2-Chloro-4'-ethoxybenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-chlorophenyl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLFZYUTATZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393623 | |
| Record name | 2-CHLORO-4'-ETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525561-43-7 | |
| Record name | 2-CHLORO-4'-ETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4'-ethoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Substituted Benzophenones
The benzophenone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile role as a pharmacophore and a synthetic intermediate. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling targeted interactions with biological macromolecules. The strategic introduction of functionalities, such as the chloro and ethoxy groups in 2-Chloro-4'-ethoxybenzophenone, fine-tunes the molecule's steric and electronic properties. This modulation is critical for optimizing ligand-receptor binding, enhancing metabolic stability, and improving pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, a compound of significant interest as a potential building block in the synthesis of novel therapeutics. Its structural relationship to intermediates used in the production of marketed drugs, such as the SGLT2 inhibitor dapagliflozin, underscores its relevance in modern drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is a diaryl ketone characterized by a chlorine atom at the 2-position of one phenyl ring and an ethoxy group at the 4'-position of the other.
| Property | Value | Source |
| CAS Number | 525561-43-7 | [1] |
| Molecular Formula | C₁₅H₁₃ClO₂ | [1] |
| Molecular Weight | 260.72 g/mol | [1] |
| IUPAC Name | (2-chlorophenyl)(4-ethoxyphenyl)methanone | - |
| Appearance | Off-white to pale yellow solid (inferred) | General appearance of similar benzophenones |
| Melting Point | Data not available. Similar compounds like 4-chlorobenzamide melt at 59-61 °C. | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. | General solubility of benzophenones |
Synthesis Pathway: The Friedel-Crafts Acylation
The primary route for the synthesis of this compound is the Friedel-Crafts acylation. This well-established electrophilic aromatic substitution reaction provides a direct and efficient method for forming the carbon-carbon bond between the acyl group and the electron-rich aromatic ring.
Reaction Mechanism
The reaction proceeds in two main stages: the formation of the electrophilic acylium ion and the subsequent electrophilic attack on the phenetole ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Causality in the Mechanism: The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is crucial as it coordinates with the chlorine atom of the acyl chloride, making it a better leaving group and generating the highly electrophilic acylium ion. The ethoxy group on the phenetole ring is an activating, ortho-, para-directing group, which enhances the nucleophilicity of the aromatic ring and directs the incoming acylium ion primarily to the para position due to reduced steric hindrance compared to the ortho positions.
Experimental Protocol
Step 1: Preparation of 2-Chlorobenzoyl Chloride
-
To a stirred solution of 2-chlorobenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) (2-5 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2-chlorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
Dissolve the crude 2-chlorobenzoyl chloride in dichloromethane and cool the solution to between -30°C and -10°C in an ice-salt or dry ice-acetone bath.
-
Add aluminum chloride (AlCl₃) (1.05-1.5 equivalents) portion-wise, ensuring the temperature remains low.
-
Slowly add phenetole (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at a low temperature for 1-3 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Caption: Workflow for the Synthesis of this compound.
Characterization and Analytical Data
The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques. An abstract from Oregon State University confirms that the compound has been characterized by NMR, IR, and mass spectrometry, although the specific data is not provided.[3]
Spectroscopic Data (Predicted and Inferred from Analogs)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), and distinct aromatic protons on both phenyl rings. The protons ortho to the carbonyl group will be deshielded and appear downfield. |
| ¹³C NMR | A signal for the carbonyl carbon (typically ~195 ppm), signals for the ethoxy carbons, and distinct signals for the aromatic carbons, including those bonded to chlorine and the ethoxy group. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1650-1670 cm⁻¹. C-O stretching vibrations for the ether linkage around 1250 cm⁻¹, and C-Cl stretching in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 260, with a characteristic M+2 peak at m/z 262 with approximately one-third the intensity, confirming the presence of a single chlorine atom. Fragmentation patterns would likely involve cleavage at the carbonyl group. |
Applications in Drug Development
Substituted benzophenones are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the chloro and ethoxy groups in this compound offers multiple avenues for further chemical modification.
-
Precursor for More Complex Molecules: This compound is an ideal starting material for introducing additional functionalities or for use in cross-coupling reactions to build more elaborate molecular architectures.
-
Intermediate for Dapagliflozin Analogs: The bromo-analog of this compound, 5-bromo-2-chloro-4'-ethoxybenzophenone, is a known key intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes.[2] This strongly suggests that this compound could be utilized in the synthesis of dapagliflozin analogs or other related SGLT2 inhibitors.
-
Scaffold for Novel Therapeutics: The benzophenone core is present in various approved drugs and investigational compounds. The specific substitution pattern of this compound could be explored for the development of new therapeutic agents in areas such as oncology, inflammation, and infectious diseases.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Health Hazards: May cause skin and eye irritation. Inhalation of dust may cause respiratory tract irritation. The toxicological properties have not been fully investigated.
-
Fire Hazards: The compound itself is likely not highly flammable, but the solvents used in its synthesis (e.g., dichloromethane) are.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Always consult a comprehensive and up-to-date SDS for any chemical before use.
Conclusion
This compound is a strategically important synthetic intermediate with clear potential in the field of drug discovery and development. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The functional groups present on the benzophenone scaffold provide handles for further chemical elaboration, making it a valuable building block for creating libraries of novel compounds for biological screening. For researchers and drug development professionals, this compound represents a key starting point for the synthesis of next-generation therapeutics, particularly in the realm of metabolic diseases and beyond.
References
-
Experimental Chemistry II - Oregon State University. (2010). Poster Abstracts. Available at: [Link]
- Google Patents: CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.
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An In-Depth Technical Guide to (2-chlorophenyl)(4-ethoxyphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Publication Date: January 22, 2026
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of (2-chlorophenyl)(4-ethoxyphenyl)methanone. While specific pharmacological and toxicological data for this compound are not extensively available in public literature, this guide synthesizes information from related benzophenone derivatives to offer valuable insights for researchers and drug development professionals. The guide details a probable synthetic route via Friedel-Crafts acylation, outlines standard analytical and purification methodologies, and discusses the anticipated metabolic pathways and toxicological considerations based on the broader class of chlorophenyl and benzophenone compounds. This document is intended to serve as a foundational resource to support further investigation and application of this molecule in medicinal chemistry and materials science.
Introduction
(2-chlorophenyl)(4-ethoxyphenyl)methanone, also known as 2-chloro-4'-ethoxybenzophenone, is a diaryl ketone derivative. Diaryl ketones, and specifically benzophenones, are a significant class of compounds with wide-ranging applications, from pharmaceutical intermediates and photosensitizers to materials science. The specific substitution pattern of a chloro group on one phenyl ring and an ethoxy group on the other suggests the potential for unique electronic and steric properties that can influence its chemical reactivity and biological activity.
This guide aims to provide a detailed technical resource on (2-chlorophenyl)(4-ethoxyphenyl)methanone, consolidating available data and inferring properties based on structurally related compounds to facilitate its synthesis, characterization, and further exploration of its potential applications.
Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties is crucial for the handling, characterization, and application of any chemical compound.
Identifiers and Molecular Structure
| Property | Value |
| IUPAC Name | (2-chlorophenyl)(4-ethoxyphenyl)methanone |
| Synonyms | This compound |
| CAS Number | 525561-43-7[1] |
| Molecular Formula | C₁₅H₁₃ClO₂ |
| Molecular Weight | 260.72 g/mol |
| Chemical Structure | See Figure 1 |
Figure 1: Chemical Structure of (2-chlorophenyl)(4-ethoxyphenyl)methanone
Structure of (2-chlorophenyl)(4-ethoxyphenyl)methanone
Physicochemical Data (Predicted and from Related Compounds)
| Property | Value/Information | Source/Basis |
| Appearance | Likely a white to off-white solid. | Based on related benzophenones. |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; poorly soluble in water. | General solubility of diaryl ketones. |
| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 4-5. | Based on the lipophilic nature of the two aromatic rings. |
Synthesis and Purification
The synthesis of unsymmetrical diaryl ketones like (2-chlorophenyl)(4-ethoxyphenyl)methanone is most commonly achieved through a Friedel-Crafts acylation reaction.
Synthetic Pathway: Friedel-Crafts Acylation
The probable and most direct synthetic route involves the reaction of 2-chlorobenzoyl chloride with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Synthetic pathway for (2-chlorophenyl)(4-ethoxyphenyl)methanone.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the synthesis of similar benzophenone derivatives.[2]
Materials:
-
2-Chlorobenzoyl chloride
-
Phenetole (Ethoxybenzene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.
-
Acyl Chloride Addition: Add 2-chlorobenzoyl chloride dropwise to the stirred suspension, maintaining the temperature below 5 °C.
-
Nucleophile Addition: Slowly add phenetole to the reaction mixture, ensuring the temperature remains controlled.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice and dilute HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification Protocol
The crude product can be purified by standard laboratory techniques.
Methods:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) should be determined experimentally.[3] The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization of the pure compound.
-
Column Chromatography: If recrystallization is ineffective or if multiple products are formed, silica gel column chromatography can be employed. A solvent system with appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) will be required to separate the desired product from impurities.[4]
Analytical Characterization
A suite of analytical techniques is essential to confirm the identity and purity of the synthesized (2-chlorophenyl)(4-ethoxyphenyl)methanone.
Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets in the range of ~6.8-8.0 ppm). Ethoxy group protons: a quartet for the -CH₂- (~4.1 ppm) and a triplet for the -CH₃ (~1.4 ppm). |
| ¹³C NMR | Carbonyl carbon signal (~195 ppm). Aromatic carbon signals in the range of ~114-164 ppm. Ethoxy group carbons: -CH₂- (~64 ppm) and -CH₃ (~15 ppm). |
| Infrared (IR) Spectroscopy | Strong carbonyl (C=O) stretching vibration around 1650-1670 cm⁻¹. C-O-C stretching vibrations for the ether linkage. C-Cl stretching vibration. Aromatic C-H and C=C stretching vibrations.[5] |
| UV-Vis Spectroscopy | Benzophenones typically exhibit strong absorbance in the UV region. The exact λmax will depend on the solvent and substitution pattern but is expected in the 250-350 nm range.[6] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of 260.72 g/mol , along with characteristic fragmentation patterns. |
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): A rapid and simple method to monitor the progress of the synthesis and to determine an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid) would be a suitable starting point for method development.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both qualitative and quantitative analysis, providing separation and mass spectral data.
Pharmacological and Biological Profile (Inferred)
-
Enzyme Inhibition: The benzophenone core is present in many biologically active molecules and can act as a scaffold for designing enzyme inhibitors.
-
Receptor Binding: Depending on the three-dimensional conformation, it may interact with various biological receptors.
-
Photosensitizing Properties: Benzophenones are well-known photosensitizers and are used in photochemistry and photobiology. This property could be explored for applications in photodynamic therapy.
It is important to note that the closely related compound, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, is a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[5][8] This suggests that this structural class has relevance in the development of therapeutics, although the direct biological activity of (2-chlorophenyl)(4-ethoxyphenyl)methanone itself has not been reported.
Metabolism and Toxicology (Predicted)
As with the pharmacological profile, specific metabolism and toxicology data for this compound are lacking. The following is a predictive assessment based on the metabolism of related chlorophenyl and benzophenone compounds.
Predicted Metabolic Pathways
The metabolism of benzophenones and chlorobenzenes typically involves Phase I and Phase II reactions in the liver.
Predicted metabolic pathway of (2-chlorophenyl)(4-ethoxyphenyl)methanone.
-
Phase I Metabolism: Cytochrome P450 enzymes are likely to mediate oxidative metabolism. This can include hydroxylation of the aromatic rings and O-de-ethylation of the ethoxy group. The ketone group may also be reduced to a secondary alcohol.[9][10]
-
Phase II Metabolism: The hydroxylated metabolites formed in Phase I can then undergo conjugation with glucuronic acid or sulfate to form more water-soluble compounds that are more readily excreted.
Toxicological Considerations
The toxicological profile of (2-chlorophenyl)(4-ethoxyphenyl)methanone has not been established. However, the toxicology of benzophenones as a class has been studied, particularly in the context of their use as UV filters in sunscreens.
-
Endocrine Disruption: Some benzophenone derivatives have been shown to possess weak estrogenic or anti-androgenic activity.[9]
-
Phototoxicity: Given the UV-absorbing nature of the benzophenone core, the potential for phototoxicity should be considered.[11]
-
General Toxicity: Halogenated aromatic compounds can exhibit varying degrees of toxicity, and their metabolic activation can sometimes lead to reactive intermediates.
It is imperative that any handling and in vitro/in vivo studies of this compound be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to standard laboratory safety protocols. A full toxicological assessment would be required before any consideration for in vivo applications.
Conclusion
(2-chlorophenyl)(4-ethoxyphenyl)methanone is a diaryl ketone with potential for further investigation in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties, a probable synthetic route, and standard analytical and purification methods. While specific biological data is currently limited, the information presented, based on structurally related compounds, offers a solid foundation for researchers. Further studies are warranted to elucidate the specific pharmacological, metabolic, and toxicological profile of this compound to fully realize its potential.
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Onoue, S., et al. (2015). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. Journal of Pharmacology and Experimental Therapeutics, 355(3), 526-535. Available at: [Link]
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European Chemicals Agency. (2024). ECHA's Regulatory Assessment of Benzophenones: Key Findings and Proposed Actions. Available at: [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon (FR): International Agency for Research on Cancer. Available at: [Link]
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Wang, L., et al. (2019). Acute Toxicity and Ecological Risk Assessment of Benzophenone-3 (BP-3) and Benzophenone-4 (BP-4) in Ultraviolet (UV)-Filters. Molecules, 24(11), 2056. Available at: [Link]
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Okereke, C. S., et al. (1993). Metabolism of benzophenone-3 in rats. Drug Metabolism and Disposition, 21(5), 788-793. Available at: [Link]
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Pearson Education. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Available at: [Link]
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Zhang, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8233. Available at: [Link]
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A Technical Guide to 2-Chloro-4'-ethoxybenzophenone: Synthesis, Characterization, and Application Potential
This guide provides an in-depth technical overview of 2-Chloro-4'-ethoxybenzophenone, a substituted diaryl ketone. While specific data for this molecule is limited in published literature, its structural similarity to key pharmaceutical intermediates allows for a robust exploration of its chemical properties, synthesis, and potential applications. This document is intended for researchers, chemists, and professionals in drug development who are interested in the synthesis and utilization of benzophenone scaffolds.
Core Molecular Identity
This compound is a diaryl ketone featuring a benzophenone core. This scaffold is substituted with a chlorine atom at the 2-position of one phenyl ring and an ethoxy group at the 4'-position of the second ring. This specific substitution pattern influences the molecule's electronic properties, reactivity, and steric hindrance, which are critical factors in its potential synthetic applications.
Molecular Formula and Weight
The fundamental identifiers for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₃ClO₂ | [1][2] |
| Molecular Weight | 260.72 g/mol | [1][2] |
| CAS Number | 525561-43-7 | [1] |
| IUPAC Name | (2-chlorophenyl)(4-ethoxyphenyl)methanone |
Synthesis Pathway: The Friedel-Crafts Acylation Approach
The most logical and industrially proven method for synthesizing substituted benzophenones like this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring (phenetole) with an acyl halide (2-chlorobenzoyl chloride) in the presence of a Lewis acid catalyst.
While a specific protocol for this compound is not detailed in the available literature, the synthesis of the structurally analogous and pharmaceutically relevant compound, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone , is well-documented and serves as an excellent model.[1][3] This analogue is a key intermediate in the manufacture of Dapagliflozin, a widely used SGLT2 inhibitor for treating type 2 diabetes.[1][4] The underlying chemical principles and experimental choices are directly transferable.
Causality of Experimental Design
The choice of reagents and conditions is dictated by the mechanism of the Friedel-Crafts reaction.
-
Acyl Chloride Formation : 2-Chlorobenzoic acid is first converted to its more reactive acyl chloride derivative. Thionyl chloride or oxalyl chloride are common reagents for this transformation due to their efficacy and the formation of gaseous byproducts that are easily removed.[5][6]
-
Lewis Acid Catalyst : A strong Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), is essential.[5] It coordinates with the acyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich phenetole ring.
-
Solvent and Temperature Control : The reaction is typically performed in an inert aprotic solvent, like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), to prevent side reactions.[3][5] The reaction is often initiated at low temperatures (e.g., 0-10°C) to control the initial exothermic reaction before being allowed to proceed at room temperature.[5]
Representative Experimental Workflow
The following diagram illustrates the logical flow for the synthesis of this compound, based on established protocols for its analogues.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Analogue Synthesis)
This protocol is adapted from the synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone and is presented as a self-validating system for producing the target compound.[3][5]
Part A: Preparation of 2-Chlorobenzoyl Chloride
-
To a dry, nitrogen-flushed flask, add 2-chlorobenzoic acid (1.0 eq).
-
Add an inert solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (approx. 3-4 mL per gram of acid).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.01 eq).
-
Cool the mixture in an ice bath (0-10°C).
-
Slowly add oxalyl chloride (1.1 eq) or thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-20 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent, yielding the crude 2-chlorobenzoyl chloride, which can often be used directly in the next step.
Part B: Friedel-Crafts Acylation
-
In a separate dry, nitrogen-flushed flask, suspend the Lewis acid catalyst (e.g., AlCl₃ or TiCl₄, 1.5 eq) in dichloromethane (approx. 4 mL per gram of catalyst).
-
Cool the suspension to 0-10°C.
-
Dissolve the crude 2-chlorobenzoyl chloride from Part A in dichloromethane and add it dropwise to the catalyst suspension, maintaining the low temperature.
-
To this mixture, add phenetole (1.0 eq) dropwise, ensuring the temperature does not rise significantly.
-
Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.[5]
-
Monitor reaction completion via TLC.
Part C: Workup and Purification
-
Carefully quench the reaction by pouring it into a beaker of ice water with vigorous stirring.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with additional dichloromethane.
-
Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by either column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[6]
Physicochemical and Spectroscopic Characterization
Physical Properties (Predicted)
| Property | Expected Value / State | Rationale / Comparison |
| Appearance | White to off-white solid | Substituted benzophenones are typically crystalline solids at room temperature.[4] |
| Melting Point | Not reported | A related iodo-analogue melts at 83.0°C.[5] The melting point will be highly dependent on crystal packing and purity. |
| Solubility | Insoluble in water | The molecule is largely nonpolar. Expected to be soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethyl acetate. |
Spectroscopic Signatures (Expected)
For any synthesized batch, the following spectroscopic analyses are required for structural validation. The expected chemical shifts and absorptions are key to confirming the identity.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | ~7.8-7.3 ppm: Multiplets corresponding to the 8 aromatic protons. The protons on the 4-ethoxyphenyl ring will appear as two doublets (AA'BB' system). ~4.1 ppm: A quartet for the -OCH₂- protons of the ethoxy group. ~1.4 ppm: A triplet for the -CH₃ protons of the ethoxy group. |
| ¹³C NMR (CDCl₃) | ~195 ppm: Carbonyl carbon (C=O). ~164-114 ppm: Aromatic carbons. The carbon attached to the ethoxy group will be shifted downfield (~164 ppm). ~64 ppm: -OCH₂- carbon. ~15 ppm: -CH₃ carbon. |
| Infrared (IR) | ~1650 cm⁻¹: Strong absorption for the C=O (ketone) stretch. ~1600, 1500 cm⁻¹: C=C aromatic ring stretches. ~1250 cm⁻¹: Strong C-O (aryl ether) stretch. ~750 cm⁻¹: C-Cl stretch. |
| Mass Spectrometry (MS) | M⁺ peak: An intense molecular ion peak at m/z 260. M+2 peak: A peak at m/z 262 with ~1/3 the intensity of the M⁺ peak, which is the characteristic isotopic signature for a molecule containing one chlorine atom. |
Applications in Research and Drug Development
The primary value of this compound lies in its potential as a synthetic building block for more complex molecules, particularly in medicinal chemistry. The benzophenone scaffold is a "privileged structure" known to interact with a wide range of biological targets.
The most compelling application is inferred from its brominated analogue, which is a direct precursor to Dapagliflozin .[3][4] The synthesis of Dapagliflozin involves the reduction of the benzophenone's ketone and subsequent C-glycosylation. This establishes this compound and its derivatives as potential intermediates for novel SGLT2 inhibitors or other pharmacologically active agents.
Caption: Potential application pathway for this compound.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. The following guidance is based on data for structurally related compounds like 4-chloro-4'-hydroxybenzophenone and 2-chlorobenzoic acid.[7][8]
-
Hazard Classification (Anticipated):
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
Harmful if swallowed (H302).
-
-
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
Conclusion
This compound is a molecule of significant interest due to its structural relationship to key intermediates in modern drug synthesis. While direct characterization data is sparse, its synthesis can be reliably achieved through a well-understood Friedel-Crafts acylation protocol. Its primary value for researchers lies in its potential as a versatile building block for creating novel compounds with potential therapeutic applications, particularly in the field of metabolic diseases. Rigorous characterization and safety evaluation are mandatory for any newly synthesized batches of this compound.
References
-
Ojima, I., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. American Chemical Society. Available at: [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet for 2-Chlorobenzoic acid. Sigma-Aldrich.
-
Chemsrc. (2025). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Chemsrc.com. Available at: [Link]
-
Home Sunshine Pharma. (n.d.). (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone CAS 461432-22-4. Home Sunshine Pharma. Available at: [Link]
-
Shao, H., & Zhao, G. (2011). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235. Available at: [Link]
-
PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. National Center for Biotechnology Information. Available at: [Link]
- Royal Society of Chemistry. (2015). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction. The Royal Society of Chemistry.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Hydroxy-4-methoxybenzophenone. Fisher Scientific.
- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet for 4-Chloro-4'-hydroxybenzophenone. FUJIFILM Wako Chemicals.
-
Patsnap Eureka. (2022). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap. Available at: [Link]
- Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone. Google Patents.
-
Patsnap Eureka. (2020). Preparation method of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap. Available at: [Link]
- European Patent Office. (1984). Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2. Google Patents.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Chlorobenzophenone. Fisher Scientific.
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- 1. (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 461432-22-4 [chemicalbook.com]
- 2. 4-(2-Chloroethoxy)benzophenone synthesis - chemicalbook [chemicalbook.com]
- 3. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone CAS 461432-22-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
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- 8. chemicalbook.com [chemicalbook.com]
Synthesis of 2-Chloro-4'-ethoxybenzophenone via Friedel-Crafts acylation
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4'-ethoxybenzophenone via Friedel-Crafts Acylation
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in pharmaceutical development. The primary focus is on the Friedel-Crafts acylation reaction, detailing the underlying mechanism, a field-proven experimental protocol, and critical parameters for process optimization. This document is intended for researchers, chemists, and professionals in the drug development sector, offering expert insights into achieving high yield and purity while maintaining operational safety.
Introduction and Strategic Importance
Benzophenone derivatives are a cornerstone in medicinal chemistry and materials science. Among them, this compound serves as a crucial building block in the synthesis of various high-value compounds, including active pharmaceutical ingredients (APIs). Its structural features—a chlorinated phenyl ring and an ethoxy-substituted phenyl ring joined by a carbonyl group—make it a versatile intermediate.
The most direct and industrially scalable method for synthesizing this class of compounds is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, phenetole (ethoxybenzene), with an acyl halide, 2-chlorobenzoyl chloride, in the presence of a strong Lewis acid catalyst.[1][3] This guide will dissect this critical transformation from mechanism to practical execution.
The Chemistry: Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[4] Understanding this pathway is paramount for troubleshooting and optimizing the reaction.
Step 1: Generation of the Acylium Ion The reaction is initiated by the activation of the acylating agent, 2-chlorobenzoyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage.[5][6] This generates a highly electrophilic and resonance-stabilized acylium ion.[4]
Step 2: Electrophilic Attack The electron-rich phenetole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The ethoxy group (-OEt) on the phenetole is a strong activating, ortho, para-directing group. Due to steric hindrance from the ethoxy group, the attack predominantly occurs at the para position, leading to the desired 4'-ethoxy isomer. This attack temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate, often called a sigma complex.[1]
Step 3: Re-aromatization A weak base, such as the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group.[4] This restores the aromaticity of the ring, yielding the ketone product. The AlCl₃ catalyst is regenerated in this step, although in practice, it often forms a complex with the carbonyl oxygen of the benzophenone product. This complexation is typically irreversible under reaction conditions, necessitating the use of at least a stoichiometric amount of the catalyst.[6][7] The final product is liberated upon aqueous workup.
Reaction Mechanism Diagram
Sources
Spectroscopic Elucidation of 2-Chloro-4'-ethoxybenzophenone: A Technical Guide for Researchers
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. 2-Chloro-4'-ethoxybenzophenone, a halogenated aromatic ketone, represents a class of compounds with significant potential in medicinal chemistry and organic synthesis. Its utility as a scaffold or intermediate necessitates a comprehensive understanding of its structural and electronic properties. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As we delve into the spectral intricacies of this molecule, we will not only present the data but also explore the underlying principles that govern the observed signals, thereby providing a robust framework for the characterization of related compounds.
The following sections are structured to provide a holistic understanding of the spectroscopic signature of this compound. We will begin with an examination of its ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework. Subsequently, we will explore its IR spectrum to identify the key functional groups. Finally, we will analyze its mass spectrum to determine its molecular weight and fragmentation patterns. Each section will include a detailed interpretation of the predicted spectral data, a summary table for quick reference, and a standardized experimental protocol for data acquisition.
Molecular Structure and Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the atomic numbering scheme for this compound is presented below. This convention will be used consistently throughout this guide.
Figure 1: Molecular structure and numbering of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments. For this compound, the predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals for the aromatic protons and the ethoxy group protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 2H | H-2', H-6' |
| ~7.45 | m | 4H | H-3, H-4, H-5, H-6 |
| ~6.95 | d | 2H | H-3', H-5' |
| ~4.10 | q | 2H | -OCH₂CH₃ |
| ~1.45 | t | 3H | -OCH₂CH₃ |
Interpretation:
The protons on the ethoxy-substituted ring (H-2' and H-6') are expected to appear as a doublet around 7.80 ppm due to coupling with H-3' and H-5', respectively. These protons are deshielded by the anisotropic effect of the carbonyl group. The protons on the chloro-substituted ring (H-3, H-4, H-5, and H-6) are predicted to resonate as a complex multiplet around 7.45 ppm. The protons H-3' and H-5' are shielded by the electron-donating ethoxy group and are expected to appear as a doublet around 6.95 ppm. The methylene protons of the ethoxy group (-OCH₂CH₃) are anticipated to be a quartet around 4.10 ppm due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet around 1.45 ppm, coupled to the methylene protons.
Figure 2: Predicted ¹H NMR chemical shift assignments.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The predicted spectrum for this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, and the ethoxy group carbons.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~195.5 | C=O (C7) |
| ~163.5 | C4' |
| ~138.0 | C1 |
| ~132.5 | C2', C6' |
| ~131.0 | C2 |
| ~130.0 | C4 |
| ~129.5 | C6 |
| ~128.0 | C5 |
| ~127.0 | C3 |
| ~125.0 | C1' |
| ~114.0 | C3', C5' |
| ~63.5 | -OCH₂CH₃ |
| ~14.5 | -OCH₂CH₃ |
Interpretation:
The carbonyl carbon (C7) is the most deshielded and is expected to appear at a chemical shift of approximately 195.5 ppm. The carbon atom attached to the ethoxy group (C4') is also significantly deshielded and is predicted to be around 163.5 ppm. The carbon atom bearing the chlorine (C2) is expected around 131.0 ppm. The remaining aromatic carbons will resonate in the typical aromatic region (114-138 ppm). The methylene carbon of the ethoxy group is predicted to be around 63.5 ppm, while the methyl carbon will be the most shielded, appearing at approximately 14.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the ether linkage, the carbon-chlorine bond, and the aromatic rings.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1660 | Strong | C=O stretching (ketone) |
| ~3060 | Medium | Aromatic C-H stretching |
| ~2980, 2870 | Medium | Aliphatic C-H stretching (-OCH₂CH₃) |
| ~1600, 1580, 1500 | Medium-Strong | Aromatic C=C stretching |
| ~1250 | Strong | Aryl-O-C stretching (asymmetric) |
| ~1040 | Strong | Aryl-O-C stretching (symmetric) |
| ~750 | Strong | C-Cl stretching |
Interpretation:
The most prominent peak in the IR spectrum is expected to be the strong absorption band around 1660 cm⁻¹ corresponding to the stretching vibration of the conjugated carbonyl group. The presence of aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1500 cm⁻¹ region. The strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the aryl ether linkage, respectively. The C-Cl stretching vibration is expected to appear as a strong band in the fingerprint region, around 750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.
Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 260/262 | High | [M]⁺ (Molecular ion) |
| 231/233 | Medium | [M - C₂H₅]⁺ |
| 217/219 | Medium | [M - C₂H₅O]⁺ |
| 135 | High | [C₆H₄OC₂H₅]⁺ |
| 111/113 | High | [C₆H₄Cl]⁺ |
| 105 | Medium | [C₆H₅CO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Interpretation:
The molecular ion peak [M]⁺ is expected at m/z 260, with an isotopic peak [M+2]⁺ at m/z 262 of approximately one-third the intensity, which is characteristic of the presence of one chlorine atom.[1] The fragmentation pattern will likely involve the cleavage of the bonds adjacent to the carbonyl group. Common fragmentation pathways include the loss of an ethyl radical to give a fragment at m/z 231/233, and the loss of an ethoxy radical to give a fragment at m/z 217/219. The base peak is likely to be the 4-ethoxybenzoyl cation at m/z 135 or the 2-chlorophenyl cation at m/z 111/113. Other significant fragments would include the benzoyl cation at m/z 105 and the phenyl cation at m/z 77.[1]
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating and are based on standard laboratory practices.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Figure 3: Workflow for NMR spectroscopy.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube into the spinner turbine and adjust the depth.
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Perform phase correction and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Reference the chemical shifts to the TMS signal (0.00 ppm).
-
2. Infrared (IR) Spectroscopy
Figure 4: Workflow for IR spectroscopy.
Protocol:
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane).
-
Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample. The spectrum is typically an average of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the significant absorption bands.
-
3. Mass Spectrometry (MS)
Figure 5: Workflow for Mass Spectrometry.
Protocol:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a gas or liquid chromatograph).
-
For Electron Ionization (EI), use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with a database if available.
-
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By integrating predicted ¹H NMR, ¹³C NMR, IR, and MS data with detailed interpretations and standardized experimental protocols, this document serves as a valuable resource for researchers in the fields of drug development, medicinal chemistry, and materials science. The principles and methodologies outlined herein can be readily applied to the characterization of other novel organic molecules, thereby accelerating the pace of scientific discovery.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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A Technical Guide to the Photochemical Properties of Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Benzophenone Scaffold in Photochemistry
Benzophenone, with its deceptively simple diarylketone structure ((C₆H₅)₂CO), stands as a cornerstone in the field of photochemistry.[1] Its unique photophysical properties, characterized by a highly efficient intersystem crossing to the triplet state, have established it as a benchmark photosensitizer.[1][2] This guide delves into the core photochemical principles governing benzophenone and its derivatives, offering a technical exploration of their excited state dynamics, reaction mechanisms, and diverse applications. For researchers in drug development and materials science, a deep understanding of how structural modifications to the benzophenone scaffold influence its photochemical behavior is paramount for designing novel photoresponsive systems.[3][4]
Fundamental Photophysical Principles
The photochemical journey of a benzophenone derivative begins with the absorption of ultraviolet (UV) light, typically in the UVA and UVB range.[5] This absorption promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁).
Upon absorbing a photon, a non-bonding electron from the carbonyl oxygen is promoted to an anti-bonding π* orbital, resulting in an n→π* transition.[2] While a higher energy π→π* transition also exists, the n→π* transition is of lower energy and dictates the initial photochemical events.
A key characteristic of benzophenone is its remarkably efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), with a quantum yield approaching unity.[1][2] This transition is facilitated by the small energy gap and favorable spin-orbit coupling between the S₁(n,π) and T₁(n,π) states. The resulting triplet state is a diradical, with two unpaired electrons having parallel spins, and is significantly longer-lived than the singlet state, allowing it to participate in various chemical reactions.[2]
Caption: Jablonski diagram for benzophenone.
The lowest triplet state (T₁) of benzophenone possesses a diradical character, with unpaired electron density localized on the carbonyl oxygen and delocalized across the phenyl rings. This triplet state has an energy of approximately 290 kJ mol⁻¹ and is the primary photoactive species responsible for the majority of benzophenone's photochemistry.[6]
Key Photochemical Reactions of Benzophenone Derivatives
The highly reactive triplet state of benzophenone derivatives can undergo a variety of chemical transformations, the nature of which is often dictated by the surrounding environment and the presence of suitable reaction partners.
One of the most characteristic reactions of triplet benzophenone is its ability to abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical.[1][7] This process is fundamental to its role as a Type II photoinitiator in polymerization reactions.[8][9]
The general mechanism involves the triplet benzophenone abstracting a hydrogen atom from a substrate (R-H), forming a benzophenone ketyl radical and a substrate radical (R•). Two benzophenone ketyl radicals can then dimerize to form benzopinacol.[7]
Caption: Photoreduction of benzophenone.
While less common for benzophenone itself, substituted derivatives can undergo Norrish Type I and Type II reactions, which are characteristic photochemical processes of ketones and aldehydes.[10][11]
-
Norrish Type I Reaction: This involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, forming two radical fragments.[10] This pathway is more prevalent in derivatives where the resulting radicals are stabilized.
-
Norrish Type II Reaction: This is an intramolecular process that occurs in benzophenone derivatives possessing a γ-hydrogen. The excited carbonyl group abstracts this γ-hydrogen, forming a 1,4-biradical intermediate. This biradical can then either cleave to form an alkene and an enol (which tautomerizes to a ketone) or cyclize to form a cyclobutanol derivative (Yang cyclization).[12][13]
The high triplet energy of benzophenone allows it to act as an efficient photosensitizer.[14] Through a process known as triplet-triplet energy transfer, an excited benzophenone molecule can transfer its energy to a suitable acceptor molecule with a lower triplet energy. This process excites the acceptor to its triplet state, which can then undergo its own characteristic photochemical reactions. This is a cornerstone of its application in organic synthesis and photobiology, for example, in inducing DNA damage by transferring energy to nucleic acid bases.[6][15]
Influence of Substituents on Photochemical Properties
The introduction of substituents onto the phenyl rings of benzophenone can significantly alter its photophysical and photochemical properties.[16][17] These effects can be broadly categorized as:
-
Electronic Effects: Electron-donating groups (e.g., -OH, -NH₂) can cause a red-shift in the absorption spectrum and may alter the nature of the lowest excited state, potentially reducing the efficiency of intersystem crossing.[18] Conversely, electron-withdrawing groups can have the opposite effect.
-
Steric Effects: Bulky substituents can influence the conformation of the molecule, which in turn can affect the efficiency of photochemical reactions.
-
Specific Interactions: Substituents capable of intramolecular hydrogen bonding (e.g., a hydroxyl group at the 2-position) can lead to rapid deactivation of the excited state through proton transfer, a property utilized in some UV absorbers.[17][19]
Table 1: Photophysical Properties of Selected para-Substituted Benzophenones
| Substituent | λmax (nm) | Molar Extinction Coefficient (ε) | Triplet State Lifetime (τT) |
| -H | ~340 | Moderate | Microseconds |
| -OCH₃ | ~350 | Higher | Shorter |
| -CN | ~335 | Lower | Longer |
Note: These are representative values and can vary with solvent and experimental conditions.[16]
Experimental Methodologies for Studying Photochemical Properties
A suite of spectroscopic techniques is employed to elucidate the photochemical behavior of benzophenone derivatives.
This is the fundamental technique used to determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of a compound. It provides the initial information about the electronic transitions of the molecule.
Protocol for UV-Vis Absorption Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the benzophenone derivative in a suitable, transparent solvent (e.g., acetonitrile, methanol). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0 at λmax.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-450 nm).
-
Data Analysis: Identify the λmax and calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl).
This powerful technique allows for the direct observation of transient species, such as the triplet state and ketyl radicals, which have very short lifetimes.
Workflow for Laser Flash Photolysis:
Caption: Laser Flash Photolysis Workflow.
Protocol for Laser Flash Photolysis:
-
Sample Preparation: Prepare a deoxygenated solution of the benzophenone derivative in a suitable solvent. Deoxygenation is crucial as oxygen can quench the triplet state.
-
Excitation: Excite the sample with a short, high-energy laser pulse at a wavelength where the compound absorbs.
-
Probing: Simultaneously, pass a continuous probe light beam through the sample.
-
Detection: Monitor the change in the intensity of the probe light as a function of time after the laser pulse. This provides the transient absorption spectrum.
-
Analysis: The decay of the transient absorption signal provides the lifetime of the excited state or other transient species.
Applications in Research and Drug Development
The unique photochemical properties of benzophenone derivatives have led to their widespread use in various scientific and industrial fields.
-
Photoinitiators in Polymerization: As Type II photoinitiators, benzophenones are extensively used in UV curing of inks, coatings, and adhesives.[8] Upon UV irradiation, they generate free radicals that initiate the polymerization process.[9]
-
Photophysical Probes: In biological systems, benzophenone derivatives are used as photophysical probes to identify and map peptide-protein interactions.[1] Their ability to abstract hydrogen atoms allows for the formation of covalent cross-links upon photoactivation, "trapping" transient interactions.
-
Photosensitizers in Organic Synthesis: Benzophenones can be used to promote photochemical reactions that would otherwise require harsh conditions.[14] By transferring their triplet energy, they can enable [2+2] cycloadditions and other synthetically useful transformations.
-
Drug Discovery and Development: The benzophenone scaffold is present in a number of biologically active molecules and marketed drugs.[3] Furthermore, their photochemical properties are exploited in photodynamic therapy and for the photoremovable caging of bioactive molecules, allowing for their controlled release with spatiotemporal precision.[20]
Conclusion
The photochemistry of benzophenone and its derivatives is a rich and multifaceted field. From the fundamental principles of light absorption and excited state dynamics to their practical applications in industry and medicine, these compounds continue to be of significant interest to researchers. A thorough understanding of their structure-property relationships is essential for the rational design of new materials and therapies that harness the power of light.
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Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
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Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol - Hilaris Publisher. (URL: [Link])
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Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC - NIH. (URL: [Link])
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Photochemical reaction mechanism of benzophenone protected guanosine at N7 position | Request PDF - ResearchGate. (URL: [Link])
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Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - MDPI. (URL: [Link])
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Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. | Semantic Scholar. (URL: [Link])
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Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy - Edinburgh Instruments. (URL: [Link])
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Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy - Edinburgh Instruments. (URL: [Link])
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Reactions of benzophenone in its triplet state with aliphatic substrates: hydrogen isotope exchange, formation of organochromium(III) species, and related reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
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Photochemistry of benzophenone in micelles. Formation and decay of radical pairs | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
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Photochemically masked benzophenone: Photoinitiated free radical polymerization by using benzodioxinone - ElectronicsAndBooks. (URL: [Link])
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Introduction: The Foundational Importance of Physicochemical Profiling
An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-4'-ethoxybenzophenone
In the landscape of chemical research and pharmaceutical development, the journey of a molecule from a promising lead to a viable product is dictated by its fundamental physicochemical properties. This compound, a benzophenone derivative, represents a class of compounds often utilized as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and photoinitiators. A thorough understanding of its solubility and stability is not merely an academic exercise; it is a critical prerequisite for efficient process development, formulation design, and regulatory compliance.
This guide provides a comprehensive framework for characterizing this compound. In the absence of extensive published data for this specific molecule, we will pivot from a simple data repository to a more valuable, expertise-driven guide. Here, we will detail the authoritative, field-proven methodologies required to generate reliable solubility and stability profiles. The causality behind each experimental choice will be explained, ensuring that the protocols described are self-validating systems, grounded in established scientific and regulatory principles such as the International Council for Harmonisation (ICH) guidelines.
Part 1: Solubility Profiling - The Gateway to Application
Solubility is a critical determinant of a compound's behavior, influencing everything from reaction kinetics in a synthesis flask to bioavailability in a drug formulation. We will focus on determining thermodynamic solubility , which represents the true equilibrium point of a saturated solution and is the gold standard for pre-formulation studies.[1]
The Isothermal Shake-Flask Method: A Protocol for Definitive Solubility
The shake-flask method is widely regarded as the most reliable technique for measuring thermodynamic solubility.[2] Its principle is simple: agitate an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached, then measure the concentration of the dissolved analyte in the supernatant.
Experimental Protocol: Thermodynamic Solubility Determination
-
Preparation:
-
Add an excess amount of this compound (enough to ensure solid remains visible after equilibration) into multiple vials for each solvent to be tested. The use of excess solid is crucial to ensure saturation is achieved and maintained.[2]
-
Accurately dispense a known volume of the desired solvent into each vial. A list of scientifically relevant solvents is provided in Table 1.
-
Tightly seal the vials to prevent solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath, typically set at 25 °C and/or 37 °C to simulate ambient and physiological conditions, respectively.
-
Agitate the samples continuously. Equilibrium is typically reached within 24 to 72 hours. To validate this, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[3]
-
-
Sample Separation:
-
Once equilibrium is confirmed, cease agitation and allow the vials to stand at the set temperature for at least 2 hours for the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE or PVDF, selected after confirming no analyte adsorption to the filter material) into a clean vial. This step is critical to remove all particulate matter.[3]
-
-
Quantification:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the diluted samples and determine the concentration from the calibration curve.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Express the final solubility in mg/mL and µg/mL. The experiment should be run in triplicate for each solvent to ensure reproducibility.[3]
-
Data Presentation: Solubility Profile of this compound
The following table should be used to systematically record the experimentally determined solubility data.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Method of Analysis |
| Purified Water | 25 | HPLC-UV | ||
| pH 1.2 Buffer (0.1 M HCl) | 37 | HPLC-UV | ||
| pH 4.5 Acetate Buffer | 37 | HPLC-UV | ||
| pH 6.8 Phosphate Buffer | 37 | HPLC-UV | ||
| pH 7.4 Phosphate Buffer | 37 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Methanol | 25 | HPLC-UV | ||
| Acetonitrile | 25 | HPLC-UV | ||
| Dichloromethane | 25 | HPLC-UV | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV |
Table 1: Template for recording the solubility profile of this compound in various relevant solvents.
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Assessment & Forced Degradation
Understanding a molecule's intrinsic stability is paramount for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies, or stress testing, are the cornerstone of this evaluation.[4] These studies intentionally expose the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways and to develop stability-indicating analytical methods.[5][6] The goal is to achieve a target degradation of 5-20% of the parent compound, which is sufficient to form and detect degradants without leading to secondary or irrelevant breakdown products.[5]
Developing a Stability-Indicating Method (SIM)
Before commencing stress studies, a robust analytical method capable of separating the parent compound from all potential degradation products must be developed and validated. A reverse-phase HPLC-UV method is the industry standard for this purpose.
Protocol: HPLC Method Development
-
Column & Mobile Phase Screening:
-
Start with a C18 column (e.g., 250 x 4.6 mm, 5 µm).[7]
-
Screen a gradient of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water, pH ~3.2) and an organic modifier (e.g., methanol or acetonitrile). A gradient from 5% to 95% organic over 20-30 minutes is a good starting point.
-
The use of an acidic mobile phase often improves peak shape for compounds like benzophenones.[7]
-
-
Detection:
-
Use a Photodiode Array (PDA) detector to scan across a range of wavelengths (e.g., 200-400 nm). This allows for the determination of the optimal detection wavelength for the parent compound and helps in detecting degradants that may have different UV maxima.
-
-
Method Optimization:
-
Analyze samples from preliminary stress tests (see below). The goal is to achieve baseline resolution between the parent peak and all degradant peaks.
-
Adjust the gradient slope, mobile phase composition, and flow rate to optimize separation.
-
Forced Degradation Protocols
All studies should include a "dark control" sample, stored at ambient or refrigerated conditions, to serve as a baseline.
1. Hydrolytic Degradation
-
Purpose: To evaluate stability across a range of pH values.
-
Protocol:
-
Prepare three solutions of this compound (e.g., at 1 mg/mL) in:
-
0.1 M HCl (Acidic)
-
Purified Water (Neutral)
-
0.1 M NaOH (Basic)
-
-
Incubate the solutions at an elevated temperature (e.g., 60°C).[8]
-
Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).
-
Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.
-
Analyze all samples by the stability-indicating HPLC method. If no degradation is observed, the temperature or acid/base concentration can be increased.[9]
-
2. Oxidative Degradation
-
Purpose: To assess susceptibility to oxidation.
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent.
-
Add hydrogen peroxide (H₂O₂) to a final concentration of ~3%.[9]
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at various time points (e.g., 2, 6, 12, 24 hours). If the compound is stable, the H₂O₂ concentration or temperature can be increased.[9]
-
3. Photolytic Degradation
-
Purpose: To evaluate stability under light exposure, following ICH Q1B guidelines.[10][11][12]
-
Protocol:
-
Expose a thin layer of the solid compound and a solution of the compound to a calibrated light source.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[11]
-
A parallel set of samples, wrapped in aluminum foil to serve as dark controls, must be stored under the same temperature and humidity conditions.[13]
-
Analyze the light-exposed and dark control samples at the end of the exposure period.
-
4. Thermal Degradation
-
Purpose: To evaluate the stability of the solid compound under dry heat.
-
Protocol:
-
Place the solid compound in a vial and store it in a calibrated oven at a high temperature (e.g., 70°C, a temperature higher than that used for accelerated stability).[4]
-
Analyze the sample after a set period (e.g., 7 days) and compare it to a control sample stored at refrigerated conditions.
-
Visualization: Forced Degradation & Analysis Workflow
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The Biological Versatility of Substituted Benzophenones: An In-depth Technical Guide for Drug Discovery Professionals
The benzophenone scaffold, characterized by a central ketone bridge linking two phenyl rings, is a cornerstone in medicinal chemistry. Its structural rigidity, coupled with the vast possibilities for substitution on the aromatic rings, has established it as a "privileged structure" capable of interacting with a wide array of biological targets. This inherent adaptability has propelled the development of a multitude of substituted benzophenone derivatives with significant therapeutic potential. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the diverse biological activities of these compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, with a focus on their mechanisms of action, structure-activity relationships, and the critical experimental methodologies required to evaluate their efficacy.
Anticancer Potential: Targeting the Hallmarks of Malignancy
Substituted benzophenones have emerged as a promising class of anticancer agents, exhibiting a range of cytotoxic and cytostatic effects across various cancer cell lines. Their modes of action are often multifaceted, targeting key cellular processes that are dysregulated in cancer.
Induction of Apoptosis: The Intrinsic Pathway
A primary mechanism by which substituted benzophenones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many derivatives have been shown to activate the intrinsic (mitochondrial) apoptotic pathway. This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family.[1][2]
For instance, certain substituted benzophenones can upregulate the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the pro- to anti-apoptotic ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, leading to the systematic dismantling of the cell.[1][3][4]
Figure 1: Induction of mitochondrial apoptosis by substituted benzophenones.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
Another key anticancer strategy of substituted benzophenones is the induction of cell cycle arrest, which prevents cancer cells from replicating. These compounds can interfere with the progression of the cell cycle at various checkpoints, most notably the G2/M phase. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[5] By inhibiting the activity of specific cyclin-CDK complexes, such as CDK1/Cyclin B, these compounds prevent the cell from entering mitosis, ultimately leading to a halt in proliferation.[5]
Figure 2: Mechanism of G2/M cell cycle arrest by substituted benzophenones.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of benzophenones is intricately linked to the nature and position of substituents on the phenyl rings. Key SAR observations include:
-
Hydroxylation: The presence and position of hydroxyl groups are critical. Polysubstituted hydroxybenzophenones often exhibit enhanced activity.
-
Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, can significantly increase cytotoxic potency.
-
Lipophilicity: Modulating the lipophilicity of the molecule can influence its ability to cross cell membranes and interact with intracellular targets.
Antimicrobial Activity: A Modern Defense Against Resistant Pathogens
The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted benzophenones have demonstrated considerable potential as a new class of antimicrobial compounds with broad-spectrum activity against both bacteria and fungi.
Antibacterial Mechanism: Membrane Disruption
A prominent antibacterial mechanism of action for certain substituted benzophenones is the disruption of the bacterial cell membrane. These compounds, often possessing cationic moieties, can interact with the negatively charged components of the bacterial cell wall, such as lipoteichoic acid (in Gram-positive bacteria) and lipopolysaccharides (in Gram-negative bacteria). This interaction leads to membrane depolarization, increased permeability, and leakage of essential intracellular components, ultimately resulting in bacterial cell death.
Antifungal Properties
Substituted benzophenones also exhibit significant antifungal activity against a range of pathogenic fungi. While the exact mechanisms are still under investigation, it is believed that they may interfere with the integrity of the fungal cell membrane or inhibit key enzymes involved in fungal growth and proliferation.
Anti-inflammatory Effects: Modulating the Immune Response
Chronic inflammation is a key pathological feature of numerous diseases. Substituted benzophenones have been investigated for their anti-inflammatory properties, with several derivatives demonstrating the ability to modulate key inflammatory signaling pathways.
A primary anti-inflammatory mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] Certain substituted benzophenones have been shown to inhibit the degradation of IκB proteins, which are the natural inhibitors of NF-κB. By preventing IκB degradation, these compounds block the translocation of NF-κB to the nucleus, thereby suppressing the transcription of pro-inflammatory genes.[6]
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Physical and chemical properties of 2-Chloro-4'-ethoxybenzophenone
An In-Depth Technical Guide to 2-Chloro-4'-ethoxybenzophenone
This guide provides a detailed examination of this compound, a diaryl ketone of significant interest in synthetic and medicinal chemistry. As a key intermediate, its physicochemical properties, synthetic routes, and reactivity profile are crucial for researchers and drug development professionals. This document moves beyond a simple data summary to provide mechanistic insights and practical, field-proven protocols, reflecting a deep understanding of its chemical nature and application potential.
Section 1: Compound Identification and Physicochemical Properties
This compound is an unsymmetrical diaryl ketone featuring a chlorinated phenyl ring and an ethoxy-substituted phenyl ring. These substitutions create a unique electronic and steric environment that dictates its reactivity and utility as a synthetic building block.
Core Identifiers
| Identifier | Value | Source |
| IUPAC Name | (2-chlorophenyl)(4-ethoxyphenyl)methanone | [1] |
| CAS Number | 525561-43-7 | [1] |
| Molecular Formula | C₁₅H₁₃ClO₂ | [1] |
| Molecular Weight | 260.72 g/mol | [1][2] |
Physicochemical Data
Direct experimental data for this compound is not widely published. The following table includes available data and scientifically-grounded estimates based on analogous structures.
| Property | Value / Expected Range | Expert Commentary & Comparative Data |
| Physical State | Expected to be an off-white to pale yellow solid | Benzophenone and its substituted derivatives are typically crystalline solids at room temperature. For example, 4-Chlorobenzophenone is a white to off-white solid.[3] |
| Melting Point | Data not available. Estimated: 60-80 °C | The melting point of the related 2-chloro-4-(4-chlorophenoxy)acetophenone is 54-56 °C[4], while 4-Chlorobenzophenone melts at 78 °C.[3] The final value will be influenced by the crystal lattice packing. |
| Boiling Point | Data not available. Estimated: > 350 °C | High molecular weight aromatic ketones have high boiling points. 4-Chlorobenzophenone boils at 332 °C.[3] The addition of the ethoxy group would likely increase this further. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Acetone, Toluene) | The hydrophobic nature of the two aromatic rings and the lack of hydrogen bond-donating groups predict poor aqueous solubility. General solubility is expected to be similar to other chlorobenzophenones.[3][4] |
Section 2: Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation. This reaction is a cornerstone of electrophilic aromatic substitution, and its correct execution is critical for achieving high yield and purity.
Causality and Mechanism
The reaction proceeds by acylating phenetole (ethoxybenzene) with 2-chlorobenzoyl chloride. The key is the activation of the acyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion. Phenetole, the nucleophile, is activated by its electron-donating ethoxy group, which directs the electrophilic attack primarily to the para position due to steric hindrance at the ortho positions.
The selection of a non-polar, aprotic solvent like dichloromethane (DCM) is crucial. It serves to dissolve the reactants while not coordinating with the Lewis acid, which would deactivate it. Anhydrous conditions are mandatory, as water would hydrolyze the acyl chloride and violently react with the AlCl₃ catalyst.
Self-Validating Experimental Protocol
This protocol is designed with internal checks to ensure reaction progression and purity.
-
Reagent Preparation & Setup (Validation: Anhydrous Conditions):
-
Dry all glassware in an oven at 120 °C for at least 4 hours and assemble under a nitrogen or argon atmosphere.
-
To a 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous dichloromethane (DCM).
-
Add phenetole (1.0 eq) to the DCM.
-
In a separate flask, prepare a solution of 2-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM and load it into the dropping funnel.
-
-
Lewis Acid Addition and Activation (Validation: Exotherm):
-
Cool the reaction flask containing phenetole to 0 °C in an ice bath.
-
Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.1 eq). An exotherm and HCl gas evolution may be observed. The formation of a colored slurry is expected.
-
Scientist's Note: The order of addition is critical. Adding the Lewis acid to the nucleophile (phenetole) first prevents side reactions with the highly reactive acyl chloride.
-
-
Acylation Reaction (Validation: TLC Monitoring):
-
Begin slow, dropwise addition of the 2-chlorobenzoyl chloride solution from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The consumption of phenetole (starting material) and the appearance of a new, lower Rf spot (the product) indicates progress. The reaction is complete when the phenetole spot is no longer visible.
-
-
Work-up and Quench (Validation: Phase Separation):
-
Cool the reaction mixture back to 0 °C.
-
Very slowly and cautiously, quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl. Caution: This is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel. The two layers should separate cleanly.
-
Separate the organic (DCM) layer. Extract the aqueous layer twice more with fresh DCM.
-
Combine all organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
-
Isolation and Purification (Validation: Characterization):
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]
-
The final validation is the characterization of the pure product by NMR, IR, and MS, which should match the expected data in Section 3.
-
Section 3: Expected Spectroscopic Characteristics
While a full public dataset is not available, the structure of this compound allows for a reliable prediction of its key spectroscopic features. An abstract from Oregon State University confirms the compound has been characterized by NMR, IR, and Mass Spectrometry, validating these techniques as the standard for structural confirmation.[6]
| Technique | Expected Features |
| ¹H NMR | ~1.4 ppm (triplet, 3H): -O-CH₂-CH₃ ~4.1 ppm (quartet, 2H): -O-CH₂ -CH₃~6.9-7.0 ppm (doublet, 2H): Aromatic protons ortho to the ethoxy group.~7.3-7.8 ppm (multiplet, 6H): Remaining aromatic protons on both rings. The protons on the chlorinated ring will exhibit complex splitting patterns due to their distinct chemical environments. |
| ¹³C NMR | ~195 ppm: Ketone C=O carbon.~164 ppm: Aromatic carbon attached to the ethoxy group.~130-138 ppm: Quaternary aromatic carbons (C-Cl, C-C=O).~114-132 ppm: Remaining aromatic C-H carbons.~64 ppm: -O-C H₂-CH₃ carbon.~15 ppm: -O-CH₂-C H₃ carbon. |
| IR Spectroscopy | ~1665 cm⁻¹ (strong, sharp): C=O stretch of the diaryl ketone.~1600 cm⁻¹ (medium): C=C aromatic ring stretches.~1260 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.~1040 cm⁻¹ (medium): Symmetric C-O-C stretch.~750-800 cm⁻¹ (strong): C-Cl stretch. |
| Mass Spec. | m/z 260/262: Molecular ion (M⁺) and M+2 peaks in an approximate 3:1 ratio, the characteristic isotopic signature of a monochlorinated compound.m/z 231/233: Loss of the ethyl group (-C₂H₅).m/z 149: Fragment corresponding to the [C₆H₄(Cl)CO]⁺ acylium ion.m/z 135: Fragment corresponding to the [C₆H₄(OC₂H₅)]⁺ ion. |
Section 4: Applications in Medicinal Chemistry and Research
The utility of this compound lies in its role as a versatile intermediate. The benzophenone core is a privileged scaffold in medicinal chemistry, and the specific functional groups of this molecule allow for diverse downstream transformations.
Key Intermediate in Drug Discovery
A closely related analog, 5-bromo-2-chloro-4'-ethoxybenzophenone, is a documented key intermediate in the synthesis of Dapagliflozin , a potent SGLT2 inhibitor used for the treatment of type 2 diabetes.[5] The synthesis involves a Friedel-Crafts acylation, demonstrating the industrial relevance of the chemistry described in this guide. This compound can be considered a direct precursor to this or other structurally similar active pharmaceutical ingredients (APIs).
Section 5: Safety, Handling, and Toxicology
No specific toxicological data for this compound is publicly available. Therefore, a conservative approach to handling is required, treating it as a compound with potential hazards based on its functional groups.
-
Hazard Class: Should be handled as a potential irritant. Related compounds like 2-chloroacetophenone are potent irritants[7], and other benzoyl halides and acids can cause skin and eye irritation or damage.[8]
-
Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In case of exposure:
-
Skin: Immediately wash with soap and plenty of water.[9]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
-
Inhalation: Move to fresh air.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.[9]
Conclusion
This compound is a valuable chemical intermediate whose properties are defined by its substituted diaryl ketone structure. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. While comprehensive physical and toxicological data are sparse, its structural similarity to key pharmaceutical precursors underscores its importance in the field of drug discovery and organic synthesis. Researchers utilizing this compound should rely on the established chemistry of its class while employing prudent safety measures until more specific data becomes available.
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Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Chloro-4'-ethoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel molecular entities are the bedrock of innovation. Among these is 2-Chloro-4'-ethoxybenzophenone, a ketone derivative with potential applications in organic synthesis and medicinal chemistry. As with any investigational compound, a thorough understanding of its safety profile and proper handling procedures is not merely a regulatory formality but a cornerstone of responsible science. This guide provides an in-depth, technical framework for the safe handling of this compound, drawing upon established principles of laboratory safety and data from structurally related compounds in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.
Hazard Identification and Risk Assessment: An Analogical Approach
Due to the limited availability of specific toxicological data for this compound, a precautionary approach grounded in the analysis of analogous structures is essential. Benzophenone, the parent molecule, and its derivatives are known to present various hazards. Some benzophenones are suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Halogenated aromatic compounds, a class to which this compound belongs, can pose risks of skin and eye irritation.[4][5][6][7]
A critical aspect of risk assessment is to assume that any new or poorly characterized substance is potentially hazardous.[8] Therefore, it is prudent to treat this compound with a high degree of caution, implementing handling protocols suitable for compounds with moderate to high toxicity.
Table 1: Physicochemical and Inferred Toxicological Properties
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₁₅H₁₃ClO₂ | Calculated |
| Molecular Weight | 260.71 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy with similar benzophenones[9] |
| Potential Hazards | May cause skin and eye irritation.[4][5] May be harmful if swallowed or inhaled.[10] Potential for long-term health effects with repeated exposure.[1] | Inferred from structurally related benzophenone and chlorophenyl compounds. |
| Incompatible Materials | Strong oxidizing agents.[10][11] | General reactivity of organic ketones. |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas (HCl).[11] | Expected thermal decomposition products of chlorinated organic compounds. |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe chemical handling is a robust system of controls that minimizes exposure. This begins with engineering controls, which are the most effective line of defense.
Engineering Controls
All work with this compound should be conducted in a well-ventilated laboratory.[4][5] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols.[2][8] The fume hood provides a physical barrier and actively removes airborne contaminants from the operator's breathing zone. Facilities should also be equipped with an eyewash station and a safety shower in the immediate vicinity of the work area.[4][10]
Personal Protective Equipment (PPE)
Even with robust engineering controls, the use of appropriate PPE is non-negotiable.[12][13][14]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[14][15] A face shield should be worn in addition to goggles when there is a significant risk of splashes or splattering.[10][15]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are essential.[12][14] Nitrile gloves are a common choice for handling many laboratory chemicals, but it is crucial to check the manufacturer's glove compatibility data for chlorinated aromatic ketones if available. Gloves should be inspected for any signs of degradation or perforation before each use and disposed of immediately after contamination.[12][15]
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure should be worn at all times.[14]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during a spill or emergency, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][12]
Standard Operating Procedures for Handling and Storage
Adherence to standardized procedures is critical for minimizing the risk of exposure and accidents.[16]
General Handling
-
Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][12][15]
-
Avoid direct contact with the skin, eyes, and clothing.[2][8][17]
-
Use the smallest quantity of the substance necessary for the experiment.[16]
Storage
Proper storage is crucial for maintaining the integrity of the compound and preventing accidental release.[16]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][10][11]
-
The storage container must be clearly labeled with the chemical name and any known hazards.
-
Ensure the container is kept upright and tightly sealed to prevent leakage.[15]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
Spills and Leaks
-
Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[11] The spill area should then be decontaminated with an appropriate solvent and washed with soap and water.
-
Large Spills: Evacuate the area immediately and alert the appropriate emergency response personnel. Do not attempt to clean up a large spill without proper training and equipment.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[4] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][11] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and give 2-4 cupfuls of milk or water to drink.[4] Never give anything by mouth to an unconscious person.[4][15] Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.[15] Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[15][17]
Visualizing the Workflow: A Protocol for Safe Handling
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Conclusion: A Commitment to Safety
The responsible use of investigational compounds like this compound is paramount in the scientific community. While specific toxicological data may be limited, a proactive and cautious approach based on the known hazards of structurally related molecules provides a robust framework for ensuring the safety of researchers and the integrity of their work. By integrating the principles of hazard assessment, engineering controls, personal protective equipment, and standardized procedures, scientists can confidently navigate the challenges of working with novel chemical entities while upholding the highest standards of laboratory safety.
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Methodological & Application
Application Note and Protocol: Synthesis of 2-Chloro-4'-ethoxybenzophenone via Friedel-Crafts Acylation
Abstract
This application note provides a comprehensive, field-proven protocol for the Friedel-Crafts acylation of ethoxybenzene with 2-chlorobenzoyl chloride, a critical transformation for synthesizing diaryl ketone scaffolds prevalent in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into reaction optimization, work-up, and purification. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of 2-chloro-4'-ethoxybenzophenone.
Introduction: The Significance of Diaryl Ketones
The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones.[1][2] These ketones are not merely synthetic intermediates; they are often the core structures of a vast array of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[1] The product of the reaction detailed herein, this compound, is a key intermediate in the synthesis of various biologically active molecules. For instance, related structures are precursors to drugs like dapagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes.[3]
One of the principal advantages of Friedel-Crafts acylation over the analogous alkylation is the deactivating nature of the resulting ketone product, which effectively prevents polysubstitution, a common complication in Friedel-Crafts alkylations.[4] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that can plague alkylations, leading to cleaner and more predictable product formation.[4][5]
Reaction Mechanism and Rationale
The Friedel-Crafts acylation of ethoxybenzene with 2-chlorobenzoyl chloride proceeds via an electrophilic aromatic substitution (EAS) mechanism.[6] The key steps are outlined below:
-
Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the highly reactive 2-chlorobenzoyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This ion is a potent electrophile.[4][7]
-
Electrophilic Attack: The electron-rich ethoxybenzene, activated by the electron-donating ethoxy group, acts as a nucleophile. The π electrons of the aromatic ring attack the electrophilic acylium ion. The ethoxy group is an ortho, para-director; however, due to steric hindrance from the bulky acylium ion, the attack predominantly occurs at the para position.[2]
-
Restoration of Aromaticity: The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or σ-complex, loses a proton from the site of substitution.[4] This deprotonation step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, although in practice, the catalyst often complexes with the ketone product.[6][8]
The overall transformation is the substitution of a hydrogen atom on the ethoxybenzene ring with the 2-chlorobenzoyl group.
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental protocol, from reagent preparation to product isolation and purification.
Caption: Experimental workflow for the Friedel-Crafts acylation.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Ethoxybenzene | Reagent Grade, 99% | Sigma-Aldrich | 103-73-1 | |
| 2-Chlorobenzoyl chloride | Reagent Grade, 98% | Sigma-Aldrich | 609-65-4 | Corrosive, handle with care.[9] |
| Anhydrous Aluminum Chloride (AlCl₃) | Reagent Grade, 99.99% | Sigma-Aldrich | 7446-70-0 | Highly hygroscopic and corrosive.[10] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific | 7647-01-0 | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | - | - | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific | 7487-88-9 | |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | For recrystallization. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | For TLC. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Addition funnel (60 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Reaction Setup (Under Inert Atmosphere):
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and an addition funnel. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
Flush the entire system with dry nitrogen or argon gas.[10]
-
To the reaction flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 equiv) followed by 50 mL of anhydrous dichloromethane (DCM). The suspension should be stirred.
Reaction Execution:
-
In the addition funnel, prepare a solution of 2-chlorobenzoyl chloride (17.5 g, 0.10 mol, 1.0 equiv) in 25 mL of anhydrous DCM.
-
Cool the reaction flask containing the AlCl₃ suspension to 0°C using an ice bath.
-
Add the 2-chlorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The formation of the acylium ion complex is often accompanied by a color change and is exothermic.[11] Maintain the temperature at 0°C during the addition.
-
After the addition is complete, add a solution of ethoxybenzene (12.2 g, 0.10 mol, 1.0 equiv) in 25 mL of anhydrous DCM to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0°C.
-
Once the addition of ethoxybenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).[10][12]
Work-up and Isolation:
-
Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of concentrated HCl.[10][11] This step is highly exothermic and will generate HCl gas; perform this in a well-ventilated fume hood. The purpose of the acid is to hydrolyze the aluminum chloride complexed with the product.
-
Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 50 mL portions of DCM.[2]
-
Combine all organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 100 mL of brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.[10]
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes or an ethanol/water mixture, to yield this compound as a solid.[12]
Expected Results and Characterization
| Parameter | Expected Outcome |
| Product | This compound |
| Appearance | White to off-white solid |
| Yield | 75-85% (typical) |
| TLC (9:1 Hex:EtOAc) | Rf ≈ 0.4 |
| ¹H NMR (CDCl₃, 400 MHz) | δ ≈ 1.4 (t, 3H), 4.1 (q, 2H), 6.9 (d, 2H), 7.3-7.5 (m, 4H), 7.8 (d, 2H) |
| IR (KBr, cm⁻¹) | ν ≈ 1650 (C=O), 1600, 1575 (C=C, aromatic), 1250 (C-O, ether) |
Safety and Handling Precautions
-
2-Chlorobenzoyl chloride: This reagent is corrosive and a lachrymator. It reacts with water to produce HCl gas.[9][13] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
-
Anhydrous Aluminum Chloride (AlCl₃): AlCl₃ is a water-sensitive, corrosive solid. It reacts violently with water, releasing heat and HCl gas.[10] Handle it quickly in a dry environment and avoid inhalation of the dust.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations involving DCM should be conducted in a well-ventilated fume hood.
-
Reaction Quenching: The quenching of the reaction mixture with ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[13][14]
Conclusion
The Friedel-Crafts acylation of ethoxybenzene with 2-chlorobenzoyl chloride is an efficient and reliable method for the synthesis of this compound. The protocol detailed in this application note, with its emphasis on anhydrous conditions and controlled reagent addition, provides a clear pathway to obtaining the desired product in good yield. The resulting diaryl ketone is a valuable building block for further synthetic transformations in drug discovery and materials science.
References
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- BenchChem. (2025). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
- BYJU'S. (n.d.). Friedel-Crafts Acylation And Alkylation Reaction.
- Organic Chemistry Lab. (2020, October 20).
- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- ChemicalBook. (n.d.). 4-(2-Chloroethoxy)benzophenone synthesis.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzoyl chloride, 2-chloro-.
- Thermo Fisher Scientific. (2010, May 20). SAFETY DATA SHEET - Benzoyl chloride, 3-chloro-.
- CDH Fine Chemical. (n.d.). 2-Chloro Benzoyl Chloride CAS No 609-65-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - 2-Chlorobenzoyl chloride.
- Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE.
- Sdfine. (n.d.). 2-CHLOROBENZOYL CHLORIDE.
- Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
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- Patsnap. (n.d.). Preparation method of 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka.
- European Patent Office. (1999, October 27). Process for the manufacture of hydroxyalkoxybenzophenones - EP 0721929 B1.
- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- BenchChem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
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Application Notes and Protocols for 2-Chloro-4'-ethoxybenzophenone in Photopolymerization
Introduction
Photopolymerization, the process of converting liquid monomers and oligomers into solid polymers using light, is a cornerstone of modern materials science. This technology is pivotal in industries ranging from advanced coatings and adhesives to 3D printing and the fabrication of biomedical devices. The efficiency and success of photopolymerization hinge on the photoinitiator, a molecule that absorbs light energy and transforms it into chemical energy to initiate the polymerization reaction.
This document provides a detailed guide to the use of 2-Chloro-4'-ethoxybenzophenone, a Type II photoinitiator, for initiating free-radical polymerization. As a derivative of benzophenone, it operates through a bimolecular hydrogen abstraction mechanism, offering distinct advantages and requiring specific formulation strategies for optimal performance. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this photoinitiator in their applications. We will delve into its mechanism of action, provide detailed experimental protocols, and offer insights into troubleshooting and safety.
Physicochemical Properties and Characteristics
This compound is an aromatic ketone designed for UV-curing applications. Its chemical structure, featuring a benzophenone core with chloro and ethoxy substitutions, influences its solubility, absorption spectrum, and reactivity.
| Property | Value | Source |
| Chemical Name | (2-chlorophenyl)(4-ethoxyphenyl)methanone | [1] |
| CAS Number | 525561-43-7 | [2] |
| Molecular Formula | C15H13ClO2 | [1] |
| Molecular Weight | 260.72 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone; slightly soluble in water. | [4] |
Mechanism of Action: A Type II Photoinitiator
Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, this compound is a Type II photoinitiator that requires a co-initiator or synergist to generate initiating radicals. This bimolecular process is a hallmark of benzophenone-based systems.[5] The most common co-initiators are hydrogen donors, with tertiary amines being particularly effective.[6]
The initiation process can be broken down into the following key steps:
-
Photoexcitation: Upon absorption of UV light (typically in the 300-400 nm range), the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This triplet state is the primary reactive species.
-
Hydrogen Abstraction: The excited triplet-state benzophenone abstracts a hydrogen atom from the co-initiator (e.g., triethylamine). This is the rate-determining step for radical generation.
-
Radical Formation: This hydrogen abstraction event produces two radicals: a benzophenone-derived ketyl radical and a radical centered on the co-initiator (e.g., an amino-alkyl radical).
-
Polymerization Initiation: While the bulky ketyl radical is generally not reactive enough to initiate polymerization due to steric hindrance, the co-initiator-derived radical is highly reactive. It readily attacks the double bonds of monomer molecules (e.g., acrylates), initiating the free-radical chain polymerization process.
Caption: General experimental workflow for photopolymerization.
-
Monomer Preparation: Commercial monomers contain inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage. For kinetic studies or sensitive applications, pass the monomer through a column of basic alumina to remove the inhibitor.
-
Formulation Preparation: In an amber glass vial to protect from ambient light, weigh and add the monomer. Subsequently, add the calculated amounts of this compound and the amine co-initiator. Mix thoroughly using a magnetic stirrer or vortex mixer until all components are fully dissolved. If the formulation is too viscous, a minimal amount of a suitable solvent can be added.
-
Oxygen Removal (Inerting): Oxygen is a potent inhibitor of free-radical polymerization. Before curing, it is crucial to remove dissolved oxygen from the formulation. Apply the liquid formulation to the substrate or into a mold. Place the sample in a chamber and purge with an inert gas like nitrogen or argon for 2-5 minutes. For bulk polymerization in a vial, bubble the inert gas through the liquid.
-
UV Exposure: Position the sample under the UV lamp at a fixed distance. The intensity of the light reaching the sample should be measured with a radiometer. Expose the sample to UV radiation for a predetermined time. Curing times can range from a few seconds to several minutes depending on the formulation and light source.
-
Cure Assessment: Immediately after exposure, assess the degree of cure. A simple method is the "tack-free" test, where the surface is lightly touched with a cotton swab; a tack-free surface indicates a high degree of conversion. For quantitative analysis, techniques like Real-Time FTIR (RT-FTIR) can be used to monitor the disappearance of the acrylate C=C peak (~1635 cm⁻¹).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Curing | 1. Oxygen Inhibition: Insufficient inerting. 2. Low UV Intensity: Lamp is too far, aging, or has incorrect wavelength output. 3. Incorrect Concentrations: Photoinitiator or co-initiator levels are too low. | 1. Increase inerting time or use a more robust inerting method (e.g., glove box). 2. Check lamp specifications and age. Move the lamp closer to the sample or use a more powerful lamp. Ensure the lamp's emission spectrum overlaps with the photoinitiator's absorption. [5] 3. Increase the concentration of the photoinitiator and/or co-initiator. |
| Surface Tackiness (Incomplete Surface Cure) | Severe Oxygen Inhibition: Oxygen from the surrounding air inhibits polymerization at the surface. | 1. Increase the concentration of the amine co-initiator, as amines can also help consume oxygen. 2. Use a higher intensity UV source. 3. Perform curing in a nitrogen-filled chamber. |
| Yellowing of Cured Polymer | Photoinitiator Byproducts: The benzophenone-derived ketyl radical and other byproducts can cause discoloration. | 1. Use the minimum effective concentration of the photoinitiator. 2. Ensure complete curing, as unreacted initiator can degrade over time. 3. Consider adding a UV stabilizer to the formulation if long-term color stability is critical. |
| Poor Through-Cure (Cured on top, liquid underneath) | Light Attenuation: The top layer of the formulation absorbs most of the UV light, preventing it from reaching the bottom. This is common in thick or pigmented samples. | 1. Reduce the photoinitiator concentration to prevent excessive surface absorption. 2. Use a lamp with a longer wavelength component that can penetrate deeper. 3. Cure in thinner layers if possible. |
Safety and Handling
Proper handling of this compound is essential for laboratory safety. Always consult the latest Safety Data Sheet (SDS) from the supplier before use. [7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. [8][9]* Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. [7][8]Wash hands thoroughly after handling. [7]* First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. [8] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [7] * Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek medical attention. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [8]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains. [8]
-
References
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Application Notes & Protocols: A Guide to UV Curing with Benzophenone Derivatives
Introduction: The Power of Photopolymerization
UV curing is a photopolymerization process that utilizes ultraviolet (UV) light to initiate a chemical reaction, transforming a liquid formulation into a solid polymer in a matter of seconds.[1][2] This technology has found widespread application in coatings, inks, adhesives, and microfabrication due to its rapid cure times, low energy consumption, and solvent-free formulations.[2][3] The heart of any UV-curable system is the photoinitiator, a compound that absorbs UV light and generates reactive species to kickstart the polymerization.[4]
This guide focuses on the use of benzophenone (BP) and its derivatives, which are classified as Type II photoinitiators.[5] Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II initiators like benzophenone require a co-initiator or synergist to efficiently generate radicals.[5] Understanding the mechanism, optimizing the experimental setup, and meticulously following protocols are paramount to achieving desired material properties. This document provides a comprehensive overview and practical guidance for researchers, scientists, and professionals working with benzophenone-based UV curing systems.
The Mechanism of Type II Photoinitiation with Benzophenone
The efficacy of a UV curing process hinges on the photochemical mechanism of the initiator. Benzophenone and its derivatives do not directly generate initiating radicals upon UV absorption. Instead, they engage in a bimolecular process involving a hydrogen donor, typically a tertiary amine or an alcohol.[5]
The process can be broken down into three key steps:
-
UV Absorption & Excitation: Benzophenone absorbs UV radiation (typically in the UV-A and UV-C regions), which promotes it from its ground state (S₀) to an excited singlet state (S₁).[1] It then rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The excited triplet benzophenone is a high-energy species that can abstract a hydrogen atom from a suitable donor molecule (the co-initiator).[5]
-
Radical Generation: This hydrogen abstraction event produces two radicals: a ketyl radical from the benzophenone and a new radical from the co-initiator. The radical derived from the co-initiator is typically the primary species responsible for initiating the polymerization of monomers and oligomers (e.g., acrylates).[3] The benzophenone ketyl radical is generally less reactive towards vinyl monomers due to steric hindrance and delocalization.[3]
Designing the Experimental Setup
A well-designed experimental setup is crucial for reproducible and efficient UV curing. The core components include a UV source, a sample stage, and a controlled environment.
| Component | Description & Key Considerations |
| UV Light Source | Mercury Arc Lamps: Broad-spectrum emission, suitable for a wide range of photoinitiators. Can generate significant heat.[6] LED Lamps: Narrow, specific wavelength emission (e.g., 365, 395, 405 nm). Offer longer lifetime, lower heat output, and better energy efficiency.[2][6] The lamp's emission spectrum must overlap with the absorption spectrum of the benzophenone derivative for efficient curing.[6][7] |
| Sample Stage | A platform to hold the substrate and the liquid formulation. For uniform curing, a conveyor system with controlled speed or a linear actuator can be used to move the sample under the lamp.[8] The distance between the lamp and the sample must be controlled and consistent, as UV intensity decreases with distance.[9] |
| Atmosphere Control | Oxygen Inhibition: Oxygen can quench the excited triplet state of the photoinitiator and scavenge free radicals, leading to incomplete surface cure (tackiness). Curing in an inert atmosphere (e.g., nitrogen) mitigates this issue.[10] This is particularly important for thin films. |
| Radiometer | An instrument to measure the UV intensity (irradiance, typically in mW/cm²) and total energy dose (in mJ/cm²). Essential for process control and ensuring consistent results. |
| Safety Shielding | UV radiation is harmful to the eyes and skin.[11] The setup must be enclosed or shielded with UV-blocking materials (e.g., polycarbonate) to prevent operator exposure.[12] |
Formulation and Sample Preparation Protocol
The performance of the cured material is dictated by its chemical formulation. A typical formulation consists of oligomers, monomers, the photoinitiator system, and additives.[4][13]
Typical Formulation Components
| Component | Example | Function | Typical % (w/w) |
| Oligomer | Epoxy Acrylate, Urethane Acrylate | Provides the core properties of the cured polymer (e.g., hardness, flexibility). | 40 - 70% |
| Monomer | Tripropyleneglycol diacrylate (TPGDA) | Acts as a reactive diluent to reduce viscosity and increase crosslink density.[3] | 30 - 60% |
| Photoinitiator | Benzophenone (BP) | Absorbs UV light to initiate the reaction. | 1 - 5% |
| Co-initiator | Triethanolamine (TEOA) | Hydrogen donor required for Type II initiators.[3] | 2 - 8% |
| Additives | Leveling agents, defoamers | Modify surface properties, prevent defects. | < 1% |
Step-by-Step Preparation Protocol
-
Pre-dissolve the Photoinitiator: It is highly recommended to first dissolve the solid benzophenone powder in the liquid monomer (e.g., TPGDA).[14] Use a magnetic stirrer at a gentle speed (e.g., 200 rpm) in a light-blocking beaker (e.g., amber glass or foil-wrapped) to prevent premature polymerization. Gentle warming (to ~40-50°C) can aid dissolution.
-
Combine Components: Once the photoinitiator is fully dissolved, add this solution to the oligomer. Then, add the liquid co-initiator (e.g., TEOA) and any other additives.
-
Thorough Mixing: Mix the complete formulation using a mechanical stirrer or planetary mixer for 15-30 minutes until the mixture is completely homogeneous. Ensure there are no visible solids or phase separation.
-
Degassing: Air bubbles introduced during mixing can cause defects in the cured film. Degas the formulation using a centrifuge or by placing it in a vacuum chamber for 5-10 minutes until bubble-free.
-
Film Application: Apply the liquid formulation onto the desired substrate (e.g., glass, PET film, metal). For controlled thickness, use a spin coater or a wire-wound bar coater to create a uniform thin film (e.g., 25-100 µm).[10]
UV Curing Experimental Protocol
This protocol outlines the steps for curing the prepared sample.
-
System Warm-up: If using a mercury arc lamp, allow it to warm up for 10-15 minutes to ensure a stable output. LED lamps do not require a warm-up period.
-
Set Parameters:
-
UV Intensity: Adjust the lamp power or the distance to the sample to achieve the desired irradiance (e.g., 100 mW/cm²). Measure the intensity at the sample surface using a radiometer.
-
Conveyor Speed/Exposure Time: Set the conveyor speed or shutter time to control the total UV dose (e.g., 500 mJ/cm²).
-
-
Inert Atmosphere (if required): If curing in an inert environment, purge the curing chamber with nitrogen for 1-2 minutes to reduce the oxygen concentration to below 200 ppm.
-
Curing: Place the sample on the stage and initiate the UV exposure by passing it under the lamp or opening the shutter.
-
Cooling: Allow the sample to cool to room temperature before handling and characterization. The polymerization reaction is exothermic, and the sample may be warm immediately after curing.[15]
Characterization of Cured Materials
Validating the cure and characterizing the final properties are essential.
| Technique | Parameter Measured | Purpose & Interpretation |
| FTIR-ATR Spectroscopy | Monomer Conversion | Monitors the decrease in the peak area of reactive functional groups (e.g., acrylate C=C bond at ~1637 cm⁻¹).[10][16] A plateau in conversion indicates the cure is complete. |
| Photo-DSC | Reaction Enthalpy & Kinetics | Measures the heat released during polymerization upon UV exposure in real-time.[3][15] Provides information on cure speed and degree of conversion. |
| Pencil Hardness (ASTM D3363) | Surface Hardness | A simple, quick test to assess surface cure. Hardness is graded from 6B (softest) to 9H (hardest).[13] |
| Cross-hatch Adhesion (ASTM D3359) | Adhesion to Substrate | Evaluates how well the coating adheres to the substrate. Rated from 5B (excellent) to 0B (poor).[13] |
| Solvent Rub Test (ASTM D5402) | Solvent Resistance | A cured film should resist swelling or dissolving when rubbed with a solvent-soaked cloth (e.g., MEK). The number of double rubs without failure indicates the degree of crosslinking. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Tacky/Sticky Surface | Oxygen Inhibition: Atmospheric oxygen interfering with surface cure. Insufficient UV Dose: Low lamp intensity or exposure time is too short. | Increase UV dose (higher intensity or longer exposure). Cure in a nitrogen-purged environment. Use a photoinitiator blend designed for surface cure. |
| Incomplete Bulk Cure | Insufficient UV Dose: Light cannot penetrate the full depth of the coating. Incorrect Wavelength: The lamp's wavelength is too short and is absorbed at the surface. Photoinitiator Concentration Too High: "Stress-shielding" where the surface absorbs all the UV light. | Increase UV dose. Use a lamp with longer wavelength output (e.g., 395 nm LED) for better penetration. Optimize photoinitiator concentration.[7] |
| Yellowing | Photoinitiator Byproducts: Some benzophenone derivatives or their reaction products can cause yellowing.[17] Over-curing: Excessive UV exposure can degrade the polymer backbone. | Select a non-yellowing benzophenone derivative or photoinitiator blend. Optimize the UV dose to avoid excessive exposure. |
| Poor Adhesion | Incomplete Cure: The coating has not fully polymerized at the substrate interface. Substrate Contamination: The surface of the substrate is not clean (oils, dust). High Shrinkage: Stress from polymerization pulls the coating off the substrate.[18] | Ensure complete cure by optimizing UV dose. Thoroughly clean and pretreat the substrate. Adjust the formulation to include monomers/oligomers that reduce shrinkage.[18] |
Mandatory Safety Precautions
Working with UV curing systems requires strict adherence to safety protocols.
-
UV Radiation Exposure: UV light can cause severe skin burns and eye damage (photokeratitis).[11]
-
Chemical Handling: UV-curable resins, particularly monomers, can be skin irritants and sensitizers.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[20][21]
-
Work in a well-ventilated area or under a fume hood to avoid inhaling vapors.[20]
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
-
-
Spill & Waste Management:
-
Clean up spills immediately using an absorbent material.[20] Remember that uncured material will remain liquid indefinitely until exposed to UV light or cleaned up.[21]
-
Dispose of all chemical waste, including contaminated gloves and wipes, in accordance with institutional and local regulations.[21]
-
References
-
Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. [Link]
-
Zhang, J., et al. (2011). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Chemical Research in Chinese Universities, 27(1), 145-149. [Link]
-
ResearchGate. (2015). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. [Link]
-
Wang, Y., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 5(16), 9370-9377. [Link]
-
IGM Resins. Unique photoinitiator combinations for UV curing composites. [Link]
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Shin, J., et al. (2023). Synthesis and Characterization of UV-Curable Resin with High Refractive Index for a Luminance-Enhancing Prism Film. Polymers, 15(22), 4445. [Link]
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Uvitron International. (2023, June 21). UV Curing Safety 101: How to Protect Your Employees. [Link]
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ResearchGate. (n.d.). UV-curing experimental set-up. [Link]
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Ciba Specialty Chemicals. (n.d.). Photoinitiators for UV Curing. [Link]
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van der Kooij, H., et al. (2019). Characterization of Ultraviolet-Cured Methacrylate Networks: From Photopolymerization to Ultimate Mechanical Properties. Macromolecules, 52(23), 9324-9336. [Link]
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Polymer Innovation Blog. (2016, January 11). UV Curing: Part One, Let There be Light![Link]
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University of Washington. (2022, September 27). ULTRAVIOLET (UV) SAFETY. [Link]
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ResearchGate. (2015). Reasons for yellowness of photocured sample by benzophenone/1,3-benzodioxole photoinitiating system. [Link]
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MDPI. (2023). UV-Curable Polymer Nanocomposites: Material Selection, Formulations, and Recent Advances. [Link]
-
KAUST. (n.d.). Guidelines for Working with Ultraviolet Light Sources. [Link]
-
Wang, Y., et al. (2023). Preparation, Characterization, and Properties of UV-Curable Coating Doped with Nano-SiO2. Coatings, 13(12), 2056. [Link]
-
RadTech. (n.d.). SAFETY AND HANDLING OF UV/EB CURING MATERIALS. [Link]
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YouTube. (2021, October 13). UV-Curable Resins: Using FT-IR Spectroscopy to Study Their Cure. [Link]
-
3M. (n.d.). EHS Bulletin: Safe Handling of UV Materials. [Link]
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Application Note: A Validated Protocol for the Synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone
Introduction: The Significance of 5-bromo-2-chloro-4'-ethoxybenzophenone
5-bromo-2-chloro-4'-ethoxybenzophenone is a critical building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1][2][3][4] The structural integrity and purity of this benzophenone derivative are paramount, as they directly influence the yield and impurity profile of the final active pharmaceutical ingredient (API).
This application note provides a detailed, two-step synthetic protocol designed for reproducibility and scalability. The methodology is grounded in the principles of Friedel-Crafts acylation, a cornerstone reaction in organic synthesis for forging carbon-carbon bonds with aromatic systems.[5][6] We will elucidate the causality behind each experimental step, outline a self-validating protocol with in-process controls, and provide comprehensive safety guidelines to ensure operational excellence for researchers and drug development professionals.
The Synthetic Strategy: A Two-Step Approach
The synthesis is logically divided into two primary stages:
-
Acyl Chloride Formation: Conversion of the commercially available 5-bromo-2-chlorobenzoic acid to its highly reactive acyl chloride derivative, 5-bromo-2-chlorobenzoyl chloride.
-
Friedel-Crafts Acylation: The electrophilic aromatic substitution reaction between the synthesized acyl chloride and phenetole (ethoxybenzene), catalyzed by a Lewis acid, to yield the target ketone.
This approach is efficient and avoids the potential for carbocation rearrangements that can complicate similar Friedel-Crafts alkylation reactions.[6][7] The deactivating nature of the resulting ketone product also prevents polyacylation, leading to a cleaner reaction profile.[6]
Detailed Experimental Protocols
PART A: Synthesis of 5-bromo-2-chlorobenzoyl chloride
Causality: This initial step is crucial for activating the carboxylic acid. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification by driving the reaction to completion and allowing for their easy removal. A catalytic amount of N,N-dimethylformamide (DMF) is used to accelerate the reaction via the formation of a Vilsmeier intermediate.
Materials & Reagents:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 5-bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 23.5 g | 0.1 mol |
| Thionyl chloride | SOCl₂ | 118.97 | 24.0 g (14.3 mL) | 0.2 mol |
| N,N-dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~0.1 mL | Catalytic |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber containing NaOH solution), add 5-bromo-2-chlorobenzoic acid (23.5 g, 0.1 mol).
-
Carefully add thionyl chloride (24.0 g, 0.2 mol) to the flask, followed by one drop of DMF.[1]
-
Heat the mixture to reflux and maintain for 2-4 hours, stirring continuously. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, allow the mixture to cool slightly.
-
Remove the excess thionyl chloride by distillation under reduced pressure (at approximately 60°C).[1]
-
The resulting yellow solid or oil is the crude 5-bromo-2-chlorobenzoyl chloride (expected crude yield ~98-99%).[1] This product is moisture-sensitive and should be used immediately in the next step without further purification.
PART B: Synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone
Causality: This step is a classic Friedel-Crafts acylation.[7][8] Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, is used to generate a highly electrophilic acylium ion from the acyl chloride.[6][7] The electron-rich phenetole ring then acts as a nucleophile, attacking the acylium ion. The reaction is conducted at a low temperature to control the exothermic reaction and minimize side-product formation. Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would deactivate the catalyst.[5][9]
Materials & Reagents:
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| Crude 5-bromo-2-chlorobenzoyl chloride | C₇H₃BrCl₂O | 253.90 | ~0.1 mol | 1.0 |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 14.7 g | 0.11 mol |
| Phenetole (Ethoxybenzene) | C₈H₁₀O | 122.16 | 12.2 g (12.6 mL) | 0.1 mol |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 200 mL | Solvent |
| 1M Hydrochloric Acid (HCl) | HCl | 36.46 | ~100 mL | Quenching |
| 5% Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~100 mL | Wash |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | ~50 mL | Wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | Drying Agent |
| Ethanol / Water | - | - | q.s. | Recrystallization |
Procedure:
-
Set up a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add anhydrous aluminum chloride (14.7 g, 0.11 mol) to 100 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0-5°C using an ice-water bath.
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride from Part A in 100 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, add phenetole (12.2 g, 0.1 mol) dropwise from the funnel over 30 minutes, again keeping the temperature below 10°C.
-
Once the phenetole addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: a. Cool the reaction mixture back down to 0°C and slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and 100 mL of 1M HCl. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer with DCM (2 x 50 mL). d. Combine all organic layers and wash sequentially with 5% sodium bicarbonate solution (100 mL) and brine (50 mL).[1] e. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: a. Recrystallize the crude solid from a mixed solvent of ethanol and water to obtain pure 5-bromo-2-chloro-4'-ethoxybenzophenone as a white crystalline solid.[1][10] b. Dry the crystals under vacuum. The expected yield is 75-85%, with a melting point of 87-88°C.[10]
Visualization of Key Processes
Overall Synthesis Workflow
The diagram below outlines the complete workflow from starting materials to the purified final product.
Caption: Workflow for the synthesis of the target intermediate.
Friedel-Crafts Acylation Mechanism
This diagram illustrates the core chemical transformation in the second step of the synthesis.
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory.
-
General: All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a fire-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[11][12]
-
Thionyl Chloride: Highly corrosive and a lachrymator. Reacts with moisture to release toxic HCl and SO₂ gases. Handle with extreme care and avoid inhalation of vapors.
-
Anhydrous Aluminum Chloride (AlCl₃): Reacts violently and exothermically with water and moisture, releasing large quantities of corrosive HCl gas.[9][13] It is crucial to use anhydrous solvents and glassware and to work under an inert atmosphere (e.g., nitrogen). Spills should be covered with dry sand; DO NOT USE WATER to clean up spills or extinguish fires involving AlCl₃.[9] Keep a Class D fire extinguisher readily available.[9]
-
Dichloromethane (DCM): A volatile solvent. Avoid inhalation and skin contact.
-
Quenching: The quenching of the reaction mixture with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly, with adequate cooling and within a fume hood.
Characterization of Final Product
The identity and purity of the synthesized 5-bromo-2-chloro-4'-ethoxybenzophenone should be confirmed using standard analytical techniques:
-
Appearance: White crystalline solid.[10]
-
Melting Point: 87-88 °C.[10]
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry: To verify the molecular weight (C₁₅H₁₂BrClO₂; MW: 340.61 g/mol ).
-
HPLC: To determine the purity, which should be ≥97-98%.[10]
References
- An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis. (2025). Benchchem.
- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (n.d.). Google Patents.
- Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone. (2025). Benchchem.
- 5-bromo-2-chloro-4'-ethoxybenzophenone Producer, Manufacturing. (n.d.). Global Sources.
- Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. (2020). Eureka | Patsnap.
- CN108530408A - The method for preparing Dapagliflozin. (n.d.). Google Patents.
- Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (2024). Pearson.
- ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE. (n.d.).
- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (n.d.). Patsnap Eureka.
- Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. (2020). Indian Academy of Sciences.
- SAFETY DATA SHEET - Aluminum Chloride. (2025). Lab Alley.
- Improved synthesis of dapagliflozin. (2014). China/Asia On Demand (CAOD) - Oriprobe.
- 5-Bromo-2-ethoxybenzoyl chloride | 343855-79-8. (n.d.). Benchchem.
- CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane. (n.d.). Google Patents.
- Safety Data Sheet Aluminium Chloride. (2022). Redox.
- Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. (n.d.). Princeton EHS.
- Friedel-Crafts Acylation. (n.d.). Chemistry Steps.
- Safety Data Sheet: Aluminium chloride. (n.d.). Carl ROTH.
- Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (n.d.). Angewandte Chemie.
- Aluminum Chloride - Hazardous Substance Fact Sheet. (n.d.). NJDOH.
- CAS No : 1404477-10-6 | Product Name : 5-Bromo-2-chloro-2'-ethoxy Benzophenone. (n.d.). Pharmaffiliates.
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. (2009). ResearchGate.
- 5-Bromo-2-chloro4'ethoxydiphenylmethane. (n.d.). Ikigai® Corporation.
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- 3. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
- 4. ikigaicorporation.com [ikigaicorporation.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
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- 13. nj.gov [nj.gov]
Application Note: Comprehensive Characterization of 2-Chloro-4'-ethoxybenzophenone
Introduction and Scientific Context
2-Chloro-4'-ethoxybenzophenone is a diarylketone derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its precise molecular structure, purity, and stability are paramount to ensuring the quality, safety, and efficacy of the final drug product. The presence of two distinct substituted phenyl rings and a central carbonyl group provides multiple reactive and spectroscopic handles, necessitating a comprehensive analytical strategy for unambiguous characterization.
This guide provides an in-depth overview of the essential analytical techniques and detailed protocols for the complete characterization of this compound. The methodologies are designed to deliver a holistic understanding of the molecule, from structural verification and impurity profiling to thermal stability assessment. The causality behind experimental choices is emphasized to empower researchers in adapting these protocols to their specific laboratory contexts.
Physicochemical Properties and Structural Overview
A foundational understanding of the molecule's basic properties is the first step in any analytical workflow.
-
Chemical Structure: (A visual representation of the molecule is recommended here. For this text-based generation, the structure is described.) The molecule consists of a benzoyl group substituted with a chlorine atom at the 2-position, which is bonded to a phenyl group substituted with an ethoxy group at the 4'-position.
-
Molecular Formula: C₁₅H₁₃ClO₂
-
Molecular Weight: 260.72 g/mol
-
Predicted Physical State: Off-white to pale yellow solid (based on analogous benzophenone structures).
Integrated Analytical Workflow
The complete characterization of this compound is not achieved by a single technique but by the logical integration of multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Analysis for Purity and Impurity Profiling
Chromatographic methods are the cornerstone for assessing the purity of pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) is the primary tool for quantifying the main component and detecting non-volatile impurities.
Rationale for HPLC Method Design
A reversed-phase HPLC (RP-HPLC) method is selected due to the non-polar nature of the benzophenone core. A C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte, while a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water allows for fine-tuning of the retention time. UV detection is ideal as the benzophenone structure contains a strong chromophore that absorbs significantly in the UV region[1][2].
Protocol: Purity Determination by RP-HPLC
-
Instrumentation:
-
HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Elution:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with a 50:50 acetonitrile/water mixture to a final concentration of 0.1 mg/mL.
-
-
Analysis and Data Interpretation:
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision. A patent for a related compound confirms the utility of HPLC for purity assessment, often achieving >99% purity[3].
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopy provides definitive evidence of the molecular structure. NMR, FT-IR, and UV-Vis spectroscopy each offer complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential.
¹H NMR will confirm the presence and connectivity of the ethoxy group and the substitution patterns on the two aromatic rings. The chemical shifts, integration, and coupling constants are all diagnostic. ¹³C NMR will identify all unique carbon atoms, including the characteristic downfield shift of the carbonyl carbon[4][5].
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
| Assignment | Predicted ¹H NMR Data (CDCl₃, 400 MHz) | Predicted ¹³C NMR Data (CDCl₃, 100 MHz) |
| Ethoxy -CH₃ | ~1.4 ppm (triplet, 3H) | ~14.5 ppm |
| Ethoxy -CH₂- | ~4.1 ppm (quartet, 2H) | ~63.8 ppm |
| Aromatic Protons | ~6.9 - 7.8 ppm (multiplets, 7H) | ~114 - 140 ppm |
| Carbonyl C=O | N/A | ~195 ppm |
| Aromatic C-Cl | N/A | ~132 ppm |
| Aromatic C-O | N/A | ~163 ppm |
Note: These are predicted values based on spectral data from analogous structures[6][7][8]. Actual experimental values may vary slightly.
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate window function, Fourier transform, phase correct, and baseline correct the resulting spectrum.
-
Interpretation: Assign all peaks based on their chemical shift, integration (for ¹H), and multiplicity. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |
| ~2980-2850 | C-H Stretch | Aliphatic (ethoxy) | Medium |
| ~1665 | C=O Stretch | Diaryl Ketone | Strong, Diagnostic |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |
| ~1100-1000 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Medium |
| ~750 | C-Cl Stretch | Aryl Halide | Strong |
Note: These predictions are based on established IR correlation tables and data from similar benzophenone structures[9][10].
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over the range of 4000-650 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Interpretation: Identify the characteristic absorption bands and confirm the presence of the ketone, ether, and chloro-aromatic functionalities.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis.
Rationale for MS Analysis
High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition (C₁₅H₁₃ClO₂) with high accuracy. The fragmentation pattern provides a fingerprint that helps confirm the structure. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak (M+).
Predicted Mass Spectrum Fragmentation
Caption: Predicted major fragmentation pathway for this compound.
Protocol: LC-MS Analysis
-
Instrumentation: Couple the outlet of the HPLC system (as described in Section 4.2) to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI mode is typically effective for benzophenones.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Interpretation:
-
Confirm the molecular weight from the [M+H]⁺ or [M+Na]⁺ adducts.
-
Verify the isotopic pattern for the chlorine atom (approx. 3:1 ratio for [M]⁺ and [M+2]⁺).
-
Analyze the fragmentation spectrum (MS/MS) to identify characteristic fragments like the chlorobenzoyl (m/z 139/141) and ethoxybenzoyl (m/z 148) cations.
-
Thermal Analysis
Thermal analysis techniques like DSC and TGA are critical for understanding the solid-state properties and thermal stability of the compound.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point, heat of fusion, and an indication of purity[11].
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Measurement:
-
Equilibrate the sample at 25 °C.
-
Heat the sample at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min) to a temperature well above the melting point (e.g., 200 °C).
-
-
Data Analysis: The onset of the endothermic peak corresponds to the melting point. The shape of the peak can provide a qualitative assessment of purity (sharper peaks indicate higher purity).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is used to determine its thermal stability and decomposition profile[12].
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Measurement: Heat the sample from ambient temperature to an elevated temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The temperature at which significant weight loss begins is an indicator of the onset of thermal decomposition.
Conclusion
The analytical framework presented here provides a robust and comprehensive strategy for the complete characterization of this compound. By integrating chromatographic, spectroscopic, and thermal analysis techniques, researchers and drug development professionals can confidently verify the identity, purity, and stability of this critical pharmaceutical intermediate. This multi-faceted approach ensures that the material meets the stringent quality standards required for API synthesis, ultimately contributing to the development of safe and effective medicines.
References
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2003). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 439-449. [Link]
- Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of (a) benzophenone-3.... [Link]
-
ResearchGate. (2015). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
-
ResearchGate. (n.d.). DSC heating curves for benzophenone obtained at a heating rate of 20 K min−1. [Link]
-
ResearchGate. (n.d.). Mass spectrum of 4-Chloro-4'-hydroxybenzophenone (IS) acquired under.... [Link]
-
SpectraBase. (2025). 2-chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide - Optional[1H NMR] - Spectrum. [Link]
-
TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
-
SpringerLink. (2018). Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2'-deoxyguanosine and Twelve Cosmetic Phenols. [Link]
-
PubMed. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. [Link]
-
JConsort. (n.d.). RAMAN AND INFRARED SPECTRA OF 4-CHLORO- BENZOPHENONE. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
ResearchGate. (n.d.). DSC analysis of benzophenone. [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
PubMed. (1993). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][9][13]benzodiazepin-1(2H)-ones. [Link]
-
PubChem. (n.d.). 2-Chloro-4-hydroxybenzoic acid. [Link]
-
PubMed Central (PMC). (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]
-
PubMed Central (PMC). (2013). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction.... [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]
Sources
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- 2. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization method for purifying 2-Chloro-4'-ethoxybenzophenone from ethanol/water
An Application Guide to the Purification of 2-Chloro-4'-ethoxybenzophenone via Mixed-Solvent Recrystallization
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol and theoretical foundation for the purification of this compound using a mixed-solvent recrystallization technique with an ethanol/water system. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth, field-proven insights into the process. The narrative explains the causality behind experimental choices, provides a self-validating protocol, and is grounded in authoritative references to ensure scientific integrity. Key sections include a step-by-step methodology, a visual workflow diagram, a quantitative data summary, and a troubleshooting guide to address common challenges.
Introduction and Scientific Principle
This compound is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Achieving high purity of this compound is critical for the success of subsequent reactions and the quality of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The fundamental principle relies on the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[2]
This protocol employs a mixed-solvent system, often referred to as anti-solvent or drowning-out crystallization, which is particularly effective when no single solvent meets the ideal criteria for recrystallization.[3] For this compound, ethanol serves as the primary "good" solvent, in which the compound is highly soluble when hot. Water acts as the "anti-solvent" or "bad" solvent, in which the compound is poorly soluble. By carefully manipulating the composition of this binary solvent system, we can induce a state of supersaturation upon cooling, leading to the selective crystallization of the pure target compound while impurities remain dissolved in the surrounding solution (the mother liquor). A patent for the closely related 5-bromo-2-chloro-4'-ethoxybenzophenone successfully utilizes an ethanol/water mixture, demonstrating the efficacy of this solvent system for this class of compounds.[4]
The process hinges on creating a solution that is saturated with the target compound at a high temperature and then reducing its solubility in a controlled manner. The slow, dropwise addition of water to the hot ethanolic solution decreases the overall solvating power of the medium. As the mixture cools, the solubility of this compound drops sharply, forcing the pure compound to crystallize out, leaving impurities behind.[3]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with checkpoints and explanations to ensure a successful purification.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute), Reagent Grade
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Glass stirring rod
-
Watch glass or drying dish
-
Desiccator or vacuum oven
-
(Optional) Activated charcoal, decolorizing grade
-
(Optional) Short-stemmed funnel for hot filtration
Detailed Procedure
Step 1: Dissolution of the Crude Solid
-
Action: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Rationale: An Erlenmeyer flask is used to minimize solvent evaporation and prevent splashing. Its sloped sides also make it easier to swirl and recover the final crystals.
-
Action: Add a minimal volume of ethanol to the flask. Begin heating the mixture gently with stirring to near the boiling point of ethanol (~78 °C). Continue adding small portions of hot ethanol until the solid has just completely dissolved.
-
Rationale: Using the absolute minimum amount of hot solvent is crucial for maximizing the recovery yield. An excess of solvent will keep more of the product dissolved in the mother liquor even after cooling.
Step 2: Decolorization with Activated Charcoal (Optional)
-
Action: If the resulting solution is colored due to impurities, remove it from the heat source and add a very small amount (a spatula tip) of activated charcoal.
-
Rationale: Activated charcoal has a high surface area and adsorbs colored, high-molecular-weight impurities.[5][6]
-
Action: Bring the solution back to a gentle boil for 2-5 minutes.
-
Rationale: This ensures sufficient contact time between the impurities and the charcoal for effective adsorption. Avoid boiling too vigorously, which could lead to excessive solvent loss.
-
Action: If charcoal was added, proceed immediately to Step 3 (Hot Gravity Filtration). If not, proceed to Step 4.
Step 3: Hot Gravity Filtration
-
Action: Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper, filtering into a clean, pre-warmed Erlenmeyer flask.
-
Rationale: This step removes insoluble impurities and activated charcoal.[6] The apparatus must be kept hot to prevent the desired compound from crystallizing prematurely in the funnel. Pre-warming the receiving flask and funnel with hot solvent can prevent this thermal shock.
Step 4: Induction of Crystallization via Anti-Solvent Addition
-
Action: Bring the clear, hot ethanolic solution back to a near-boil. While stirring, add deionized water dropwise.
-
Rationale: Water, the anti-solvent, reduces the solubility of the organic compound in the mixture.[3]
-
Action: Continue adding water until a persistent slight cloudiness (turbidity) is observed. This indicates the point of saturation.
-
Rationale: This turbidity is the initial formation of microcrystals, signaling that the solution is now saturated at that high temperature.
-
Action: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Rationale: This crucial step ensures that the solution is perfectly saturated at the high temperature, preventing "oiling out" and setting the stage for controlled crystallization upon cooling.
Step 5: Cooling and Crystal Growth
-
Action: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Rationale: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1]
-
Action: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes.
-
Rationale: This further decreases the solubility of the compound, maximizing the quantity of crystals that precipitate from the solution and thereby increasing the final yield.
Step 6: Isolation and Washing of Crystals
-
Action: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Action: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture (using the approximate ratio at which crystallization occurred).
-
Rationale: The wash step removes any residual mother liquor containing dissolved impurities from the surface of the crystals. The wash solvent must be ice-cold to minimize redissolving the purified product.
Step 7: Drying the Purified Product
-
Action: Keep the vacuum on to pull air through the crystals for several minutes to help them dry. Press the crystals firmly on the filter paper with a clean spatula to remove excess solvent.
-
Action: Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done in a desiccator under vacuum or in a vacuum oven at a modest temperature (e.g., 40-50 °C).
-
Rationale: Proper drying is essential to remove all traces of solvent. The final purity and yield should be determined from the constant weight of the dry, crystalline product.
Quantitative Data Summary
The following table provides a summary of the key experimental parameters and their recommended ranges for this protocol.
| Parameter | Recommended Value / Range | Rationale & Key Considerations |
| Starting Material | Crude this compound | Purity of starting material will affect the required solvent volume and final yield. |
| Primary Solvent (Solvent) | Ethanol (95% or absolute) | The compound exhibits high solubility in hot ethanol. |
| Anti-Solvent | Deionized Water | The compound is poorly soluble in water, which induces precipitation. |
| Initial Solvent Volume | ~4-8 mL per gram of crude material | This is an estimated starting point. The goal is to use the minimum amount of hot solvent for complete dissolution. A patent for a similar compound suggests a solvent-to-solid ratio of 4-8 times (v/w).[4] |
| Ethanol:Water Ratio (V/V) | Typically between 3:1 and 1:1 | The final ratio is determined by the dropwise addition of water to the point of turbidity. Patents for similar compounds have used ratios in this range.[4] |
| Dissolution Temperature | Near boiling point of Ethanol (~78 °C) | Maximizes solubility to ensure the minimum volume of solvent is used. |
| Cooling Protocol | Slow cooling to room temp., then ice bath (0-5 °C) | Slow cooling promotes pure crystal growth; an ice bath maximizes yield. |
| Expected Purity (HPLC) | >99.5% | Dependent on the nature and amount of impurities in the crude material. |
| Expected Yield | 80-95% | Highly dependent on using the minimum solvent volumes and ensuring complete precipitation. |
Recrystallization Workflow Diagram
The following diagram provides a visual representation of the entire purification workflow.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid layer) | 1. Solution cooled too rapidly.2. Anti-solvent added too quickly or while the solution was not hot enough.3. Excessive supersaturation. | 1. Reheat the mixture until the oil completely redissolves.2. Add more of the primary solvent (ethanol) to decrease saturation.3. Allow the solution to cool much more slowly. Ensure the solution is near boiling when adding the anti-solvent. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used initially.2. The solution is not sufficiently supersaturated. | 1. Try to induce crystallization by scratching the inside of the flask below the solvent line with a glass rod.2. Add a "seed crystal" of the pure compound if available.3. Gently heat the solution to evaporate some of the solvent, then repeat the cooling process. |
| Very Low Yield | 1. Too much solvent used during dissolution.2. Premature crystallization during hot filtration.3. Incomplete crystallization (insufficient cooling time).4. Washing crystals with solvent that was not ice-cold. | 1. Ensure the minimum volume of hot solvent is used for dissolution.2. Keep the filtration apparatus hot during hot filtration.3. Allow more time in the ice bath for complete precipitation.4. Use a minimal amount of ice-cold solvent for washing. The mother liquor can be concentrated to recover a second, less pure crop of crystals. |
| Crystals Appear Colored or Impure | 1. Ineffective decolorization.2. Impurities have similar solubility and co-precipitated.3. Rapid crystallization trapped impurities. | 1. Repeat the recrystallization, ensuring proper use of activated charcoal if needed.2. Ensure the cooling process is very slow.3. A second recrystallization may be necessary for highly impure samples. |
References
- Method for purifying and separating benzophenone.
- Preparation method of 2-(2-chloroethyl) ethanol.
- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.
- Recrystallization Definition, Principle & Purpose. PraxiLabs (2022).
- Preparation method of 2-chloro-benzophenone.
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- Substituted benzophenone and preparation method thereof.
- Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
- Process for producing 2-(2'-chloroethoxy)ethanol.
- Recrystalliz
- Recrystallization.
- Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.
Sources
The Synthetic Utility of 2-Chloro-4'-ethoxybenzophenone: A Guide for Organic Chemists and Drug Discovery Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of well-defined molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. Among these, substituted benzophenones represent a privileged scaffold due to their prevalence in natural products and their utility as versatile intermediates.[1] This guide provides an in-depth exploration of 2-Chloro-4'-ethoxybenzophenone, a key intermediate with significant applications in the synthesis of high-value organic compounds, most notably in the development of novel therapeutics.
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of this compound. Detailed, field-proven protocols are presented alongside a discussion of the underlying chemical principles to empower users to confidently and effectively utilize this important synthetic intermediate.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its successful application. This compound is a crystalline solid at room temperature. A summary of its key properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 525561-43-7 | [2] |
| Molecular Formula | C₁₅H₁₃ClO₂ | [2] |
| Molecular Weight | 260.72 g/mol | [2] |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with characteristic splitting patterns (doublets, triplets, and multiplets) influenced by their substitution. The ethoxy group will be identifiable by a triplet corresponding to the methyl protons and a quartet for the methylene protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the two aromatic rings, and the carbons of the ethoxy group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other significant peaks will correspond to C-O and C-Cl stretching, as well as aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak. Fragmentation patterns will likely involve cleavage at the carbonyl group and loss of the ethoxy group.
Core Synthetic Application: The Gateway to Dapagliflozin
The most prominent application of this compound is its role as a key intermediate in the synthesis of Dapagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The synthesis of a brominated analog, 5-bromo-2-chloro-4'-ethoxybenzophenone, is a critical step in the manufacturing process of this important therapeutic agent.[6]
The primary transformation involving this compound in this context is its synthesis via a Friedel-Crafts acylation reaction. This classic and powerful carbon-carbon bond-forming reaction is a cornerstone of aromatic chemistry.[7]
Mechanistic Insight: The Friedel-Crafts Acylation
The synthesis of this compound is achieved through the Friedel-Crafts acylation of phenetole (ethoxybenzene) with 2-chlorobenzoyl chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The mechanism proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the 2-chlorobenzoyl chloride by coordinating to the carbonyl oxygen, which facilitates the departure of the chloride ion to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich phenetole ring acts as a nucleophile, attacking the acylium ion. The ethoxy group is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.
-
Rearomatization: A base, typically the chloride ion from the Lewis acid complex, removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product, this compound.
Caption: Friedel-Crafts acylation of phenetole.
Detailed Synthetic Protocol: Preparation of this compound
This protocol is based on established Friedel-Crafts acylation procedures for analogous benzophenone derivatives.[6][8] Researchers should adapt and optimize these conditions based on their specific laboratory setup and scale.
Materials:
-
2-Chlorobenzoyl chloride
-
Phenetole (Ethoxybenzene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a drying tube, add anhydrous dichloromethane (DCM).
-
Lewis Acid Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with vigorous stirring. Ensure the temperature remains below 10 °C.
-
Substrate Addition: In the addition funnel, prepare a solution of 2-chlorobenzoyl chloride and phenetole in anhydrous DCM.
-
Reaction: Add the solution from the addition funnel dropwise to the stirred suspension of aluminum chloride in DCM, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Expanding the Synthetic Horizon: Further Applications
While its role in the synthesis of dapagliflozin is well-established, the reactivity of this compound opens avenues for the creation of a diverse array of organic molecules. The benzophenone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]
Sources
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- 3. Experimental Chemistry II [sites.science.oregonstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Chloro-4'-fluorobenzophenone | C13H8ClFO | CID 74547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation [www1.udel.edu]
Application Note: A Practical Guide to Monitoring Friedel-Crafts Acylation with Thin-Layer Chromatography
Abstract
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[1] Efficiently monitoring the progress of this reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the desired product is obtained with minimal side-product formation. This application note provides a detailed protocol for the use of Thin-Layer Chromatography (TLC) as a rapid, simple, and cost-effective method for monitoring the progress of Friedel-Crafts acylation reactions.[2][3] We will delve into the underlying principles, provide a step-by-step experimental workflow, discuss the interpretation of results, and offer troubleshooting guidance for researchers, scientists, and professionals in drug development.
Introduction: The Importance of Reaction Monitoring in Friedel-Crafts Acylation
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5] The electrophile in this reaction is a resonance-stabilized acylium ion, which is generated from the acyl halide and the Lewis acid.[4][6]
While a powerful synthetic tool, the Friedel-Crafts acylation can be accompanied by challenges such as the potential for polysubstitution (though less common than in Friedel-Crafts alkylation) and the need for stoichiometric amounts of the Lewis acid catalyst due to its complexation with the product ketone.[1][6] Therefore, real-time monitoring of the reaction is essential to:
-
Determine the optimal reaction time: Preventing the formation of byproducts and degradation of the desired product.
-
Confirm the consumption of starting materials: Ensuring the reaction has proceeded to completion.
-
Qualitatively assess product formation: Observing the appearance of the new ketone product.
Thin-Layer Chromatography (TLC) is an ideal technique for this purpose due to its simplicity, speed, and low cost.[2][7] It allows for the rapid separation of the starting aromatic compound, the acylating agent, and the resulting ketone based on their differing polarities.[8][9]
The Principle of TLC in the Context of Friedel-Crafts Acylation
TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[7][8][10]
-
Stationary Phase: A thin layer of an adsorbent material, typically silica gel or alumina, coated onto a solid support like a glass or aluminum plate.[7][8] Silica gel, being polar, is the most common stationary phase for separating organic compounds.
-
Mobile Phase (Eluent): A solvent or a mixture of solvents that moves up the stationary phase by capillary action.[7][8][11]
In the context of a Friedel-Crafts acylation, the starting aromatic hydrocarbon is generally less polar than the resulting aromatic ketone. This difference in polarity is the key to their separation on a TLC plate. The more polar ketone will have a stronger affinity for the polar silica gel stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, the less polar starting material will have a greater affinity for the mobile phase and will travel further up the plate, exhibiting a higher Rf value.[9][12]
The Rf value is a key parameter in TLC and is calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [12]
By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting material spot and the appearance and intensification of the product spot.[9][13][14]
Detailed Protocol for TLC Monitoring
This protocol outlines the necessary steps for effectively monitoring a Friedel-Crafts acylation reaction using TLC.
Materials and Equipment
-
TLC plates (e.g., silica gel 60 F₂₅₄ on aluminum or glass backing)
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde, potassium permanganate, or iodine chamber)
-
Heat gun (for stains requiring heating)
-
Fume hood
-
Reaction mixture aliquots
-
Reference standards (starting material and, if available, the expected product)
-
Eluent (solvent system)
Experimental Workflow
The following diagram illustrates the general workflow for monitoring a reaction with TLC:
Caption: Workflow for TLC Monitoring of a Reaction.
Step-by-Step Procedure
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a faint line (the baseline or origin) approximately 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica layer.
-
Mark faint "x"s on the baseline where you will spot your samples. Typically, three lanes are used: one for the starting material (SM), one for the reaction mixture (RM), and a "co-spot" containing both the starting material and the reaction mixture.[13]
-
-
Selection of the Solvent System (Eluent):
-
The choice of eluent is critical for achieving good separation. A common starting point for many organic reactions is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[15][16]
-
The ideal solvent system should provide an Rf value for the product between 0.2 and 0.4, and a significantly different Rf for the starting material.
-
You may need to perform some initial screening with different solvent ratios to find the optimal system.
-
-
Spotting the TLC Plate:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate) to create a reference solution.
-
Using a capillary tube, carefully spot the starting material solution onto the first marked "x" on the baseline. The spot should be small and concentrated.
-
At designated time points (e.g., t = 0, 30 min, 1 hr, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube.[13]
-
Spot the reaction mixture onto the second "x".
-
For the co-spot, first spot the starting material, and then spot the reaction mixture directly on top of the dried starting material spot.
-
-
Developing the TLC Plate:
-
Pour a small amount of the chosen eluent into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the baseline on your TLC plate.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which improves the resolution of the separation.
-
Carefully place the spotted TLC plate into the chamber and replace the lid.
-
Allow the solvent to travel up the plate by capillary action. Do not disturb the chamber during this process.[8]
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the spots under a UV lamp (254 nm).[17][18] Aromatic compounds will often appear as dark spots against a fluorescent background.[19] Circle the visible spots with a pencil.
-
If the compounds are not UV-active or for better visualization, use a chemical stain. Common stains include:
-
Iodine: Place the plate in a chamber with a few crystals of iodine. Most organic compounds will appear as brown spots.[18][20]
-
Potassium permanganate (KMnO₄) stain: This stain is useful for compounds that can be oxidized.
-
p-Anisaldehyde stain: This is a general-purpose stain that often gives colored spots upon heating.[20]
-
-
Interpretation of Results
By analyzing the TLC plate at different time points, you can effectively monitor the progress of the Friedel-Crafts acylation:
| Time Point | Observation on TLC Plate | Interpretation |
| t = 0 | A single spot in the reaction mixture lane corresponding to the starting material. | The reaction has not yet begun. |
| Intermediate time | The starting material spot is diminishing in intensity, and a new, lower Rf spot (the product) is appearing and intensifying. | The reaction is proceeding. |
| Reaction Completion | The starting material spot in the reaction mixture lane has completely disappeared, and the product spot is at its maximum intensity. | The reaction is complete.[21] |
| Presence of Byproducts | Additional spots appear on the TLC plate. | Side reactions may be occurring. |
Example TLC Analysis:
Imagine a Friedel-Crafts acylation of toluene with acetyl chloride. Toluene is non-polar, while the product, 4-methylacetophenone, is more polar.
-
Lane 1 (Toluene - SM): A spot with a high Rf value.
-
Lane 2 (Reaction Mixture): Initially, a spot corresponding to toluene. As the reaction proceeds, this spot will fade, and a new spot with a lower Rf value (4-methylacetophenone) will appear and become more intense.
-
Lane 3 (Co-spot): Will show two distinct spots, confirming the identity of the starting material in the reaction mixture.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Spots are streaked | Sample is too concentrated; sample is not fully soluble in the eluent. | Dilute the sample; choose a more appropriate spotting solvent or eluent. |
| Rf values are too high or too low | The eluent is too polar or not polar enough. | Adjust the solvent system. Increase the proportion of the non-polar solvent to lower Rf values; increase the proportion of the polar solvent to raise Rf values. |
| Spots are not well-separated | The eluent does not have the right selectivity. | Try a different solvent system with different functional groups (e.g., switch from ethyl acetate to dichloromethane). |
| No spots are visible | The compound is not UV-active and the visualization method is not appropriate; the sample is too dilute. | Use a chemical stain; concentrate the sample before spotting. |
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring the progress of Friedel-Crafts acylation reactions. Its simplicity, speed, and low cost make it an ideal choice for qualitative analysis in both academic and industrial research settings. By following the detailed protocol and understanding the principles of interpretation outlined in this application note, researchers can gain valuable insights into their reactions, leading to improved yields, purity, and overall efficiency in the synthesis of aromatic ketones.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Clark, J. (2016). Principles of Thin Layer Chromatography.
-
Chemguide. Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Retrieved from [Link]
-
Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]
-
Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]
- University of California, Los Angeles - Chemistry Department. Thin Layer Chromatography.
-
Merck Millipore. Thin-Layer Chromatography Process. Retrieved from [Link]
-
Wikipedia. Thin-layer chromatography. Retrieved from [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Retrieved from [Link]
- Washington State University. Monitoring Reactions by TLC.
- University of Colorado Boulder - Department of Chemistry. TLC Visualization Methods.
-
University of Rochester - Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates.
-
Labster. TLC Visualization Methods. Retrieved from [Link]
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Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
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EAG Laboratories. Thin-Layer Chromatography | TLC. Retrieved from [Link]
- ResearchGate. Thin-Layer Chromatography (TLC).
- University of Toronto - Chemistry Department. Thin Layer Chromatography (TLC).
-
Mr. Murray-Green Chemistry Tutorials. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]
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Application of 2-Chloro-4'-ethoxybenzophenone in Materials Science: A Technical Guide
This guide provides a detailed overview of the application of 2-Chloro-4'-ethoxybenzophenone in materials science, with a primary focus on its role as a photoinitiator in ultraviolet (UV) curing technologies. The content is tailored for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of this compound for the synthesis and modification of polymers.
Introduction to this compound
This compound is an aromatic ketone derivative that belongs to the broader class of benzophenone-based photoinitiators. Its chemical structure, characterized by a benzophenone core with a chlorine atom and an ethoxy group at specific positions, imparts distinct photophysical and photochemical properties that are advantageous in various material applications. While it also serves as an intermediate in the synthesis of pharmaceuticals, its utility in materials science is centered on its ability to initiate polymerization reactions upon exposure to UV light.
| Property | Value |
| CAS Number | 62094-11-5 |
| Molecular Formula | C15H13ClO2 |
| Molecular Weight | 260.72 g/mol |
| Appearance | Typically a white to off-white crystalline powder |
| Solubility | Generally soluble in organic solvents such as alcohols, ketones, and esters |
Table 1: General Properties of this compound.
Mechanism of Photoinitiation: A Type II Process
This compound functions as a Type II photoinitiator, which means it requires a co-initiator, typically a hydrogen donor like an amine, to generate the free radicals necessary for polymerization. The process can be broken down into the following key steps:
-
Photoexcitation: Upon absorption of UV radiation, the this compound molecule is promoted from its ground state to an excited singlet state. It then undergoes a rapid intersystem crossing to a more stable, longer-lived triplet state.
-
Hydrogen Abstraction: The excited triplet state of the photoinitiator is a highly reactive species. It abstracts a hydrogen atom from the co-initiator (e.g., an amine).
-
Radical Generation: This hydrogen abstraction process results in the formation of two radical species: a ketyl radical derived from the benzophenone and an alkylamino radical from the co-initiator.
-
Initiation of Polymerization: The highly reactive alkylamino radical is the primary initiator of the polymerization of monomers and oligomers (e.g., acrylates, methacrylates) in the formulation, leading to the formation of a crosslinked polymer network.
Figure 1: Mechanism of Type II photoinitiation using this compound.
Influence of Substituents on Photoinitiator Performance
The chloro and ethoxy substituents on the benzophenone backbone play a crucial role in modulating the molecule's photoreactivity and absorption characteristics.
-
Chloro Group: As an electron-withdrawing group, the chlorine atom can enhance the efficiency of intersystem crossing to the triplet state and increase the reactivity of the excited state towards hydrogen abstraction.
-
Ethoxy Group: The electron-donating ethoxy group can cause a bathochromic (red) shift in the UV absorption spectrum. This shift allows the photoinitiator to be activated by longer wavelength UV light, which can be advantageous for curing thicker or pigmented coatings.
These substituent effects suggest that this compound is likely a highly efficient photoinitiator with a tunable absorption profile.
Applications in UV Curable Formulations
This compound is a versatile photoinitiator suitable for a wide range of UV curing applications in materials science.
UV Curable Coatings and Inks
In the formulation of UV curable coatings and inks, this compound can initiate the rapid polymerization of acrylate or methacrylate-based resins upon exposure to UV light. This process, known as UV curing, offers several advantages over traditional thermal curing methods, including:
-
Rapid Cure Speeds: Curing occurs in seconds, significantly increasing production throughput.
-
Low Energy Consumption: UV curing is a low-temperature process, making it suitable for heat-sensitive substrates.
-
Solvent-Free Formulations: UV curable systems are often 100% solids, reducing the emission of volatile organic compounds (VOCs).
Adhesives and Sealants
UV curable adhesives and sealants formulated with this compound provide on-demand curing, allowing for precise assembly of components before the adhesive is set. The rapid and controlled curing process ensures strong and durable bonds.
Photolithography and 3D Printing
In microelectronics and additive manufacturing, photoinitiators are essential for defining patterns in photoresists and for the layer-by-layer fabrication of 3D objects. The efficiency of this compound makes it a candidate for high-resolution photolithography and stereolithography-based 3D printing.
Experimental Protocols
The following are general protocols for the use of this compound in UV curing applications. The specific parameters may need to be optimized based on the specific resin system and desired properties of the final material.
Preparation of a UV Curable Acrylate Formulation
This protocol describes the preparation of a simple, clear UV curable coating.
Materials:
-
Oligomer: Epoxy Acrylate or Urethane Acrylate
-
Monomer (Reactive Diluent): Trimethylolpropane Triacrylate (TMPTA) or Hexanediol Diacrylate (HDDA)
-
Photoinitiator: this compound
-
Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB) or Triethanolamine (TEA)
-
Leveling agent (optional)
-
Defoamer (optional)
Procedure:
-
In a light-protected container, combine the oligomer and monomer at the desired ratio (e.g., 70:30 by weight).
-
Stir the mixture at a moderate speed until a homogeneous solution is obtained. Gentle heating (40-50 °C) may be applied to reduce viscosity.
-
Add this compound to the mixture at a concentration of 1-5% by weight.
-
Add the co-initiator at a concentration of 2-5% by weight. The concentration of the co-initiator is often equimolar to or slightly higher than the photoinitiator.
-
If necessary, add a leveling agent and defoamer at the manufacturer's recommended concentrations.
-
Continue stirring until all components are fully dissolved and the mixture is homogeneous.
-
Apply the formulation to a substrate using a suitable method (e.g., spin coating, draw-down bar).
-
Cure the coated substrate using a UV lamp (e.g., a medium-pressure mercury lamp) with an appropriate UV dose. The required dose will depend on the formulation thickness and the intensity of the UV source.
Figure 2: Workflow for the preparation and curing of a UV curable formulation.
Characterization of Cured Films
The properties of the cured polymer films can be evaluated using various analytical techniques:
| Property | Analytical Technique |
| Cure Speed | Real-time FT-IR spectroscopy to monitor the disappearance of the acrylate double bond peak (~1635 cm⁻¹). |
| Hardness | Pencil hardness test (ASTM D3363) or nanoindentation. |
| Adhesion | Cross-hatch adhesion test (ASTM D3359). |
| Gloss | Gloss meter (ASTM D523). |
| Chemical Resistance | Spot tests with solvents (e.g., acetone, isopropanol) or acids/bases. |
Table 2: Common characterization techniques for UV cured films.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This compound is a valuable photoinitiator for a wide range of applications in materials science, particularly in the rapidly growing field of UV curing. Its unique chemical structure provides a balance of reactivity and absorption properties that can be leveraged to create advanced polymer materials with tailored characteristics. By understanding the fundamental mechanism of Type II photoinitiation and following established protocols, researchers and scientists can effectively utilize this compound to develop innovative coatings, adhesives, and other functional materials.
References
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. (2020, April 16). ACS Publications. Retrieved January 22, 2026, from [Link]
-
UV Curing: Part Three; Free Radical Photoinitiators. (2016, January 25). Polymer Innovation Blog. Retrieved January 22, 2026, from [Link]
-
Thioxanthone as a versatile photoinitiator for advanced polymer synthesis: A comprehensive review. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Benzophenone UV Absorber Wholesale Manufacturer/Supplier/Company. (n.d.). Tintoll. Retrieved January 22, 2026, from [Link]
-
Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2015, August 10). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Types of photoinitiators and their applications. (2024, October 29). Jinan Future chemical Co.,Ltd. Retrieved January 22, 2026, from [Link]
-
Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Photoinitiators for Medical Applications—The Latest Advances. (2022, August 17). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
The Power of UV Absorption: Benzophenone in Product Protection. (n.d.). LinkedIn. Retrieved January 22, 2026, from [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (2019, July 19). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
The Indispensable Role of Benzophenone in Modern UV Curing Technologies. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 22, 2026, from [Link]
- Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. (2011). Chemical Research in Chinese Universities, 27(1), 145-149.
-
The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. (2021, August 16). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022, November 24). MDPI. Retrieved January 22, 2026, from [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2015, May 12). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Characteristics and Applications of UV-Curable Coatings with Different Formulations. (n.d.). LinkedIn. Retrieved January 22, 2026, from [Link]
- UV cure topcoatings for medical devices. (2024, July 16). Google Patents.
-
Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, Cationic... (2023, August 13). YouTube. Retrieved January 22, 2026, from [Link]
Troubleshooting & Optimization
Reducing isomeric byproducts in 2-Chloro-4'-ethoxybenzophenone synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4'-ethoxybenzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during this specific Friedel-Crafts acylation. Our focus is on maximizing the yield of the desired para-isomer while minimizing the formation of isomeric byproducts.
Section 1: Understanding the Core Challenge: Regioselectivity
The synthesis of this compound is achieved via the Friedel-Crafts acylation of phenetole (ethoxybenzene) with 2-chlorobenzoyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The core of the reaction is an electrophilic aromatic substitution.
The ethoxy group (-OEt) of phenetole is an activating, ortho, para-directing group.[3][4][5] This means the incoming acyl group is directed to the positions ortho (2') or para (4') to it. While the desired product is the para-isomer, the formation of the ortho-isomer (2-Chloro-2'-ethoxybenzophenone) is a common and often significant byproduct. The primary goal of process optimization is to control this regioselectivity.
Caption: Reaction overview for this compound synthesis.
Section 2: Troubleshooting Guide (Q&A Format)
This section directly addresses common experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Q1: I'm observing a significant amount of the ortho-isomer (2-Chloro-2'-ethoxybenzophenone) in my product mixture. How can I increase the selectivity for the desired para-isomer?
A1: This is the most frequent challenge. Achieving high para-selectivity hinges on exploiting the steric differences between the ortho and para positions. The para position is less sterically hindered, making it the preferred site of attack. Several parameters can be adjusted to maximize this preference:
-
Reaction Temperature: Lowering the reaction temperature is often the most effective strategy. Friedel-Crafts reactions are typically run at temperatures between 0 °C and room temperature.[6] Reducing the temperature (e.g., to -10 °C to 0 °C) decreases the kinetic energy of the reactants, making the higher activation energy pathway to the sterically hindered ortho position less favorable.[7][8]
-
Choice of Solvent: Solvent polarity plays a critical role. Non-polar solvents, such as carbon disulfide (CS₂) and dichloromethane (CH₂Cl₂), are known to enhance para-selectivity.[7][9][10] They are less effective at stabilizing the charged intermediate (sigma complex), which can lead to greater selectivity for the more stable transition state of the para attack. Polar solvents like nitrobenzene may decrease selectivity.
-
Lewis Acid Catalyst: The bulkiness of the Lewis acid-acyl chloride complex can influence steric hindrance. While AlCl₃ is common, you might consider experimenting with other Lewis acids. However, the primary control often comes from temperature and solvent. Ensure the catalyst is of high purity and anhydrous, as moisture will deactivate it.[8]
-
Order of Addition: The method of mixing reagents can impact the outcome. A commonly successful approach is the Perrier modification , where the 2-chlorobenzoyl chloride and Lewis acid are pre-mixed to form the acylium ion complex before the phenetole is added slowly. This maintains a low concentration of the nucleophilic phenetole and can suppress side reactions.[11]
Summary of Conditions Favoring Para-Isomer Formation:
| Parameter | Condition for High Para-Selectivity | Rationale |
| Temperature | Low (-10 °C to 0 °C) | Reduces energy for overcoming the higher activation barrier of ortho-attack.[7][8] |
| Solvent | Non-polar (e.g., CS₂, CH₂Cl₂) | Disfavors the transition state leading to the sterically hindered ortho-product.[7][9] |
| Catalyst | Anhydrous, high-purity AlCl₃ or FeCl₃ | Efficiently generates the electrophile without introducing water, which kills the reaction.[8][12] |
| Reagent Addition | Add phenetole slowly to a pre-formed acylium ion complex | Maintains a low concentration of the nucleophile, potentially improving selectivity.[11] |
Q2: My reaction yield is very low, or the reaction fails to proceed. What are the likely causes?
A2: Low or no yield in a Friedel-Crafts acylation typically points to issues with the catalyst or the purity of the reagents.
-
Catalyst Deactivation: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water. Any moisture in your glassware, solvents, or reagents will deactivate the catalyst, halting the reaction. Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade solvents and freshly opened, high-purity AlCl₃.[8][11][13]
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1 equivalent) of the Lewis acid. This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle. Solution: Use 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically the 2-chlorobenzoyl chloride).[13][14]
-
Deactivated Substrate: While phenetole is an activated ring, impurities in the starting material could inhibit the reaction. Furthermore, if your aromatic ring contains strongly electron-withdrawing groups, the reaction will fail.[15] Solution: Ensure the purity of your phenetole and 2-chlorobenzoyl chloride, distilling them if necessary.
Caption: Troubleshooting flowchart for low reaction yield.
Q3: I'm observing a byproduct that appears to be a phenol. What is causing this and how can I prevent it?
A3: This is likely due to the de-ethylation of the phenetole's ethoxy group. Strong Lewis acids, particularly AlCl₃ at elevated temperatures, can catalyze the cleavage of the ether bond, generating a phenol.[16] This phenol can then compete in the acylation reaction, leading to undesired hydroxybenzophenone byproducts.
Solutions:
-
Maintain Low Temperature: As with improving regioselectivity, strict temperature control is crucial. Avoid allowing the reaction to warm significantly above room temperature.
-
Use a Milder Lewis Acid: If de-ethylation persists, consider switching to a milder Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which are less prone to causing this side reaction.[16]
Q4: How can I reliably identify and quantify the para and ortho isomers in my crude product?
A4: A combination of chromatographic and spectroscopic techniques is ideal.
-
¹H NMR Spectroscopy: This is the most definitive method for structural identification. The aromatic protons of the para and ortho isomers will have distinct splitting patterns and chemical shifts. The para-isomer, due to its symmetry, will show a characteristic AA'BB' system (two doublets) for the four protons on the ethoxy-substituted ring. The ortho-isomer will display a more complex multiplet pattern for these four protons.[17] By integrating the distinct signals for each isomer, you can determine their relative ratio.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC can separate the two isomers based on differences in their boiling points and polarity, resulting in different retention times. GC-MS provides the mass of each component, confirming they are isomers, and their fragmentation patterns can further aid in identification.[17]
-
Thin Layer Chromatography (TLC): TLC is excellent for monitoring the reaction's progress. The para and ortho isomers will likely have slightly different Rf values, allowing you to visualize the product mixture.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the detailed mechanism of this Friedel-Crafts acylation?
-
A: The reaction proceeds in three main steps:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 2-chlorobenzoyl chloride, making the carbonyl carbon highly electrophilic. This forms a resonance-stabilized acylium ion.[2][12][18]
-
Electrophilic Attack: The π-electron system of the phenetole ring acts as a nucleophile, attacking the acylium ion. This attack, which preferentially occurs at the less hindered para position, breaks the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion.[19]
-
Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes the proton from the carbon where the acyl group attached. This restores the aromaticity of the ring, yielding the final this compound product and regenerating the AlCl₃ catalyst (which immediately complexes with the ketone product).[6][12]
-
-
-
Q: Why is a stoichiometric amount of AlCl₃ necessary?
-
A: The carbonyl oxygen of the benzophenone product is a Lewis base. It forms a strong, stable complex with the Lewis acidic AlCl₃.[13][14] This complexation deactivates both the product (preventing further acylation) and the catalyst. Therefore, at least one equivalent of AlCl₃ is consumed for every equivalent of product formed, meaning a stoichiometric quantity is required for the reaction to go to completion.
-
-
Q: Are there any "greener" alternatives to traditional Lewis acids?
-
A: Yes, the field of green chemistry has explored several alternatives to moisture-sensitive and often hazardous Lewis acids. For Friedel-Crafts acylations, promising options include:
-
Solid Acid Catalysts: Zeolites and montmorillonite clays can act as heterogeneous catalysts that are easily filtered out and often reusable.[20]
-
Deep Eutectic Solvents (DES) / Ionic Liquids (ILs): Certain ionic liquids or DES, such as a mixture of choline chloride and zinc chloride, can function as both the solvent and the catalyst.[21][22] These systems are often recyclable and can lead to high yields and selectivity.
-
-
Section 4: Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired para-isomer, this compound.
Materials:
-
Phenetole (high purity, distilled)
-
2-Chlorobenzoyl chloride (high purity)
-
Aluminum chloride (anhydrous, high purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0 °C in an ice-salt bath.
-
Acylium Ion Formation: Add 2-chlorobenzoyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 20 minutes to ensure the formation of the acylium ion complex.
-
Aromatic Addition: In the dropping funnel, prepare a solution of phenetole (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-45 minutes. It is critical to maintain the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 2-4 hours. Monitor the progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or oil. Purify by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to isolate the pure this compound.
References
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Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]
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Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 56-58. Retrieved from [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
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Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [https://www.sas.upenn.edu/~gvor/chem245/245_ expt5_Sample_Report.pdf]([Link]_ expt5_Sample_Report.pdf)
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. Retrieved from [Link]
-
Yadav, M., & Sharma, U. (2014). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science, 5(6), 1904-1911. Retrieved from [Link]
-
Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(45), 39257-39264. Retrieved from [Link]
- Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
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Nikpassand, M., Faghih, Z., & Zare, N. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(65), 38166-38206. Retrieved from [Link]
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Sahoo, S. K., et al. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega, 7(36), 32415–32424. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Bäurer, S., et al. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 251-256. Retrieved from [Link]
-
Abstract. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
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Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Indian Patent Office. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]
-
Olah, G. A., et al. (1972). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society, 94(5), 1561–1568. Retrieved from [Link]
-
Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields. Retrieved from [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2020). Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. 8(4). Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Preparation method of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]
- Google Patents. (n.d.). CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
-
Riente, P., et al. (2020). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 16, 2806-2833. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2. Retrieved from [Link]
- Google Patents. (n.d.). CN106397156A - Preparation method of 2-chloro-benzophenone.
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Troubleshooting low yield in Friedel-Crafts synthesis of benzophenones
Welcome to the technical support center for the Friedel-Crafts synthesis of benzophenones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. My goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern reaction outcomes, empowering you to diagnose and solve issues effectively.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yield is the most common frustration in Friedel-Crafts acylation. This guide is structured in a question-and-answer format to directly address specific issues you may be observing at the bench.
Question 1: My reaction has a significantly low yield or failed completely. Where should I start my investigation?
Answer: A low or non-existent yield in a Friedel-Crafts acylation typically points to one of four primary areas: catalyst quality, reagent integrity, substrate reactivity, or reaction conditions. A systematic approach is crucial.
Start by assessing the most common and critical failure point: the Lewis acid catalyst and the reaction environment.
-
Catalyst Inactivity: The most frequently used catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.[1][2]
-
Solution: Always use freshly opened, high-purity AlCl₃ or purify older batches. Ensure all glassware is rigorously oven-dried immediately before use. Solvents must be anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst Loading: Unlike a truly catalytic reaction, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[3][4] This is because the product, a benzophenone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[2][3][4]
-
Solution: Use 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride).[5] For substrates with other Lewis basic sites, even higher loadings may be necessary.
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dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: Initial troubleshooting workflow for low yield.
Question 2: My aromatic substrate has an electron-withdrawing group, and the reaction is not working. Why?
Answer: This is a fundamental limitation of the Friedel-Crafts reaction. The mechanism proceeds via electrophilic aromatic substitution (EAS), where the electron-rich aromatic ring attacks the electrophilic acylium ion.[6][7]
-
Causality: Strongly electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or other carbonyls deactivate the aromatic ring by pulling electron density away from it.[2] This makes the ring nucleophilic enough to attack the acylium ion, effectively halting the reaction.[2] Aromatic compounds less reactive than mono-halobenzenes generally fail to react.[8]
-
Solution: If your synthesis allows, consider adding the deactivating group after the Friedel-Crafts acylation step. If this is not possible, you may need to explore alternative synthetic routes that do not rely on a Friedel-Crafts approach.
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} caption: Effect of substrate electronics on the reaction.
Question 3: The reaction mixture turned dark and tarry, resulting in a low yield of impure product. What causes this?
Answer: Dark coloration and tar formation are classic signs of side reactions, often driven by excessive temperatures.
-
Causality: While some heat may be required, Friedel-Crafts acylations can be exothermic.[9] Uncontrolled temperature increases can lead to polymerization of reactants or decomposition of the product.[10] The ideal temperature range for the addition of reagents is often between 5°C and 10°C.[10]
-
Solution:
-
Strict Temperature Control: Initiate the reaction at 0-5°C using an ice-salt bath.[1][5] Add the acyl chloride dropwise to the suspension of the Lewis acid and aromatic substrate, carefully monitoring the internal temperature.[1]
-
Efficient Stirring: Use a mechanical stirrer, especially for larger-scale reactions. This prevents localized heating and ensures the AlCl₃ does not cake at the bottom of the flask.[1]
-
Question 4: I am acylating a substituted benzene (e.g., toluene) and obtaining a mixture of isomers. How can I improve regioselectivity?
Answer: Regioselectivity is governed by the electronic and steric properties of the substituents already on the aromatic ring.
-
Causality: Activating, electron-donating groups (like the methyl group in toluene) are ortho, para-directors.[5][6] Attempting to acylate toluene with benzoyl chloride will predominantly yield 2- and 4-methylbenzophenone, with very little of the meta isomer.[5]
-
Strategic Solution: To achieve a specific substitution pattern that contradicts the directing effects, reverse the roles of the reactants. For example, to synthesize 3-methylbenzophenone (the meta product), you should acylate unsubstituted benzene with m-toluoyl chloride.[5] This strategy places the directing group on the acylating agent, not the aromatic substrate, ensuring the desired regioselectivity.[5]
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of AlCl₃ required for the reaction? A1: The ketone product of the reaction is a Lewis base and forms a strong, stable complex with the AlCl₃ Lewis acid.[3][4] This complexation is generally irreversible under the reaction conditions and effectively sequesters the catalyst, preventing it from participating in further catalytic cycles.[3] Therefore, at least one equivalent of AlCl₃ is needed for every equivalent of product formed.
Q2: Can I use other Lewis acids besides aluminum chloride? A2: Yes, although AlCl₃ is common, other Lewis acids can be used, sometimes with distinct advantages. Ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are moderately active alternatives.[1] Modern approaches also utilize lanthanide triflates (e.g., Sc(OTf)₃), which are water-tolerant and can often be used in catalytic amounts, or heterogeneous catalysts like zeolites, which simplify purification.[11]
| Catalyst Type | Common Examples | Key Advantages | Considerations |
| Traditional | AlCl₃, FeCl₃[1][12] | High reactivity, low cost. | Moisture sensitive, stoichiometric amounts needed, hazardous waste.[11] |
| Water-Tolerant | Sc(OTf)₃, Yb(OTf)₃[11][13] | Easier handling, often catalytic, recoverable.[11] | Higher cost. |
| Heterogeneous | Zeolites, Clays, Supported Salts[11] | Easy separation and recycling, environmentally friendly.[11] | Can have lower activity, potential for low yields.[11] |
Q3: What is the purpose of the ice/HCl quench during the work-up? A3: The quench serves two critical purposes. First, it hydrolyzes the reactive aluminum chloride and decomposes the AlCl₃-benzophenone complex, liberating the final product.[1][9] Second, the addition of dilute acid ensures the aqueous layer is acidic, which helps to dissolve the resulting aluminum salts (aluminum hydroxide) and prevent them from precipitating and complicating the extraction.
Q4: My aromatic substrate contains an amine (-NH₂) or hydroxyl (-OH) group. Why does the reaction fail? A4: These functional groups are highly problematic. The lone pair of electrons on the nitrogen or oxygen atom acts as a potent Lewis base, reacting preferentially with the AlCl₃ catalyst.[14][15] This forms a complex that places a positive charge adjacent to the aromatic ring, which strongly deactivates the ring towards the desired electrophilic substitution.[14][16]
-
Workaround: Protect the interfering group before the Friedel-Crafts reaction. An amine can be converted to an amide, and a hydroxyl group can be protected as an ester. The protecting group can be removed in a subsequent step after the acylation is complete.[15]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Synthesis of Benzophenone
This protocol is a representative example and may require optimization for specific substrates.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubbing solution for HCl). Maintain a dry, inert atmosphere (N₂ or Ar).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.3 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0-5°C in an ice-salt bath.
-
Reactant Addition: Charge the dropping funnel with a solution of benzoyl chloride (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the vigorously stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[10]
-
Substrate Addition: In the dropping funnel, prepare a solution of the aromatic substrate (e.g., benzene, 1.0-1.2 equivalents) in the anhydrous solvent. Add this solution dropwise to the reaction mixture while maintaining the cold temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC indicates consumption of the limiting reagent.
-
Work-up (Quench): Cool the reaction mixture back down in an ice bath. Very slowly and cautiously, add crushed ice to the stirred mixture, followed by the slow addition of dilute HCl (e.g., 2M HCl) to decompose the aluminum complex.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[1]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude benzophenone by recrystallization (e.g., from ethanol) or vacuum distillation.[1]
References
- Benchchem. (n.d.). Technical Support Center: Alternative Lewis Acids for Friedel-Crafts Reactions.
- Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
- Benchchem. (n.d.). Technical Support Center: Optimization of Benzophenone Synthesis.
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. ACS Publications. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.
- ORGANIC REACTION MECHANISM. (n.d.).
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
University of California, Davis. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzophenone. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
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- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
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- 6. alexandonian.com [alexandonian.com]
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Purification challenges and strategies for 2-Chloro-4'-ethoxybenzophenone
Welcome to the technical support resource for 2-Chloro-4'-ethoxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key chemical intermediate. The purification of benzophenone derivatives, while often routine, can present unique challenges that impact yield, purity, and the success of subsequent synthetic steps. This document provides in-depth, experience-driven troubleshooting advice and standardized protocols to help you navigate these challenges effectively.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: My crude product after synthesis is a dark, oily residue, not the expected off-white solid. How do I proceed?
Answer: This is a common issue, typically arising from two main sources: residual acidic catalyst from the Friedel-Crafts reaction and the presence of high-boiling point side products or unreacted starting materials.
-
Causality: Friedel-Crafts acylation, the standard synthetic route, often employs Lewis acids like aluminum chloride (AlCl₃).[1] Incomplete quenching or hydrolysis of the catalyst complex can lead to a dark, acidic residue. Furthermore, isomeric impurities or other by-products can act as eutectic contaminants, depressing the melting point of your target compound and causing it to appear as an oil.
-
Troubleshooting Strategy:
-
Aggressive Aqueous Wash: Before concentrating the organic layer post-reaction, perform a thorough wash. First, wash with dilute HCl (e.g., 0.5N) to break down any remaining catalyst complexes.[2] Follow this with a wash using a 5% sodium bicarbonate (NaHCO₃) solution to neutralize acidity and remove unreacted 2-chlorobenzoic acid derivatives.[3] Finally, wash with brine to remove excess water.
-
Charcoal Treatment: If the color persists after the washes, it indicates the presence of colored, non-acidic impurities. Dissolve the crude oil in a suitable solvent (e.g., toluene or a mixture of toluene and acetone) and add activated charcoal (typically 1-2% w/w). Heat the mixture gently for 15-30 minutes, then filter through a pad of Celite® to remove the charcoal. This is highly effective for removing persistent coloration.[2]
-
Trituration: After concentrating the decolorized solution, if it remains oily, attempt to induce crystallization by trituration. Add a poor solvent in which the product is sparingly soluble (e.g., hexanes or petroleum ether) and scratch the inside of the flask with a glass rod at the solvent-air interface. This mechanical agitation can provide the energy needed for nucleation.
-
Question 2: My recrystallization attempt resulted in very low recovery, or the product "oiled out" instead of forming crystals. What went wrong?
Answer: This is a classic recrystallization problem that hinges entirely on solvent selection and saturation dynamics. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid.
-
Causality: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the solvent is too good (high solubility at low temp), recovery will be poor. If the solvent is too poor, the compound may not dissolve sufficiently. Oiling out suggests that the solubility curve is too steep or that impurities are significantly lowering the product's melting point.
-
Troubleshooting Strategy:
-
Systematic Solvent Screening: Do not commit your entire batch to a single solvent system. On a small scale, test various solvents. For this compound and its analogs, mixed solvent systems are often superior. A patent for a similar compound highlights the effectiveness of an ethanol/water mixture, where ethanol is the primary solvent and water acts as the anti-solvent to improve yield.[3] Other reported systems for related benzophenones include ethyl acetate/petroleum ether and toluene/acetone.[2][4]
-
Controlled Cooling: Avoid crash-cooling the hot, dissolved solution by placing it directly in an ice bath. This is a primary cause of oiling out and trapping impurities. Allow the flask to cool slowly to room temperature first, which encourages the formation of purer, more ordered crystals. Once crystal formation is evident, then you can move it to an ice bath to maximize recovery.
-
Seeding: If crystals are slow to form, introduce a "seed crystal" from a previous pure batch (if available) into the cooled, saturated solution. This bypasses the energy-intensive nucleation step and promotes controlled crystal growth.
-
Question 3: After purification, my product's HPLC analysis shows a purity of >99%, but the melting point is broad and lower than expected. Why?
Answer: This discrepancy often points to the presence of residual, non-UV active impurities or polymorphic forms of the compound.
-
Causality: HPLC with UV detection will only quantify impurities that possess a chromophore. Inorganic salts (from work-up) or residual, high-boiling point solvents (like DMF or DMSO if used in the reaction) will not be detected but can significantly impact the melting point. Alternatively, the compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. A mixture of polymorphs will melt over a broader range.
-
Troubleshooting Strategy:
-
¹H NMR Analysis: Run a proton NMR spectrum of the purified product. This is an excellent method for detecting residual solvents, which will have characteristic and easily identifiable peaks.
-
Loss on Drying (LOD): Perform a thermogravimetric analysis (TGA) or a simple LOD test by drying a sample under high vacuum at a temperature below its melting point for several hours and measuring the weight loss. This will quantify the amount of volatile residue.
-
Controlled Crystallization: To favor the formation of a single, stable polymorph, ensure your recrystallization process is consistent, particularly the cooling rate. A slow, controlled cooling process is more likely to yield the most thermodynamically stable crystal form.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound? A1: The impurity profile is largely dictated by the Friedel-Crafts synthesis. Key impurities include:
-
Starting Materials: Unreacted 2-chlorobenzoyl chloride and phenetole.
-
Isomeric Products: Acylation can sometimes occur at the ortho- position to the ethoxy group on the phenetole ring, leading to the formation of 2-Chloro-2'-ethoxybenzophenone, though this is typically a minor product due to steric hindrance.
-
Catalyst Residues: Hydrolyzed aluminum salts or other Lewis acid residues.
-
Reaction Solvents: High-boiling point solvents like dichloromethane if not fully removed.[3]
Q2: When should I choose column chromatography over recrystallization? A2: The choice depends on the purity and complexity of the crude product.
-
Recrystallization is the preferred method for industrial scale-up and when the crude product is already of moderate purity (>90-95%) with impurities that have different solubility profiles from the main product.[3]
-
Flash Column Chromatography is necessary when the crude product is a complex mixture of several compounds with similar polarities (e.g., multiple isomeric by-products) or when the purity is low (<90%).[5] It is excellent for separation but is less scalable and more solvent-intensive than recrystallization.
Q3: What analytical techniques are essential for confirming the final purity? A3: A combination of methods provides the most complete picture:
-
HPLC: The gold standard for quantitative purity assessment.
-
¹H NMR & ¹³C NMR: Confirms the chemical structure and can detect solvent residues and structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[6]
-
Melting Point: A sharp melting point range is a strong qualitative indicator of high purity.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is based on methodologies reported for achieving high-purity benzophenone derivatives.[3]
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. This is your primary solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water (the anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.
-
Crystallization: As the solution cools, pure crystals of the product should form. Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization medium) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Confirm purity by HPLC and melting point analysis. An expected purity of >99.8% can be achieved with this method.[3]
Protocol 2: Purification by Flash Column Chromatography
This protocol is adapted from standard laboratory procedures for separating closely related aromatic ketones.[5]
-
Solvent System Selection: On an analytical TLC plate, spot the crude material. Develop several plates using different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 3:1). The ideal system will show good separation between your product spot and impurities, with the product having an Rf value between 0.2 and 0.4. A 3:1 hexanes:ethyl acetate ratio has been shown to be effective for separating similar benzophenones.[5]
-
Column Packing: Pack a glass chromatography column with silica gel (70-230 mesh) as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure with air or nitrogen. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Step: The resulting solid can be used directly or subjected to a final recrystallization (as per Protocol 1) to ensure high crystallinity and remove any silica fines.
Section 4: Data and Visualizations
Data Tables
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Rationale & Use Case | Source |
| Recrystallization | Ethanol / Water | Excellent for high-purity crystallization. Water acts as an effective anti-solvent. | [3] |
| Recrystallization | Ethyl Acetate / Petroleum Ether | Good for compounds with intermediate polarity. | [4] |
| Recrystallization | Toluene / Acetone (+ Charcoal) | Effective for removing colored impurities and achieving very high purity. | [2] |
| Column Chromatography | Hexanes / Ethyl Acetate (Gradient) | Standard system for separating benzophenones of differing polarity. | [5] |
Visual Workflows
Caption: Purification strategy selection flowchart.
Caption: Troubleshooting workflow for low purity issues.
References
- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
-
A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Patsnap Eureka. [Link]
- CN106397156A - Preparation method of 2-chloro-benzophenone - Google P
-
2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem. [Link]
- An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
- Process for the preparation of 4-hydroxybenzophenones - European P
-
A New Eco-Friendly Synthesis of 4-Chloro,4'-Hydroxy Benzophenone using Solid Acid Catalysts. International Journal for Research in Applied Science & Engineering Technology (IJRASET), Volume 8, Issue IV, April 2020. [Link]
- CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)
-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. [Link]
-
ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE. [Link]
-
Experimental Chemistry II - Oregon State University. [Link]
- CN108586224B - Method for purifying and separating benzophenone - Google P
-
Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - MDPI. [Link]
Sources
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- 2. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 3. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 4. CN106397156A - Preparation method of 2-chloro-benzophenone - Google Patents [patents.google.com]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. Experimental Chemistry II [sites.science.oregonstate.edu]
Navigating Friedel-Crafts Acylation: A Technical Guide to Catalyst Selection and Troubleshooting
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical role Lewis acid catalysts play in the efficiency of Friedel-Crafts acylation. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering a self-validating system for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the Lewis acid in Friedel-Crafts acylation?
The Lewis acid catalyst is the linchpin of the Friedel-Crafts acylation. Its primary function is to activate the acylating agent (typically an acyl halide or anhydride) to generate a highly electrophilic species known as the acylium ion (RCO+)[1][2]. This is achieved through the coordination of the Lewis acid with a halogen on the acyl halide, which polarizes the carbon-halogen bond and facilitates its cleavage[3]. The resulting acylium ion is then sufficiently electrophilic to be attacked by the electron-rich aromatic ring, initiating the electrophilic aromatic substitution that is the hallmark of this reaction[2].
Q2: Why is a stoichiometric amount of Lewis acid often required, rather than a catalytic amount?
Unlike many other catalytic reactions, Friedel-Crafts acylation frequently necessitates a stoichiometric quantity of the Lewis acid[4][5]. This is due to the fact that the ketone product of the reaction is itself a Lewis base and forms a stable complex with the Lewis acid catalyst[4][6][7]. This complexation effectively sequesters the catalyst, preventing it from participating in further catalytic cycles[6][8]. Therefore, at least one equivalent of the Lewis acid per equivalent of the acylating agent is typically required to drive the reaction to completion[6]. The complex is then hydrolyzed during aqueous workup to liberate the final ketone product[4].
Q3: How does the strength of the Lewis acid impact the reaction?
The reactivity of Lewis acids varies significantly, and this has a direct impact on the efficiency of the acylation. Strong Lewis acids like aluminum chloride (AlCl₃) are highly effective at generating the acylium ion and can drive reactions with even moderately deactivated aromatic rings[3][9]. However, their high reactivity can also lead to side reactions and may not be suitable for sensitive substrates. Milder Lewis acids, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), offer a more controlled reaction but may require higher temperatures or be ineffective for less reactive aromatic compounds[2][9][10]. For highly activated aromatic rings, even catalytic amounts of milder Lewis acids or Brønsted acids can be sufficient[4].
Q4: Can I use substrates with electron-withdrawing groups?
Aromatic rings bearing strongly electron-withdrawing groups (e.g., nitro, cyano, carbonyl) are generally poor substrates for Friedel-Crafts acylation[8][11]. These groups deactivate the ring, making it less nucleophilic and therefore less reactive towards the electrophilic acylium ion. In such cases, the reaction may fail to proceed or give very low yields[8].
Q5: What happens if my aromatic substrate contains an amine or hydroxyl group?
Aromatic compounds with amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are problematic for direct Friedel-Crafts acylation[6][12]. The lone pair of electrons on the nitrogen or oxygen atoms will readily coordinate with the Lewis acid catalyst. This interaction deactivates both the catalyst and the aromatic ring, preventing the desired acylation from occurring[6][12]. To circumvent this, it is common practice to protect these functional groups (e.g., as an amide or ester) before performing the acylation[3][8].
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low conversion of starting material is a frequent challenge. This can often be traced back to several key factors:
-
Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture[6][8][13]. Any water present in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or purified reagents.
-
-
Insufficient Catalyst: As discussed, stoichiometric amounts of the Lewis acid are often necessary[6].
-
Solution: Verify that at least one equivalent of the Lewis acid relative to the acylating agent has been used. For less reactive substrates, a slight excess (e.g., 1.1 to 1.2 equivalents) may be beneficial[14].
-
-
Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic substrate will hinder the reaction[8].
-
Solution: If possible, consider a synthetic route that introduces the deactivating group after the acylation step.
-
-
Sub-optimal Temperature: The reaction may require heating to overcome the activation energy.
Problem 2: Formation of Multiple Products
While Friedel-Crafts acylation is generally less prone to poly-substitution than its alkylation counterpart, the formation of multiple products can still occur.[8]
-
Polyacylation: With highly activated aromatic rings (e.g., phenols, anilines), the introduction of the first acyl group may not be sufficient to deactivate the ring against further acylation.[6][8]
-
Solution: Use a less reactive Lewis acid or consider protecting the activating group to moderate its effect.
-
-
Isomer Formation: The regioselectivity of the acylation can be influenced by the solvent and catalyst choice.
-
Solution: The choice of solvent can significantly impact the ratio of ortho, meta, and para products. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the alpha-product (kinetic control), while polar solvents like nitrobenzene favor the beta-product (thermodynamic control)[15].
-
Lewis Acid Catalyst Selection
The choice of Lewis acid is a critical parameter that must be tailored to the specific substrate and desired outcome.
| Lewis Acid | Relative Strength | Typical Use Cases | Considerations |
| AlCl₃ | Strong | General purpose, effective for a wide range of aromatic substrates.[1][3] | Highly moisture-sensitive, often requires stoichiometric amounts, can cause charring with sensitive substrates.[6][8] |
| FeCl₃ | Moderate | A good alternative to AlCl₃, often used for activated arenes.[2][9][10] | Less reactive than AlCl₃, may require higher temperatures. |
| ZnCl₂ | Mild | Used for activated aromatic rings and when a more controlled reaction is desired.[2][7] | Generally requires more forcing conditions than stronger Lewis acids. |
| TiCl₄ | Strong | Can be effective in specific applications.[2][9] | Highly reactive and moisture-sensitive. |
| Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) | Varies | Can be used in catalytic amounts, often more tolerant to moisture.[7] | Can be more expensive than traditional Lewis acids. |
Experimental Protocols
General Procedure for Friedel-Crafts Acylation using Aluminum Chloride
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel[13].
-
Solvent Addition: Add an anhydrous solvent, such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane, and cool the suspension to 0 °C in an ice bath[13][16].
-
Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature below 10 °C[13].
-
Aromatic Substrate Addition: After the addition of the acylating agent is complete, add the aromatic substrate (1.0 equivalent) dropwise, again keeping the temperature below 10 °C[13].
-
Reaction: Once the additions are complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC[13].
-
Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid[13]. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate)[13].
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine[13].
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product[13].
-
Purification: Purify the crude product by recrystallization or column chromatography[6].
Visualizing the Process
Mechanism of Friedel-Crafts Acylation
Caption: The catalytic cycle of Friedel-Crafts Acylation.
Catalyst Selection Workflow
Caption: A decision tree for selecting the appropriate Lewis acid.
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
IIT Kanpur. Friedel Crafts Reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]
-
ACS Publications. Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [Link]
-
NROChemistry. Friedel-Crafts Reactions. [Link]
-
Reddit. Stoichiometric Catalyst in Friedel Crafts Acylation. [Link]
-
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
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- 16. youtube.com [youtube.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Acylation Reactions
Welcome to the Technical Support Center for managing reaction exotherms in large-scale acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for ensuring the thermal safety and success of your acylation processes. Acylation reactions, particularly popular methods like Friedel-Crafts acylation, are powerful tools in synthesis but are frequently accompanied by significant heat evolution.[1] As reaction volumes increase, the risk of thermal runaway becomes a critical safety concern that demands meticulous planning and control.[2][3]
This guide is structured to address the practical challenges you may encounter, moving from immediate troubleshooting of in-process issues to frequently asked questions for proactive process design and optimization.
Part 1: Troubleshooting Guide - Navigating Thermal Excursions
This section is formatted as a series of question-and-answer scenarios to directly address specific problems you might face during a large-scale acylation reaction.
Scenario 1: The Runaway Reaction
Q: My reaction temperature is rising uncontrollably, and the cooling system can't keep up. What are the immediate steps I should take?
A: An uncontrolled exotherm, or thermal runaway, is a critical safety event that requires immediate and decisive action.[4][5] Here is a step-by-step protocol for emergency response:
Immediate Emergency Protocol:
-
Stop Reagent Addition: Immediately cease the feed of all reactants. This is the most crucial first step to prevent adding more fuel to the reaction.
-
Maximize Cooling: Ensure your reactor's cooling system is operating at full capacity. This may involve increasing the flow rate of the coolant or decreasing its temperature (e.g., by adding dry ice to an acetone bath for laboratory-scale setups).[4]
-
Enhance Agitation: Increase the stirring speed to improve heat transfer from the reaction mass to the reactor walls and cooling jacket.[6][7] Inadequate mixing can lead to localized hot spots where the reaction rate accelerates, exacerbating the exotherm.[6]
-
Prepare for Quenching: Have a pre-determined quenching agent readily available. The choice of quencher is critical and should be part of your initial process safety assessment. It must be added cautiously to avoid a violent secondary reaction or pressure buildup.
-
Inert Atmosphere: Ensure the reactor is under an inert atmosphere (e.g., nitrogen or argon) to mitigate the risk of ignition if flammable solvents are present.[4]
Q: What are the most common causes of a thermal runaway in large-scale acylations?
A: Understanding the root cause is essential for preventing future incidents. The primary culprits are typically a breakdown in the balance between heat generation and heat removal.
| Cause | Explanation | Preventative Measures |
| Rapid Reagent Addition | The rate of reagent addition directly controls the rate of heat generation. If the addition is too fast, the heat produced will overwhelm the cooling system's capacity.[4][8] | Utilize reaction calorimetry (RC) to determine the maximum safe addition rate.[9][10][11] Implement a semi-batch process with controlled, slow addition of the limiting reagent.[8] |
| Inadequate Cooling | The cooling capacity of the reactor may be insufficient for the reaction's heat output. This is a common issue during scale-up, as the reactor's volume increases more rapidly than its surface area for heat transfer.[4][12] | Perform heat transfer modeling and ensure the chosen reactor has the necessary cooling capacity.[11][12] Consider external heat exchangers or cooling coils for larger vessels.[7] |
| High Reactant Concentration | More concentrated reactants lead to a faster reaction rate and a higher rate of heat generation per unit volume.[4] | Conduct dilution studies to find an optimal concentration that balances reaction efficiency with thermal safety. |
| Poor Mixing | Inefficient stirring can create localized "hot spots" where the temperature is significantly higher than the bulk temperature, leading to an accelerated reaction rate in those areas.[6][7] | Select an appropriate agitator and stirring speed for the reactor geometry and reaction viscosity. Ensure the mixing is sufficient to maintain a homogenous temperature throughout the vessel.[7] |
| Catalyst Activity Issues | For reactions like Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) is extremely reactive and its interaction with the acylating agent is highly exothermic.[13][14] Using a more active catalyst than intended or improper handling can lead to an unexpectedly rapid reaction. | Use fresh, anhydrous Lewis acid and ensure it is handled under inert conditions to prevent deactivation by moisture.[13] Carefully control the catalyst loading. |
Scenario 2: The "Sleeping" Reaction
Q: I've started my reagent addition, but the reaction temperature isn't increasing as expected. Suddenly, the temperature spikes rapidly. What is happening and how can I prevent this?
A: This dangerous situation is often indicative of an induction period followed by a rapid, uncontrolled reaction.[8]
-
The "Why": During the initial phase, the reactants accumulate without significant reaction. This can be due to several factors, such as the need for a critical concentration of an intermediate to form or the slow activation of a catalyst.[8] Once the reaction initiates, the accumulated reagents react very quickly, leading to a sudden and massive release of heat that can overwhelm the cooling system.
-
Prevention and Control:
-
Calorimetric Studies: Use reaction calorimetry to understand the reaction kinetics and identify any induction periods.[9][10][11] This data is crucial for safe scale-up.
-
"Hand-on-the-Tap" Dosing: Never add a large portion of a reactant upfront if the reaction kinetics are unknown. The addition rate should be controlled such that a small, immediate temperature increase is observed, confirming that the reaction is proceeding as the reagent is added.
-
Catalyst Activation: If a catalyst is involved, ensure it is properly activated before starting the main reagent feed.[8]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the planning and execution of large-scale acylation reactions to proactively manage exotherms.
1. How can I predict the exotherm of my acylation reaction before scaling up?
Reaction calorimetry is the cornerstone of thermal safety assessment.[9][10][12] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) provide critical data:
-
Heat of Reaction (ΔHr): The total amount of heat released by the reaction.
-
Heat Flow: The rate at which heat is generated.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if there were no cooling.[7] This is a worst-case scenario calculation that is vital for risk assessment.
By performing these small-scale experiments, you can model the thermal behavior of your reaction and determine the necessary cooling capacity for the larger scale.[9][10][11][15]
2. How does the choice of acylating agent affect the exotherm?
The reactivity of the acylating agent plays a significant role. In general, the order of reactivity and exothermicity is:
Acyl Halides (e.g., Acetyl Chloride) > Acid Anhydrides (e.g., Acetic Anhydride) > Carboxylic Acids
-
Acyl chlorides are highly reactive and often used with strong Lewis acids like AlCl₃, leading to very rapid and highly exothermic reactions.[14]
-
Acid anhydrides are also effective but generally less reactive than acyl chlorides.[16]
-
Using carboxylic acids directly often requires harsher conditions or specific catalysts and may offer a greener alternative with potentially more manageable exotherms.[17][18]
3. What is the role of the solvent in managing reaction exotherms?
The solvent plays several key roles:
-
Heat Sink: The solvent mass absorbs a significant portion of the heat generated, moderating the temperature increase.
-
Dilution: By diluting the reactants, the solvent lowers their concentration, which can slow the reaction rate and the rate of heat generation.[19]
-
Heat Transfer: The solvent's physical properties (viscosity, thermal conductivity) influence the efficiency of heat transfer to the reactor walls.
When selecting a solvent, consider its boiling point. A solvent with a low boiling point can act as a safety mechanism by boiling and removing heat through vaporization (reflux cooling). However, this also generates pressure, which must be managed in a closed system.
4. Can I use continuous flow chemistry to better manage acylation exotherms?
Yes, continuous flow reactors offer significant advantages for managing highly exothermic reactions.[2]
-
Superior Heat Transfer: Flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, allowing for extremely efficient heat removal.[2][19]
-
Small Reaction Volume: At any given moment, only a small amount of material is reacting within the reactor, minimizing the potential hazard of a runaway.
-
Precise Temperature Control: The temperature of the reaction can be controlled with high precision.[20]
Transitioning from batch to flow can be an effective strategy for process intensification and enhanced safety.[2][20][21]
5. What are the key considerations for quenching a large-scale acylation reaction?
Quenching is the process of rapidly stopping the reaction, often by adding a substance that deactivates the catalyst or reacts with a key reagent.
-
Quenching Agent Selection: The choice of quencher is critical. For Friedel-Crafts acylations, which often use AlCl₃, a common quench is a slow addition of the reaction mixture to iced water or dilute acid. This hydrolyzes the aluminum chloride and any remaining acylating agent.
-
Exothermic Quench: Be aware that the quenching process itself can be highly exothermic. The rate of addition of the reaction mass to the quench solution must be carefully controlled.
-
Gas Evolution: Quenching can sometimes lead to the evolution of gases (e.g., HCl when quenching AlCl₃ with water). The reactor system must be designed to handle this pressure increase safely.
Part 3: Visualization & Protocols
Diagrams
Below are diagrams illustrating key concepts in managing reaction exotherms.
Caption: A diagram illustrating the balance between heat generation and heat removal in a chemical reactor.
Caption: A decision-making workflow for responding to a temperature excursion during an exothermic reaction.
References
-
Cardillo, P., & Foglia, A. (2003). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development, 7(4), 549-553. [Link]
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Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. (2024). Medium. [Link]
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Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. (2003). ResearchGate. [Link]
-
The Risk Assessment of Runway Reaction in the Process of Fridel-Crafts Acylation for Synthesis Reaction. (2018). Journal of the Korean Society of Safety, 33(4), 43-49. [Link]
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Operational Challenges in Chemical Reactors. (2024). Jinzong Machinery. [Link]
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Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. ResearchGate. [Link]
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2011). Organic Letters, 13(7), 1766-1769. [Link]
-
Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. International Journal of Scientific & Engineering Research, 3(7). [Link]
-
Heat Transfer and Process Scale-up. Mettler Toledo. [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. University of California, Santa Cruz. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2021). Molecules, 26(11), 3236. [Link]
-
Process Heat for Chemical Industry. Idaho National Laboratory. [Link]
-
Low Temperature Small Scale Reaction Calorimetry with in-Situ ATR Spectroscopy for Tracking Lithiation and Electrophilic Addition in Alkylation/acylation Reactions. ResearchGate. [Link]
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Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. [Link]
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Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. [Link]
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Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor. ResearchGate. [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]
-
Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. (2021). Polymers, 13(11), 1775. [Link]
-
Accelerated Scale-up. Mettler Toledo. [Link]
-
Friedel-Crafts Acylation. Save My Exams. [Link]
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Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
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Thermal Runaway in Lithium-Ion Batteries: Causes, Risks, and Prevention. Voltaplex. [Link]
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SAChE® - Runaway Reactions. AIChE. [Link]
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Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. (2020). Fauske & Associates. [Link]
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Heat Management for Process Intensification of Fast Exothermic Reactions in Microstructured Reactors. ResearchGate. [Link]
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What Causes Thermal Runaway? (2021). UL Research Institutes. [Link]
-
Decoupling Multiple Potentially Runaway Reactions Using Calorimetry: Acid Catalyzed Esterifications Case Study. Chemical Engineering Transactions, 105, 13-18. [Link]
-
It's About Time: The 6 Phases of Thermal Runaway Propagation. Aspen Aerogels. [Link]
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What Is Thermal Runaway In Batteries? Dragonfly Energy. [Link]
-
Friedel–Crafts Acylation as a Quality Control Assay for Steroids. ResearchGate. [Link]
-
What is thermal runaway in lithium-ion batteries. Gasmet Technologies. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
Hydrazine. Wikipedia. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]
-
Does the addition of heat to an exothermic reaction affect the reaction rate? Reddit. [Link]
-
Reagent addition time estimation for a semi-batch / dosing reaction using Energy balance. (2023). YouTube. [Link]
-
Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 93, 13-18. [Link]
-
Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci. (2014). YouTube. [Link]
-
CHEMISTRY (862). Council for the Indian School Certificate Examinations. [Link]
-
2025 MEDICAL AND DENTAL COLLEGES ADMISSION TEST (MDCAT) CURRICULUM. Pakistan Medical and Dental Council. [Link]
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Technical Support Center: Troubleshooting Incomplete Reactions of 2-Chlorobenzoyl Chloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet challenging issue in organic synthesis: the incomplete reaction of 2-chlorobenzoyl chloride. Due to its electronic properties and steric profile, this reagent can present unique hurdles. This guide provides a structured, causality-driven approach to diagnosing and solving these issues, ensuring your reactions proceed to completion with high yield and purity.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnostics
This section provides rapid, targeted answers to the most common issues encountered in the laboratory.
Q1: My Friedel-Crafts acylation with 2-chlorobenzoyl chloride has stalled, showing significant unreacted starting material. What's the most likely cause?
A1: The most frequent culprit in a stalled Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃). There are two primary mechanisms for this:
-
Moisture Contamination: AlCl₃ reacts vigorously with even trace amounts of water, rendering it catalytically inactive. Always use a fresh bottle of anhydrous AlCl₃ and handle it under a strictly inert atmosphere (e.g., nitrogen or argon).[1] All glassware must be oven-dried, and solvents must be anhydrous.[1][2]
-
Product Complexation: The ketone product of the acylation is a Lewis base and forms a stable complex with AlCl₃.[3] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or a slight excess, e.g., 1.1-1.2 equivalents) of the catalyst is required to drive the reaction to completion.[1][4]
Other factors include a strongly deactivated aromatic substrate (e.g., containing -NO₂ or -CF₃ groups), which will not react under standard conditions.[1][5][6]
Q2: I'm attempting an amidation reaction, but my analysis shows a mixture of unreacted amine and 2-chlorobenzoic acid. What happened?
A2: The presence of 2-chlorobenzoic acid is a definitive sign of hydrolysis. 2-Chlorobenzoyl chloride is highly reactive towards water.[7][8][9][10] If your reagents (amine, base) or solvent contain moisture, a significant portion of the acyl chloride will be consumed in a competing reaction with water, forming the corresponding carboxylic acid and halting your desired amidation.[11]
Furthermore, the HCl gas generated as a byproduct of both hydrolysis and amidation will protonate your amine nucleophile, rendering it inactive.[8][12] This is why a base (like triethylamine or pyridine) is essential to scavenge the acid. If an insufficient amount of base is used, the reaction will stop once all the free amine has been protonated.
Q3: My reaction is clean but proceeds very slowly, even after several hours. How can I accelerate it without causing side reactions?
A3: Slow reaction rates are often due to a combination of steric and electronic factors.
-
Steric Hindrance: The ortho-chloro group on the benzoyl chloride creates steric hindrance around the electrophilic carbonyl carbon.[13] If your nucleophile (e.g., a bulky secondary amine or alcohol) is also sterically demanding, the reaction rate will be significantly reduced.
-
Nucleophile Reactivity: Weak nucleophiles (e.g., electron-poor anilines or hindered alcohols) will naturally react more slowly.
Solutions:
-
Increase Temperature: Gently heating the reaction can provide the necessary activation energy to overcome steric repulsion.[13]
-
Change Solvent: Switching from a nonpolar solvent like dichloromethane (DCM) to a polar aprotic solvent like N,N-dimethylformamide (DMF) can often accelerate SN2-type reactions.[12][14]
-
Use a Catalyst: For esterifications and amidations, adding a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or even using pyridine as the base/solvent can significantly enhance the reaction rate.[15]
Part 2: Systematic Troubleshooting & Optimization Protocols
When initial diagnostics are insufficient, a systematic approach is required. This section provides logical workflows and detailed experimental protocols to overcome persistent issues.
Troubleshooting Workflow 1: Incomplete Friedel-Crafts Acylation
This workflow guides the user through a logical sequence of checks to identify the root cause of an incomplete acylation.
Caption: Decision workflow for troubleshooting incomplete Friedel-Crafts acylation.
Troubleshooting Workflow 2: Incomplete Amidation / Esterification
This workflow focuses on the critical parameters for nucleophilic acyl substitution reactions.
Caption: Decision workflow for troubleshooting incomplete amidation or esterification.
Data Summary: Impact of Reaction Parameters on Amidation
The choice of base and solvent can dramatically affect the outcome of an amidation reaction. The following illustrative data summarizes expected trends when reacting 2-chlorobenzoyl chloride with a moderately reactive amine like benzylamine.
| Entry | Base (1.2 eq.) | Solvent | Temperature (°C) | Time (h) | Expected Conversion (%) | Key Observation |
| 1 | None | DCM | 25 | 6 | < 10% | Reaction stalls as HCl byproduct protonates the amine. |
| 2 | Triethylamine | DCM | 25 | 6 | ~85% | Standard conditions, generally effective. |
| 3 | Pyridine | Pyridine | 25 | 4 | >95% | Pyridine acts as both base and nucleophilic catalyst, accelerating the reaction.[15] |
| 4 | Triethylamine | Toluene | 80 | 4 | >98% | Increased temperature overcomes activation barrier for nearly complete conversion. |
| 5 | Triethylamine | DCM + H₂O (1 eq.) | 25 | 6 | ~30-40% | Significant hydrolysis of acyl chloride to 2-chlorobenzoic acid consumes starting material. |
Optimized Experimental Protocol: General Amidation
This protocol provides a robust starting point for the amidation of primary or secondary amines with 2-chlorobenzoyl chloride.
-
Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel) at 120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To the round-bottom flask, add the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents).[12] Dissolve the solids/liquids in an anhydrous aprotic solvent (e.g., DCM or THF, approx. 0.2 M concentration).[12] Equip the flask with a magnetic stir bar and place it under a positive pressure of nitrogen.
-
Cooling: Cool the stirred amine solution to 0°C using an ice-water bath. This helps to control any initial exotherm.
-
Acyl Chloride Addition: In a separate dry flask, dissolve 2-chlorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent.[16] Transfer this solution to the dropping funnel and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[12] Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any hydrolyzed acid), and finally with brine.[12]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel as needed.[12]
References
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
MDPI. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Haz-Map. (n.d.). 2-Chlorobenzoyl chloride - Hazardous Agents. Retrieved from [Link]
-
Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chlorobenzoyl chloride. Retrieved from [Link]
-
National Institutes of Health. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]
-
Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Retrieved from [Link]
-
YouTube. (2017). Friedel-Crafts Acylation Example Problems. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
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Identifying and minimizing side reactions in the synthesis of benzophenone derivatives
Welcome to the technical support center for the synthesis of benzophenone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you identify and minimize side reactions, ultimately improving the yield and purity of your target compounds.
Frequently Asked Questions (FAQs): General Principles
Q1: What are the most common synthetic routes to benzophenone derivatives, and what are their primary limitations?
A1: The three most prevalent methods for synthesizing benzophenones are Friedel-Crafts acylation, Grignard reactions with benzoyl derivatives, and oxidation of diphenylmethane. Each has distinct advantages and disadvantages:
-
Friedel-Crafts Acylation: This is a classic and widely used method involving the reaction of an aromatic compound with a benzoyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][2]
-
Advantages: Often high-yielding and uses readily available starting materials.
-
Limitations: The reaction can be sensitive to the substituents on the aromatic ring. Strongly deactivated rings may not react, while rings with certain activating groups can undergo polysubstitution.[3] The use of strong, moisture-sensitive Lewis acids can also complicate the workup process.
-
-
Grignard Reactions: This approach involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a benzoyl derivative (like benzoyl chloride or an ester).[4]
-
Advantages: Excellent for creating specific carbon-carbon bonds and can be adapted for a wide variety of substituted benzophenones.
-
Limitations: Grignard reagents are highly sensitive to moisture and acidic protons, requiring strictly anhydrous conditions.[5] Side reactions like Wurtz coupling can also occur.[5][6]
-
-
Oxidation of Diphenylmethane: This method involves the oxidation of the methylene bridge of a diphenylmethane derivative to a carbonyl group.
-
Advantages: Can be a very clean reaction with high selectivity, especially with modern catalytic systems.[7][8]
-
Limitations: The starting diphenylmethanes may not always be readily available. Over-oxidation or incomplete reaction can be an issue, and some oxidizing agents (like chromic acid) are hazardous.[8][9]
-
Q2: I'm getting a mixture of ortho and para isomers. How can I improve the regioselectivity of my reaction?
A2: This is a common issue in Friedel-Crafts acylations. The benzoyl group is generally directed to the ortho and para positions by activating substituents on the aromatic ring.[10] The ratio of these isomers is influenced by both electronic and steric factors.
-
Steric Hindrance: The para position is sterically less hindered than the ortho positions, which are adjacent to the existing substituent.[11] As the size of the substituent on the aromatic ring or the electrophile increases, the formation of the para product is generally favored.[11][12]
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para isomer, as the transition state leading to the more sterically hindered ortho product will have a higher activation energy.
-
Catalyst Choice: The choice and amount of Lewis acid catalyst can also influence the ortho/para ratio. Experimenting with different catalysts (e.g., FeCl₃, ZnCl₂) or using a milder catalyst might improve selectivity.
Troubleshooting Guide by Synthetic Method
This section provides specific troubleshooting advice for issues you might encounter with the most common synthetic routes.
Method 1: Friedel-Crafts Acylation
Issue 1.1: Low or No Yield of the Desired Benzophenone
| Potential Cause | Explanation & Solution |
| Deactivated Aromatic Ring | The aromatic starting material has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), which make it too unreactive for electrophilic aromatic substitution.[3] Solution: If possible, choose a synthetic route that adds the deactivating group after the acylation step. Alternatively, a more forcing reaction condition (higher temperature, stronger Lewis acid) may be required, but this can lead to more side products. |
| Incompatible Functional Groups | Functional groups like amines (-NH₂, -NHR) and hydroxyls (-OH) can react with the Lewis acid catalyst, forming a complex that deactivates the ring.[3] Solution: Protect the incompatible functional group before the Friedel-Crafts reaction (e.g., as an amide or ether) and deprotect it after the acylation is complete. |
| Poor Quality Reagents | The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture and can be deactivated by atmospheric water. Solvents and other reagents must be anhydrous. Solution: Use freshly opened or properly stored Lewis acid. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Insufficient Catalyst | The product benzophenone can form a complex with the Lewis acid, effectively sequestering it. Solution: In many cases, slightly more than one equivalent of the Lewis acid is required to ensure enough is available to catalyze the reaction. |
Issue 1.2: Formation of Multiple Products (Polysubstitution)
Explanation: While less common in acylation than in alkylation, polysubstitution can occur if the aromatic ring is highly activated. Unlike alkyl groups, the acyl group is deactivating, which usually prevents a second acylation from occurring.[13] However, with very reactive substrates, it can still be a minor issue.
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess of the aromatic substrate relative to the acylating agent to increase the probability of the acylium ion reacting with a starting material molecule rather than an already acylated product molecule.
-
Reverse Addition: Slowly add the acylating agent to a mixture of the aromatic substrate and the Lewis acid. This keeps the concentration of the reactive electrophile low throughout the reaction.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the overall reactivity and minimize the chance of a second acylation.
Method 2: Grignard Reactions
Issue 2.1: Low Yield and Recovery of Starting Material
| Potential Cause | Explanation & Solution |
| Decomposition of Grignard Reagent | Grignard reagents are strong bases and will react with any source of protons, including water, alcohols, or even acidic C-H bonds.[5][14] Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents (ether or THF are common). Run the reaction under a dry, inert atmosphere. If the substrate contains an acidic proton, it must be protected before the reaction.[14] |
| Poor Quality Magnesium | The surface of the magnesium metal can be coated with magnesium oxide, which prevents the reaction with the aryl halide. Solution: Use fresh, shiny magnesium turnings. You can activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring it vigorously under an inert atmosphere to break up the oxide layer. |
| Slow Reaction Initiation | Sometimes the Grignard formation is slow to start. Solution: Gentle heating or sonication can help initiate the reaction. Once it starts, it is often exothermic and may require cooling. |
Issue 2.2: Formation of a Biphenyl Side Product (Wurtz Coupling)
Explanation: The Grignard reagent can react with the unreacted aryl halide in a side reaction known as Wurtz coupling, which forms a biphenyl derivative.[5][6][15] This reduces the yield of the desired benzophenone.
Minimization Strategies:
-
Slow Addition: Add the aryl halide slowly to the magnesium turnings. This maintains a low concentration of the aryl halide, minimizing the chance of it reacting with the already-formed Grignard reagent.[5]
-
Controlled Temperature: Keep the reaction temperature low. While some heat may be needed for initiation, the reaction is exothermic. Use an ice bath to maintain a gentle reflux once the reaction is underway.[5]
-
Use of a Continuous Flow Reactor: For larger-scale synthesis, a flow reactor can significantly reduce the Wurtz coupling by ensuring that the aryl halide immediately reacts with the magnesium surface, preventing buildup in solution.[6]
Method 3: Oxidation of Diphenylmethane
Issue 3.1: Incomplete Reaction or Low Conversion
| Potential Cause | Explanation & Solution |
| Weak Oxidizing Agent | The chosen oxidizing agent may not be strong enough to efficiently oxidize the methylene group under the reaction conditions. Solution: Consider a stronger oxidizing agent (e.g., chromic acid, KMnO₄), but be aware of potential over-oxidation.[9] Alternatively, explore catalytic systems using molecular oxygen or TBHP, which can be highly effective.[7] |
| Poor Catalyst Activity | If using a heterogeneous catalyst, its surface may be poisoned or it may not be sufficiently active. Solution: Ensure the catalyst is properly prepared and activated. The choice of solvent and reaction temperature can also significantly impact catalyst performance.[8] |
| Mass Transfer Limitations | In a multiphase system (e.g., solid catalyst, liquid substrate, gaseous oxidant), the reaction rate can be limited by the transfer of reactants to the catalyst surface. Solution: Increase stirring speed or use a phase-transfer catalyst to improve mixing and contact between the reactants. |
Issue 3.2: Formation of Over-oxidation or Cleavage Products
Explanation: Using a very strong oxidizing agent or harsh reaction conditions can lead to the cleavage of the C-C bonds or further oxidation of the aromatic rings, resulting in a complex mixture of byproducts.[8]
Minimization Strategies:
-
Choose a Selective Oxidant: Modern catalytic methods, often using molecular oxygen or peroxides as the terminal oxidant, offer high selectivity for the formation of benzophenone.[7][16]
-
Control Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS.[17] Stop the reaction as soon as the starting material is consumed to prevent the product from being further oxidized. Lowering the temperature can also help improve selectivity.
-
Optimize Stoichiometry: Carefully control the amount of oxidizing agent used. Using a stoichiometric amount or a slight excess is generally sufficient. A large excess can promote over-oxidation.
Workflow for Troubleshooting Benzophenone Synthesis
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Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Benzophenone Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the synthesis of ortho-substituted benzophenones, a class of compounds whose preparation is notoriously challenging due to steric hindrance. Benzophenones are a critical scaffold in medicinal chemistry and materials science, making the mastery of their synthesis essential.[1][2][3] This resource provides actionable, field-proven insights to help you navigate these synthetic challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures in a question-and-answer format, focusing on the most common hurdle: traditional Friedel-Crafts acylation.
Problem: My Friedel-Crafts acylation of an ortho-substituted arene is resulting in low or no product.
Question: I'm attempting to synthesize a 2-methylbenzophenone via Friedel-Crafts acylation of toluene with benzoyl chloride and aluminum chloride, but my yields are consistently below 20%. What is causing this, and how can I improve it?
Answer: This is a classic case of steric hindrance severely impeding a standard Friedel-Crafts acylation. The bulky ortho-substituent (in this case, the methyl group) physically blocks the approach of the large acylium ion-Lewis acid complex to the ortho-position of the aromatic ring. Additionally, the ketone product forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃), effectively removing it from the reaction and often requiring stoichiometric amounts of the catalyst.[4][5][6]
Here are several strategies to overcome this issue, ranging from optimizing the Friedel-Crafts conditions to employing alternative synthetic routes.
Solution 1: Modify the Friedel-Crafts Reaction Conditions
Before abandoning the Friedel-Crafts reaction, which is often the most direct route, consider these modifications:
-
Increase Catalyst Stoichiometry and Strength: Since the product-catalyst complex is a major inhibitor, increasing the equivalents of AlCl₃ (from 1.1 to 2.0 equivalents) can ensure enough active catalyst is available to drive the reaction to completion.[5] For particularly stubborn substrates, switching to a stronger Lewis acid like trifluoromethanesulfonic acid (TfOH) may be necessary to overcome the high activation energy.
-
Optimize Reaction Temperature: While higher temperatures can sometimes overcome the activation barrier, they can also lead to undesired side products and decomposition.[4][5][6] A systematic temperature screen from 0 °C to the reflux temperature of your solvent is recommended.
-
Use a Blocking Group: A clever, albeit longer, approach involves introducing a removable blocking group, such as a t-butyl group, at the para-position. This forces acylation to occur at the available ortho-position. The blocking group can then be removed in a subsequent step.[7]
Table 1: Comparison of Lewis Acids for Acylation of Sterically Hindered Arenes
| Lewis Acid Catalyst | Relative Strength | Typical Conditions | Key Considerations |
| FeCl₃ | Moderate | 25-80 °C, in CH₂Cl₂ or DCE | Milder, may offer better selectivity but lower reactivity. |
| AlCl₃ | Strong | 0-80 °C, in CS₂, CH₂Cl₂ or neat | The standard, but can promote side reactions. Highly moisture-sensitive.[4][5] |
| TfOH (Triflic Acid) | Very Strong | 0-25 °C, often used neat or in CH₂Cl₂ | Excellent for deactivated or hindered arenes, but can be corrosive and expensive. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | Very Strong | 60-100 °C | Effective for intramolecular acylations and challenging substrates.[1] |
Problem: My reaction is producing a mixture of ortho and para isomers, with the para product dominating.
Question: I'm trying to synthesize 2,4-dimethylbenzophenone from m-xylene, but I'm getting a significant amount of the 2,6- and 3,5-dimethyl isomers. How can I achieve better ortho-selectivity?
Answer: This issue arises because traditional electrophilic aromatic substitution is governed by both electronic and steric factors. Even with two activating methyl groups, the para-position (relative to one of the methyls) is often sterically more accessible, leading to a mixture of products.[8] To enforce ortho-selectivity, a more directed approach is necessary.
Solution: Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for achieving exclusive ortho-functionalization.[9][10] It relies on a "Directing Metalation Group" (DMG) on the aromatic ring, which coordinates to a strong organolithium base (like n-BuLi or sec-BuLi), directing deprotonation to the adjacent ortho-position.[9][11] This generates a highly reactive ortho-lithiated species that can then be quenched with an electrophile.
Over 40 DMGs have been identified, with tertiary amides (-CONR₂) and O-carbamates (-OCONR₂) being among the most effective.[11]
Workflow: Directed Ortho-Metalation for Ortho-Substituted Benzophenone Synthesis
Caption: Workflow for Directed Ortho-Metalation.
Frequently Asked Questions (FAQs)
Q1: Are there reliable alternatives to Friedel-Crafts acylation for these challenging syntheses?
A1: Absolutely. When Friedel-Crafts fails, modern cross-coupling and organometallic addition reactions offer excellent, milder alternatives with broader functional group tolerance.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: This is one of the most versatile methods. It involves the coupling of an ortho-substituted arylboronic acid with a benzoyl chloride derivative. The reaction conditions are generally mild and tolerate a wide range of functional groups.[1]
-
Grignard Reagent Addition to Nitriles or Weinreb Amides:
-
Nitriles: An ortho-substituted aryl Grignard reagent can add to a benzonitrile to form an imine intermediate, which upon acidic hydrolysis, yields the desired benzophenone.[12][13][14][15][16] This method is effective but requires strictly anhydrous conditions.
-
Weinreb Amides: The addition of an organometallic reagent (Grignard or organolithium) to a Weinreb-Nahm amide (N-methoxy-N-methylamide) is a highly reliable method for ketone synthesis.[17][18] The key advantage is the formation of a stable, chelated tetrahedral intermediate that resists over-addition to form a tertiary alcohol, a common side product in reactions with other acyl electrophiles.[17][19][20]
-
Table 2: Comparison of Alternative Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Arylboronic acid, Benzoyl chloride, Pd catalyst | 70-95%[21] | Excellent functional group tolerance, mild conditions. | Availability and cost of boronic acids and Pd catalysts. |
| Grignard + Nitrile | Aryl Grignard, Benzonitrile | 65-90%[21] | Good for sterically hindered ketones, readily available starting materials. | Sensitive to moisture and protic functional groups.[21] |
| Grignard/Organolithium + Weinreb Amide | Aryl Grignard/Lithium, Weinreb Amide | 75-95% | Prevents over-addition, high yields, broad substrate scope.[17] | Requires preparation of the Weinreb amide from the corresponding carboxylic acid.[22] |
Q2: How do I choose the best synthetic strategy for my specific target molecule?
A2: The optimal strategy depends on the functional groups present on your substrates and the desired scale of your reaction. The following decision tree can guide your choice.
Sources
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Validation & Comparative
A Comparative Spectroscopic Analysis: Unveiling the Photophysical Nuances of 2-Chloro-4'-ethoxybenzophenone versus Benzophenone
For researchers, scientists, and professionals in drug development, a nuanced understanding of the photophysical properties of molecular entities is paramount. Benzophenone, a foundational aromatic ketone, has been extensively studied for its photochemical reactivity, driven by its distinct spectral characteristics. However, the introduction of substituents to the benzophenone core can dramatically alter these properties, opening new avenues for its application. This guide provides a detailed comparative analysis of the spectral properties of 2-Chloro-4'-ethoxybenzophenone and its parent compound, benzophenone. While extensive experimental data for benzophenone is readily available, specific spectral data for this compound is less prevalent in the literature. Therefore, this analysis will leverage established principles of photochemistry and spectroscopy to infer the spectral behavior of the substituted compound, supported by data from analogous substituted benzophenones.
Introduction to the Contestants: A Tale of a Core and its Adornments
Benzophenone , a simple diaryl ketone, serves as our baseline. Its photochemistry is dominated by the presence of a carbonyl group bridging two phenyl rings. This structure gives rise to characteristic electronic transitions, primarily the n→π* (a transition of a non-bonding electron on the oxygen to an anti-bonding π orbital) and π→π* (a transition of an electron from a bonding π orbital to an anti-bonding π orbital) transitions, which dictate its absorption and emission properties.
This compound introduces two key substituents to this core. A chloro group is an electron-withdrawing group positioned at the ortho position of one phenyl ring, while an ethoxy group is an electron-donating group at the para position of the second phenyl ring. These substituents are expected to induce significant perturbations to the electronic structure of the benzophenone core, thereby altering its interaction with light.
Comparative Spectral Properties: A Data-Driven Dissection
The following table summarizes the key spectral properties of benzophenone. The corresponding data for this compound are predicted based on the known effects of chloro and ethoxy substituents on the benzophenone chromophore.
| Spectral Property | Benzophenone | This compound (Predicted) |
| UV-Vis Absorption | ||
| λmax (n→π) | ~330-350 nm (in non-polar solvents) | Hypsochromic (blue) shift to ~320-340 nm |
| λmax (π→π) | ~250 nm | Bathochromic (red) shift to ~260-270 nm |
| Molar Absorptivity (ε) | n→π* is weak (ε < 500 M⁻¹cm⁻¹); π→π* is strong (ε > 10,000 M⁻¹cm⁻¹) | ε(n→π) likely remains weak; ε(π→π) may increase |
| Fluorescence | ||
| Emission Maximum | Weak to negligible at room temperature | Expected to be weak to negligible |
| Phosphorescence | ||
| Emission Maximum | ~450 nm (at 77 K) | Expected to be observable at low temperatures, with a potential slight shift |
| Intersystem Crossing (ISC) | Highly efficient | Expected to remain efficient |
Analysis of Spectral Differences: The "Why" Behind the "What"
The predicted spectral shifts for this compound can be rationalized by considering the electronic effects of the substituents:
-
UV-Vis Absorption:
-
n→π* Transition: The electron-withdrawing chloro group at the ortho position can lower the energy of the non-bonding orbital on the carbonyl oxygen. This increases the energy gap for the n→π* transition, resulting in a hypsochromic (blue) shift (a shift to shorter wavelengths). The electron-donating ethoxy group at the para position on the other ring will have a lesser, opposing effect.
-
π→π* Transition: The ethoxy group, being an auxochrome, extends the π-conjugation of the system. This delocalization of electrons decreases the energy gap between the π and π* orbitals, leading to a bathochromic (red) shift (a shift to longer wavelengths). The chloro group's influence on this transition is more complex but is generally less dominant than the strong electron-donating effect of the ethoxy group.
-
-
Luminescence Properties:
-
Fluorescence: Benzophenone itself is known for its very low fluorescence quantum yield at room temperature due to highly efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the first excited triplet state (T₁). The substituents on this compound are not expected to significantly alter this rapid ISC rate, thus its fluorescence is also predicted to be weak.
-
Phosphorescence: The efficient ISC populates the triplet state, making phosphorescence a more prominent emission process for benzophenones, typically observed at low temperatures (e.g., 77 K in a rigid matrix) to minimize non-radiative decay pathways. We predict that this compound will also exhibit phosphorescence under similar conditions. The exact position of the phosphorescence emission may be slightly shifted due to the substituent-induced changes in the triplet state energy.
-
Experimental Protocols: A Guide to Spectral Characterization
To empirically validate the predicted spectral properties, the following experimental workflows are recommended.
UV-Vis Absorption Spectroscopy
This technique measures the absorption of light by a sample as a function of wavelength.
Methodology:
-
Sample Preparation: Prepare solutions of both benzophenone and this compound in a suitable solvent (e.g., cyclohexane for non-polar and ethanol for polar environments) at a concentration of approximately 10⁻⁵ M.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Data Acquisition: Record the absorption spectrum of each sample solution over a wavelength range of 200-450 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for both the n→π* and π→π* transitions. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
This technique measures the emission of light from a sample after it has absorbed light.
Methodology:
-
Sample Preparation: Prepare dilute solutions (~10⁻⁶ M) of each compound in a fluorescence-grade solvent (e.g., cyclohexane) to avoid inner filter effects.
-
Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the λmax of the π→π* transition determined from the UV-Vis spectrum.
-
Data Acquisition: Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~600 nm.
-
Data Analysis: Identify the wavelength of maximum emission. The intensity of the fluorescence will likely be very low.
Phosphorescence Spectroscopy
This technique measures the long-lived emission of light from the triplet excited state.
Methodology:
-
Sample Preparation: Prepare solutions (~10⁻⁴ M) of each compound in a solvent that forms a rigid glass at low temperatures, such as a 2-methyltetrahydrofuran or an ethanol/methanol mixture.
-
Instrument Setup: Use a spectrofluorometer equipped with a phosphorescence accessory (which includes a means of cooling the sample and a chopper to gate the excitation source and emission detection). Cool the sample to 77 K using liquid nitrogen.
-
Data Acquisition: Set the excitation wavelength to the λmax of the π→π* transition. Use the phosphorescence mode to record the emission spectrum after a delay time to eliminate any short-lived fluorescence.
-
Data Analysis: Identify the wavelength of maximum phosphorescence emission.
Conclusion: A Story of Substituent-Driven Spectral Tuning
This comparative analysis highlights the profound impact of substituents on the spectral properties of the benzophenone core. While benzophenone provides a robust and well-understood photochemical platform, the introduction of a chloro and an ethoxy group in this compound is predicted to fine-tune its light-absorbing and emitting characteristics. The anticipated hypsochromic shift of the n→π* transition and bathochromic shift of the π→π* transition, coupled with the expected retention of efficient intersystem crossing, showcases how targeted chemical modifications can be employed to tailor the photophysical behavior of a molecule. For researchers in photochemistry, materials science, and drug development, understanding these structure-property relationships is critical for the rational design of novel photoactive compounds with specific functionalities. The experimental protocols outlined provide a clear roadmap for the empirical validation of these predictions, paving the way for a deeper understanding and broader application of substituted benzophenones.
References
-
UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI. Available at: [Link]
-
Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A. Available at: [Link]
-
Solvatochromism and the Solvation Structure of Benzophenone. The Journal of Chemical Physics. Available at: [Link]
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI. Available at: [Link]
-
Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. Available at: [Link]
In the landscape of medicinal chemistry, the benzophenone scaffold is a recurring motif of significant interest, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on 2-Chloro-4'-ethoxybenzophenone, a specific derivative, and provides a framework for investigating its biological potential in comparison to structurally related analogs. Due to the limited direct biological data on this compound, this document will serve as a comprehensive roadmap for researchers, outlining the rationale behind experimental choices, detailed protocols for key assays, and a comparative analysis based on available data for analogous compounds.
Introduction to this compound and Selected Analogs
This compound belongs to the diaryl ketone class of compounds. Its structure, featuring a chlorine atom at the 2-position of one phenyl ring and an ethoxy group at the 4'-position of the other, suggests the potential for diverse biological interactions. The presence and position of substituents on the benzophenone core are known to significantly influence its biological activity.[2] For the purpose of this comparative guide, we will consider the following analogs to explore the structure-activity relationships (SAR):
-
Analog A: 4'-Hydroxybenzophenone: This analog allows for the evaluation of the ethoxy group's contribution to activity, as the hydroxyl group may engage in different hydrogen bonding interactions.[3]
-
Analog B: 2,4'-Dichlorobenzophenone: This analog helps to understand the electronic and steric effects of a second chlorine atom in place of the ethoxy group.[2]
-
Analog C: 2-Aminobenzophenone Derivatives: The introduction of an amino group at the 2-position has been shown to enhance anticancer activity in some benzophenone series.[1]
The selection of these analogs provides a basis for a systematic investigation into how modifications at key positions on the benzophenone scaffold impact its biological profile.
Experimental Design and Rationale
A thorough investigation into the biological activity of a novel compound requires a multi-faceted approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays. The following experimental workflow is proposed to comprehensively characterize the biological effects of this compound and its analogs.
Caption: Proposed experimental workflow for investigating the biological activity of benzophenone analogs.
The rationale for this workflow is to first establish a baseline of general cellular toxicity. If a compound exhibits significant cytotoxicity, further experiments are warranted to elucidate the underlying mechanism of action. This could involve investigating its ability to inhibit specific enzymes, bind to cellular receptors, or induce programmed cell death (apoptosis).
Comparative Data on Biological Activity
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Reference |
| 2-Aminobenzophenone derivative (Compound 7) | Colo 205 (Colon Cancer) | Growth Inhibition | <0.01 | [1] |
| 2-Aminobenzophenone derivative (Compound 7) | NUGC3 (Gastric Cancer) | Growth Inhibition | <0.01 | [1] |
| Benzophenone glucopyranoside (Compound 18) | Esophageal Cancer Cell Lines | Cytotoxicity | <10 | [4] |
| Benzophenone derivative (Compound 3c) | SMMC-7721 (Hepatocarcinoma) | Cytotoxicity | 0.111 | |
| 4'-Hydroxybenzophenone | Not specified | Endocrine Disruption | N/A | [5] |
| 2,4'-Dichlorobenzophenone | Not specified | Pharmaceutical Intermediate | N/A | [6] |
Note: The IC50 values are highly dependent on the specific cell line and assay conditions. This table is intended to be illustrative of the potential potency of benzophenone derivatives.
Key Signaling Pathways Potentially Modulated by Benzophenone Analogs
Based on the known biological activities of benzophenone derivatives, several key signaling pathways may be implicated in their mechanism of action.
Apoptosis Signaling Pathway
Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. This can occur through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[7][8]
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[9][10] Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases.[11] Some benzophenone derivatives have been investigated as p38 MAPK inhibitors.[9]
Caption: The p38 MAPK signaling cascade and a potential point of inhibition by benzophenone analogs.
Androgen Receptor Signaling Pathway
Some benzophenone derivatives have been shown to interact with the androgen receptor (AR), a key player in the development and progression of prostate cancer.[12] These compounds can act as either agonists or antagonists, modulating the transcriptional activity of the AR.
Caption: Canonical androgen receptor signaling pathway and potential modulation by benzophenone analogs.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. The following are step-by-step methodologies for the key in vitro assays proposed in this guide.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Cytotoxicity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).
Enzyme Inhibition Assay: p38α MAPK Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the p38α MAPK enzyme.
Protocol:
-
Reagent Preparation: Prepare the assay buffer, recombinant p38α MAPK enzyme, substrate (e.g., ATF2), and ATP solution.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a 96-well plate, add the assay buffer, the test compound, and the p38α MAPK enzyme. Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate for 30-60 minutes at 30°C.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: Calculate the percentage of inhibition of p38α MAPK activity for each compound concentration and determine the IC50 value.
Receptor Binding Assay: Androgen Receptor Competitive Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to the androgen receptor.
Protocol:
-
Receptor Preparation: Prepare a source of androgen receptors, such as cytosol from rat prostate tissue or recombinant human AR.
-
Assay Setup: In a 96-well filter plate, add the AR preparation, a constant concentration of a radiolabeled androgen (e.g., [3H]-dihydrotestosterone), and increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Wash the wells with a cold buffer and collect the bound radioligand on the filter membrane using a vacuum manifold.
-
Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound to determine the IC50 value, which reflects the binding affinity of the compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic investigation of the biological activity of this compound and its analogs. While direct experimental data for the primary compound is currently lacking, the comparative analysis of structurally related molecules suggests that it may possess interesting biological properties, particularly in the areas of cancer and inflammatory diseases. The provided experimental protocols offer a robust starting point for researchers to elucidate the cytotoxic and mechanistic profiles of these compounds.
Future research should focus on the synthesis of this compound and its systematic evaluation in the described assays. A thorough structure-activity relationship study, expanding the library of analogs with modifications at various positions, will be crucial for identifying the key structural features that govern biological activity. Such studies will not only shed light on the therapeutic potential of this class of compounds but also contribute to the broader understanding of the medicinal chemistry of the benzophenone scaffold.
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Hsieh, H. P., Liou, J. P., Lin, Y. T., Mahindroo, N., Chang, J. Y., Yang, Y. N., Chern, S. S., Tan, U. K., Chang, C. W., Chen, T. W., Lin, C. H., Chang, Y. Y., & Wang, C. C. (2003). Structure-activity and crystallographic analysis of benzophenone derivatives-the potential anticancer agents. Bioorganic & medicinal chemistry letters, 13(1), 101–105. [Link]
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Hsieh, H. P., Liou, J. P., Lin, Y. T., Mahindroo, N., Chang, J. Y., Yang, Y. N., Chern, S. S., Tan, U. K., Chang, C. W., Chen, T. W., Lin, C. H., Chang, Y. Y., & Wang, C. C. (2003). Structure-activity and crystallographic analysis of benzophenone derivatives-the potential anticancer agents. Bioorganic & medicinal chemistry letters, 13(1), 101–105. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-4'-ethoxybenzophenone using ¹H and ¹³C NMR Spectroscopy
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of drug discovery and materials science, the precise molecular structure of a compound is its fundamental identity, dictating its physicochemical properties, biological activity, and potential applications. 2-Chloro-4'-ethoxybenzophenone is a substituted diaryl ketone, a scaffold present in numerous biologically active molecules. Its synthesis can theoretically yield various isomers, making unambiguous structural validation not just a procedural formality, but a scientific necessity.
This guide provides an in-depth, technically-grounded comparison of predicted versus expected experimental Nuclear Magnetic Resonance (NMR) data to definitively validate the structure of this compound. We will dissect the causality behind the expected spectral features, rooted in the electronic environment of each nucleus, and present a self-validating protocol that ensures scientific integrity.
Diagram: Numbering Scheme for NMR Assignment
To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme is adopted for this compound.
Caption: IUPAC numbering for this compound.
Theoretical Framework: Predicting Spectral Outcomes
Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with non-zero spin, such as ¹H and ¹³C, will align in an external magnetic field. The precise resonance frequency of each nucleus is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) .
In this compound, the chemical shifts are primarily dictated by:
-
The Carbonyl Group (C=O): This group is strongly electron-withdrawing through both induction and resonance, causing significant deshielding (a shift to higher ppm, or downfield) of adjacent nuclei.
-
The Chlorine Atom (Cl): As an electronegative atom, it exerts an electron-withdrawing inductive effect, deshielding nearby nuclei.
-
The Ethoxy Group (-OCH₂CH₃): The oxygen atom is strongly electron-donating through resonance, causing shielding (a shift to lower ppm, or upfield) of the aromatic protons and carbons on its ring, particularly at the ortho and para positions.
These competing electronic effects create a unique magnetic signature for each proton and carbon, allowing for definitive structural assignment.
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed to achieve this for a small organic molecule like this compound.
Workflow Diagram
Caption: Standard workflow for NMR-based structure validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-25 mg of the synthesized this compound into a clean, dry vial.[1][2] For ¹³C NMR, a more concentrated sample (50-100 mg) is preferable to reduce acquisition time.[1][3]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm is easily identified for referencing.[4]
-
Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1][5]
-
Cap the NMR tube securely to prevent solvent evaporation.[4]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. A standard experiment involves 8 to 16 scans.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.
-
Data Analysis and Structure Validation: A Comparative Approach
The core of the validation lies in comparing the acquired experimental data with the predicted spectral features based on the known effects of the molecule's functional groups.
¹H NMR Spectrum: Analysis and Comparison
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale for Prediction and Validation |
| H3'/H5' | ~6.95 | Doublet (d) | J ≈ 8.8 Hz | 2H | These protons are ortho to the strongly electron-donating ethoxy group, causing significant shielding (upfield shift). They appear as a doublet due to coupling with H2'/H6'. Data from 4-methoxybenzophenone shows similar protons at δ 6.96 ppm.[6] |
| H2'/H6' | ~7.80 | Doublet (d) | J ≈ 8.8 Hz | 2H | These protons are meta to the ethoxy group but ortho to the deshielding carbonyl group, resulting in a downfield shift. Data from 4-methoxybenzophenone shows these at δ 7.84 ppm.[6][7] |
| H3, H4, H5, H6 | 7.35 - 7.60 | Multiplet (m) | - | 4H | Protons on the 2-chlorophenyl ring are all deshielded by the carbonyl and chlorine's inductive effect. They will exhibit complex splitting due to coupling with each other, resulting in an overlapping multiplet. Similar protons in 2-chlorobenzophenone appear in this region.[8] |
| Hα (-OCH₂-) | ~4.12 | Quartet (q) | J ≈ 7.0 Hz | 2H | This methylene group is adjacent to an oxygen atom, causing a downfield shift. It is split into a quartet by the three neighboring Hβ protons (n+1 = 3+1 = 4). |
| Hβ (-CH₃) | ~1.45 | Triplet (t) | J ≈ 7.0 Hz | 3H | This terminal methyl group is in a typical aliphatic region. It is split into a triplet by the two neighboring Hα protons (n+1 = 2+1 = 3). |
Validation Logic: The presence of two distinct aromatic doublets (integrating to 2H each) and a complex four-proton multiplet confirms the disubstituted benzophenone core. Crucially, the characteristic upfield doublet at ~6.95 ppm is a hallmark of protons ortho to an alkoxy group. The quartet-triplet pattern with a 2:3 integration ratio is the unmistakable signature of an ethoxy group.
¹³C NMR Spectrum: Analysis and Comparison
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon(s) | Predicted δ (ppm) | Rationale for Prediction and Validation |
| C=O | ~195.5 | The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen, placing it significantly downfield. Benzophenone's carbonyl appears at δ 196.9 ppm.[7] |
| C4' | ~163.5 | This carbon is directly attached to the electron-donating oxygen of the ethoxy group, causing a strong downfield shift into the aromatic region. The equivalent carbon in 4-methoxybenzophenone is at δ 163.2 ppm.[6] |
| C1, C1' | ~138.0, ~130.0 | These are quaternary carbons attached to the carbonyl group. Their exact shifts are influenced by the substituents on their respective rings. |
| C2 | ~131.5 | This carbon is directly attached to the electronegative chlorine atom, resulting in a downfield shift. |
| C2'/C6' | ~132.5 | These carbons are ortho to the carbonyl group and are expected to be deshielded. The equivalent carbons in 4-methoxybenzophenone are at δ 132.6 ppm.[6] |
| C3, C4, C5, C6 | 127.0 - 132.0 | These carbons on the chlorinated ring will have distinct signals within the typical aromatic region. |
| C3'/C5' | ~114.0 | These carbons are ortho to the electron-donating ethoxy group, which causes significant shielding (upfield shift). The equivalent carbons in 4-methoxybenzophenone are at δ 113.6 ppm.[6] |
| Cα (-OCH₂-) | ~63.8 | The methylene carbon is attached to oxygen, shifting it downfield from a typical aliphatic carbon. |
| Cβ (-CH₃) | ~14.7 | The terminal methyl carbon appears in the far upfield aliphatic region. |
Validation Logic: The observation of a peak around δ 195 ppm is definitive evidence of a ketone carbonyl. The presence of nine distinct signals in the aromatic region (δ 110-165 ppm) confirms the two differently substituted benzene rings. A heavily shielded aromatic signal around δ 114 ppm strongly supports the presence of carbons ortho to the ethoxy group. Finally, the two aliphatic signals at ~64 ppm and ~15 ppm confirm the ethoxy group's ethyl chain. The combination of these ¹³C signals, when correlated with the ¹H data, provides an undeniable fingerprint for the this compound structure. Any other isomer, such as 4-chloro-4'-ethoxybenzophenone, would show a much simpler, more symmetric pattern in the aromatic region of both spectra.
Conclusion
The structural validation of a synthesized compound is a cornerstone of chemical science. By synergistically applying ¹H and ¹³C NMR spectroscopy, we can construct a detailed and self-consistent portrait of the molecular architecture. The predicted chemical shifts, multiplicities, and integrations, derived from fundamental electronic principles and comparison with known analogues, provide a robust template. When an experimental spectrum aligns with this template—confirming the presence of the 2-chlorophenyl moiety, the 4-ethoxyphenyl moiety, the ketone linker, and the ethoxy group's aliphatic chain—the structure of this compound can be considered unequivocally validated. This rigorous, data-driven approach ensures the integrity and reproducibility essential for research, development, and regulatory acceptance.
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A Comparative Performance Evaluation of 2-Chloro-4'-ethoxybenzophenone in Photopolymerization Reactions
This guide provides an in-depth technical analysis of 2-Chloro-4'-ethoxybenzophenone, a photoinitiator employed in free-radical photopolymerization. Designed for researchers, scientists, and professionals in material science and drug development, this document objectively compares its performance against alternative photoinitiators, supported by established experimental methodologies and data interpretation principles. We will explore the mechanistic underpinnings of its function, detail rigorous protocols for its evaluation, and present a comparative framework to guide formulation and application development.
Introduction: The Role of Photoinitiators in Light-Induced Curing
Photopolymerization is a cornerstone of modern material science, enabling the rapid, on-demand transformation of liquid monomers and oligomers into solid, crosslinked polymers through the application of light.[1] This process is pivotal in applications ranging from advanced coatings and adhesives to 3D printing and the fabrication of biomedical devices. The entire reaction hinges on the photoinitiator, a molecule that absorbs photons from a light source and converts that light energy into chemical energy by generating reactive species, typically free radicals or cations.[2]
Photoinitiators for free-radical polymerization are broadly classified into two categories based on their mechanism of action: Norrish Type I and Norrish Type II.[3][4]
-
Norrish Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon light absorption to directly generate two free radicals.[4][5]
-
Norrish Type II (Abstraction): These initiators, upon excitation by light, enter an excited state and then abstract a hydrogen atom from a secondary molecule, known as a co-initiator or synergist, to generate the initiating radicals.[3][5][6]
This compound belongs to the benzophenone family, which are classic Norrish Type II photoinitiators.[5][7][8] Their performance is intrinsically linked to the presence and efficiency of a hydrogen donor, most commonly a tertiary amine.[5]
Mechanism of Action: this compound
As a Norrish Type II photoinitiator, the activation of this compound is a bimolecular process.[2][6] The causality of radical generation follows a precise sequence of photochemical and chemical events:
-
Photo-excitation: The benzophenone core of the molecule absorbs a photon (typically in the UV-A range, ~320-380 nm), promoting it from its ground state to an excited singlet state.
-
Intersystem Crossing (ISC): The excited singlet state is very short-lived and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state.[6] This triplet state is the primary reactive species.
-
Hydrogen Abstraction: The excited triplet-state initiator collides with and abstracts a hydrogen atom from a co-initiator (e.g., an amine). This step is crucial and results in the formation of two distinct radicals: a ketyl radical from the photoinitiator and an alkylamino radical from the co-initiator.[5][6]
-
Initiation: The alkylamino radical is typically the more reactive species and is primarily responsible for attacking the double bonds of the monomer (e.g., an acrylate), thereby initiating the polymerization chain reaction. The ketyl radical is less reactive and may primarily participate in termination reactions.
The efficiency of this entire process dictates the overall cure speed and is dependent on the concentration and reactivity of both the photoinitiator and the co-initiator.
Experimental Evaluation of Photoinitiator Performance
To objectively assess the performance of this compound, its efficiency in converting monomer to polymer must be quantified. The primary techniques for this are Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC).[1][9][10] These methods provide critical kinetic data, such as the rate of polymerization and the final degree of conversion.
Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR is a powerful technique that directly monitors the chemical changes during polymerization.[11][12][13] It operates by tracking the decrease in the infrared absorbance of the reactive functional groups (e.g., the C=C double bond in acrylates at ~1635 cm⁻¹) as they are consumed.[12][14]
Experimental Protocol:
-
Sample Preparation: Prepare a liquid formulation containing the monomer/oligomer blend, this compound (e.g., at 2 wt%), and a suitable amine co-initiator (e.g., ethyl-4-(dimethylamino)benzoate at 2 wt%).
-
Sample Application: Place a small drop of the formulation between two transparent salt plates (e.g., KBr) or on an ATR crystal to create a thin film of controlled thickness (typically 10-50 µm).[10]
-
Baseline Spectrum: Record an initial IR spectrum before UV exposure to establish the initial peak area of the reactive group.
-
Initiation & Monitoring: Position the sample in the FTIR spectrometer's sample compartment. Simultaneously expose the sample to a UV light source of a specific intensity and wavelength and begin rapid, continuous IR spectral acquisition (e.g., 2-10 spectra per second).[13]
-
Data Analysis: The degree of conversion (DC) at any time (t) is calculated by monitoring the decrease in the characteristic peak area according to the formula: DC(t) (%) = [1 - (Area(t) / Area(0))] * 100 where Area(0) is the initial peak area and Area(t) is the peak area at time t.[14] The rate of polymerization (Rp) can be determined from the slope of the conversion vs. time curve.[14]
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light.[15][16] The total heat released is directly proportional to the extent of the reaction.
Experimental Protocol:
-
Sample Preparation: Prepare the photopolymerizable formulation as described for RT-FTIR.
-
Sample Encapsulation: Accurately weigh a small amount of the liquid sample (typically 1-5 mg) into an aluminum DSC pan.[10] Place an identical, empty pan in the reference position.
-
Isothermal Equilibration: Place the pans in the Photo-DSC cell and allow the system to equilibrate at a constant, controlled temperature (e.g., 25°C) under an inert atmosphere (e.g., nitrogen) to prevent oxygen inhibition.[17]
-
UV Exposure: Once a stable thermal baseline is achieved, open the shutter to a UV lamp of known intensity, irradiating the sample pan. The instrument records the resulting exothermic heat flow as a function of time.[15]
-
Data Analysis: The degree of conversion (DC) is calculated by integrating the heat flow curve: DC(t) (%) = (ΔH(t) / ΔH_total) * 100 where ΔH(t) is the heat evolved up to time t, and ΔH_total is the total theoretical heat of reaction for the specific monomer. The polymerization rate is proportional to the heat flow (dH/dt).[1]
Comparative Performance Analysis
The selection of a photoinitiator is a critical decision that impacts cure speed, depth of cure, yellowing, and the potential for migration of unreacted species.[18][19] this compound must be evaluated relative to other commercially available options.
| Parameter | This compound (Type II) | Thioxanthones (e.g., ITX) (Type II) | Acylphosphine Oxides (e.g., TPO) (Type I) |
| Initiation Mechanism | H-Abstraction (requires co-initiator)[5] | H-Abstraction (requires co-initiator)[3] | α-Cleavage (unimolecular)[3] |
| Typical λmax | ~250-370 nm | ~380-420 nm[20] | ~365-400 nm |
| Cure Speed | Moderate to High | High, very efficient use of 365/405nm sources[20] | Very High |
| Surface Cure | Prone to oxygen inhibition; dependent on amine synergist concentration.[3] | Similar to benzophenones, benefits from amine synergist. | Less sensitive to oxygen inhibition, often providing better surface cure. |
| Yellowing Potential | Moderate; benzophenone derivatives can contribute to yellowing over time. | Can cause significant yellowing, a known drawback.[20] | Can undergo photobleaching, resulting in low yellowing. |
| Migration/Odor | Unreacted initiator can migrate, which is a concern for sensitive applications like food packaging.[21][22] | Similar migration concerns as benzophenones. | Can be lower, especially with difunctional or polymeric versions. |
| Cost-Effectiveness | Generally high; benzophenones are cost-effective workhorse initiators. | Generally higher cost than benzophenones. | Typically the highest cost among these options. |
| Formulation Complexity | Requires careful selection and optimization of an amine co-initiator. | Requires an amine co-initiator. | Simpler formulation; no co-initiator needed. |
Field-Proven Insights:
-
This compound is a solid choice for general-purpose UV curing where cost is a significant driver and slight yellowing is acceptable. Its performance is highly dependent on the efficiency of the chosen amine synergist. The chloro- and ethoxy- substitutions can subtly modify its solubility and absorption characteristics compared to unsubstituted benzophenone.
-
Thioxanthones are preferred when curing with longer wavelength light sources (e.g., 395 nm LEDs) or in pigmented systems, as their absorption is shifted to the visible range.[20] However, this often comes at the cost of increased yellowing.
-
Type I Acylphosphine Oxides (TPO, BAPO) are the initiators of choice for high-performance applications demanding rapid cure, excellent depth of cure, and low yellowing, such as in white or clear coatings and 3D printing resins.[23][24] Their lower sensitivity to oxygen inhibition often yields a tack-free surface more readily.
Conclusion
This compound is an effective Norrish Type II photoinitiator, operating through a well-understood hydrogen abstraction mechanism in conjunction with an amine synergist. Its primary advantages lie in its cost-effectiveness and reliable performance in a variety of standard free-radical photopolymerization applications.
Its performance, however, is not absolute and must be evaluated within the context of the specific formulation and process conditions. Rigorous kinetic analysis using techniques like RT-FTIR and Photo-DSC is essential for optimization. When compared to alternatives, it presents a balanced, albeit traditional, option. For applications requiring the highest cure speeds, superior surface cure, and minimal yellowing, more advanced and costly Type I photoinitiators like acylphosphine oxides may be more suitable. Conversely, for systems cured with longer-wavelength light, thioxanthones might offer a performance advantage. The ultimate selection rests on a careful balance of performance requirements, formulation constraints, and economic considerations.
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Bomar. (2022, January 31). Photoinitiators Formulation Overview. Bomar Blog. [Link]
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Wang, Y., et al. (2020). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. MDPI. [Link]
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Lee, H. R., et al. (2024, March 29). Three methods to measure the photopolymerization kinetics for different radiant emittance and composite type. PubMed. [Link]
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Zhang, J., et al. (2020, December 28). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers (RSC Publishing). [Link]
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Andrzejewska, E. (2019). A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization. MDPI. [Link]
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Tintoll. (n.d.). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. Tintoll. [Link]
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Wang, Y., et al. (2020, May 9). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Polymers (Basel). [Link]
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Sangermano, M., et al. (2012, April 25). Infrared Spectroscopy as a Tool to Monitor Radiation Curing. SciSpace. [Link]
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Davidson, R. S. (n.d.). FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS. University of Kent. [Link]
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Richardson, P. (2011, August 1). Using Real-Time FT-IR to Characterize UV Curable Optical Adhesives. Spectroscopy Online. [Link]
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Wang, Y., et al. (n.d.). Synthesis and Photoinitiating Behavior of Benzophenone-Based Polymeric Photoinitiators Used for Uv Curing Coatings. AMiner. [Link]
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Morlet-Savary, F., et al. (2023, March 31). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry (RSC Publishing). [Link]
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Lee, H. R., et al. (2025, August 7). Three methods to measure the photopolymerization kinetics for different radiant emittance and composite type. ResearchGate. [Link]
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Wang, Y., et al. (2025, August 10). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. [Link]
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Beck, E., et al. (2025, August 6). Real-time FTIR-ATR spectroscopy of photopolymerization reactions. ResearchGate. [Link]
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A Comprehensive Guide to Alternatives for 2-Chloro-4'-ethoxybenzophenone in Organic Synthesis
In the landscape of organic synthesis, the selection of an appropriate starting material or intermediate is paramount to the success of a synthetic route. 2-Chloro-4'-ethoxybenzophenone, while not a household name in every synthetic laboratory, represents a class of diaryl ketone structures that are pivotal in various applications, most notably in the pharmaceutical industry. This guide provides an in-depth analysis of this compound, its primary application, and a comparative exploration of viable alternatives, both in its established role and in a potential, though less documented, capacity as a photoinitiator. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to make informed decisions in their synthetic endeavors.
Part 1: The Principal Role of this compound: A Gateway to Dapagliflozin
Our investigation reveals that the most significant application of the this compound scaffold is as a precursor to 5-bromo-2-chloro-4'-ethoxybenzophenone . This brominated derivative is a key intermediate in the synthesis of Dapagliflozin , a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1][2]
The Core Synthetic Route: Friedel-Crafts Acylation
The synthesis of this crucial intermediate is classically achieved via a Friedel-Crafts acylation reaction.[1] In this electrophilic aromatic substitution, an acyl group is introduced onto an aromatic ring. For the synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone, this typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1]
The reliance on stoichiometric amounts of AlCl₃ presents several drawbacks, including the generation of large volumes of acidic aqueous waste during workup and challenges in catalyst separation and recovery. Furthermore, the reaction can sometimes yield ortho-substituted byproducts, complicating purification.[1]
Caption: Mechanism of Friedel-Crafts Acylation for the synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone.
Experimental Protocol: Friedel-Crafts Acylation
The following is a representative protocol for the synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone.
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Thionyl chloride or oxalyl chloride
-
DMF (catalyst)
-
Dichloromethane (DCM)
-
Phenetole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol/Water for recrystallization
Procedure:
-
Acid Chloride Formation: 5-bromo-2-chlorobenzoic acid (1.0 eq) is refluxed with thionyl chloride (2.0-5.0 eq) and a catalytic amount of DMF until the reaction is complete. Excess thionyl chloride is removed under reduced pressure to yield crude 5-bromo-2-chlorobenzoyl chloride.[1]
-
Friedel-Crafts Reaction: The crude acid chloride is dissolved in anhydrous DCM and cooled in an ice bath. Anhydrous AlCl₃ (1.05-1.5 eq) is added portion-wise. Phenetole (1.1 eq) is then added dropwise, and the reaction is stirred at low temperature for 2-4 hours.[1][3]
-
Workup: The reaction mixture is carefully poured into a mixture of ice and concentrated HCl. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, 5% sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.[1][3]
-
Purification: The solvent is removed in vacuo, and the crude product is purified by recrystallization from a mixture of ethanol and water to afford pure 5-bromo-2-chloro-4'-ethoxybenzophenone.[1]
Alternatives to Traditional Friedel-Crafts Acylation
To mitigate the drawbacks of the classical approach, several alternatives have been developed.
-
Greener Catalytic Systems: The quest for more sustainable chemical processes has driven the exploration of alternatives to AlCl₃. These include:
-
Solid-supported catalysts: Using AlCl₃ loaded onto silica gel can simplify catalyst removal and reduce waste streams.[1]
-
Other Lewis Acids: Catalysts like iron(III) chloride, zinc chloride, or trifluoromethanesulfonic acid can be effective and sometimes offer better selectivity or milder reaction conditions.[4]
-
Metal- and Halogen-Free Methods: The use of methanesulfonic anhydride has been shown to promote Friedel-Crafts acylation of carboxylic acids, offering a metal- and halogen-free alternative.[5]
-
-
Alternative Acylating Agents: While acyl chlorides are highly reactive, their use involves corrosive reagents like thionyl chloride. Carboxylic acids and anhydrides can be used as acylating agents in the presence of suitable activators or catalysts, often under greener conditions.[6][7]
-
Alternative Synthetic Methodologies:
-
Iron-Mediated Synthesis: An alternative route to unsymmetrically substituted benzophenones involves the use of iron-mediated reactions, which can provide access to sterically congested products.[8]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of triflamides, offer a direct synthesis of ketones under mild conditions and serve as a powerful alternative to traditional methods.[9]
-
| Method | Catalyst/Reagent | Advantages | Disadvantages | Reference |
| Traditional Friedel-Crafts | AlCl₃ (stoichiometric) | Well-established, high-yielding for many substrates. | Large amount of hazardous waste, catalyst is not reusable, potential for side products. | [1][7] |
| Silica-Supported AlCl₃ | AlCl₃ on Silica | Easier catalyst removal, reduced waste. | May have lower activity than unsupported AlCl₃. | [1] |
| Methanesulfonic Anhydride | (MeSO₂)₂O | Metal- and halogen-free, "greener" approach. | May require specific substrate compatibility. | [5] |
| Suzuki-Miyaura Coupling | Palladium catalyst | Mild conditions, high chemoselectivity. | Use of expensive palladium catalyst, pre-functionalization of substrates required. | [9] |
| Iron-Mediated Synthesis | Iron complexes | Access to sterically hindered benzophenones. | Multi-step process, may use stoichiometric iron reagents. | [8] |
Part 2: Hypothetical Application as a Photoinitiator
Benzophenone and its derivatives are a cornerstone of photopolymerization technology, functioning as Type II photoinitiators.[10][11][12] While this compound is not commercially prominent in this role, its structure allows for a theoretical evaluation of its potential performance.
Mechanism of Type II Photoinitiation
Type II photoinitiators do not generate radicals directly upon light absorption. Instead, the photoinitiator, upon excitation to its triplet state, abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine. This process generates an initiating radical from the co-initiator and a ketyl radical from the benzophenone.
Caption: General mechanism for a Type II photoinitiator like benzophenone.
Predicted Performance of this compound
The substitution pattern on the benzophenone rings significantly influences its photophysical properties.[13][14][15]
-
Ethoxy Group (-OEt): As an electron-donating group, it is expected to cause a red-shift in the UV absorption spectrum, potentially allowing for initiation with longer wavelength UV light (e.g., from LEDs).[16]
-
Chloro Group (-Cl): As an electron-withdrawing group, it can also influence the energy of the excited states and the efficiency of intersystem crossing.
The combination of these substituents might offer a balance of properties, but experimental validation would be necessary to determine its quantum yield of radical formation and overall initiation efficiency.
Comparative Analysis of Photoinitiator Alternatives
For applications requiring photopolymerization, several classes of photoinitiators exist, each with distinct advantages and disadvantages.
| Photoinitiator Class | Mechanism | Typical Wavelength | Advantages | Disadvantages |
| Benzophenones (Type II) | Hydrogen Abstraction | UVA (320-400 nm) | Cost-effective, good surface cure.[12] | Requires co-initiator, oxygen inhibition, potential for yellowing.[17] |
| Acylphosphine Oxides (Type I) | α-Cleavage | UVA/Visible (380-450 nm) | Excellent depth cure, photobleaching (low yellowing), effective for pigmented systems.[17] | More expensive, potential for migration of byproducts.[18] |
| Thioxanthones (Type II) | Hydrogen Abstraction | UVA/Visible (380-420 nm) | High efficiency, good for LED curing.[19] | Requires co-initiator, can impart a yellow color. |
| Iodonium Salts (Cationic) | Photoacid Generation | UVC/UVA (250-400 nm) | No oxygen inhibition, "dark cure" continues after light is off, for epoxides/vinyl ethers.[20] | Sensitive to humidity, slower cure rates, limited monomer types. |
Experimental Protocol: Photopolymerization with a Benzophenone System
This protocol outlines a general procedure for UV curing of an acrylate monomer using a benzophenone-type initiator.
Materials:
-
Acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTMA)
-
Photoinitiator (e.g., this compound)
-
Co-initiator (e.g., triethylamine, TEA)
-
UV curing system (e.g., mercury lamp or 365 nm LED)
Procedure:
-
Formulation: Prepare a mixture of the acrylate monomer with the photoinitiator (e.g., 2 wt%) and the co-initiator (e.g., 3 wt%). Ensure complete dissolution.
-
Application: Apply a thin film of the formulation onto a substrate.
-
Curing: Expose the film to a UV light source. The exposure time will depend on the lamp intensity, film thickness, and reactivity of the formulation.
-
Analysis: The degree of cure can be assessed by techniques such as Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the acrylate C=C bond absorption.
Safety and Toxicological Considerations
Benzophenone and some of its derivatives have been the subject of toxicological studies. Concerns have been raised regarding their potential as endocrine disruptors and carcinogens upon chronic oral exposure.[20][21][22] While dermal studies have shown low acute toxicity, the potential for migration of unreacted photoinitiator or its byproducts is a significant consideration, especially in applications like food packaging or medical devices.[18] Therefore, a thorough evaluation of the toxicological profile of any new benzophenone derivative is essential before its adoption.
Conclusion
This compound is a specialized chemical intermediate whose primary value lies in its role in the synthesis of the antidiabetic drug Dapagliflozin. In this context, alternatives are focused on improving the sustainability and efficiency of the Friedel-Crafts acylation reaction through greener catalysts and reaction conditions, or by employing entirely different synthetic strategies like cross-coupling reactions.
While its benzophenone core suggests a potential application as a Type II photoinitiator, it is not a commercially established product for this purpose. For researchers considering it or similar structures for photopolymerization, a comparison with established Type I (e.g., acylphosphine oxides) and other Type II (e.g., thioxanthones) initiators is crucial. The choice of an alternative will depend on the specific requirements of the application, such as the desired cure depth, sensitivity to oxygen, and the wavelength of the light source. This guide provides the foundational knowledge and comparative data to navigate these choices effectively.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Substituted Benzophenone Synthesis
Substituted benzophenones are a critical class of organic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1] Their synthesis is a frequent undertaking in research and industrial settings, making the choice of synthetic methodology a crucial decision with significant implications for cost, efficiency, and environmental impact. This guide provides an in-depth, objective comparison of the most common synthetic routes to substituted benzophenones, offering the data and insights necessary for researchers, scientists, and drug development professionals to make informed decisions.
Introduction: The Importance of Strategic Synthesis
The selection of a synthetic pathway is not merely a matter of academic interest; it directly influences project timelines, budget allocation, and the overall sustainability of a chemical process. A thorough cost-benefit analysis must extend beyond the initial price of reagents to consider factors such as yield, purity, scalability, safety, and environmental footprint. This guide will dissect three primary methodologies for the synthesis of substituted benzophenones: the classical Friedel-Crafts acylation, the robust Grignard reaction, and the modern Suzuki-Miyaura cross-coupling. We will also touch upon the Heck coupling as an emerging alternative.
Comparative Analysis of Synthetic Methodologies
The optimal synthetic route is often a trade-off between various factors. The following sections will delve into the specifics of each methodology, providing a balanced view of their respective strengths and weaknesses.
Friedel-Crafts Acylation: The Workhorse with Caveats
The Friedel-Crafts acylation is a long-established and widely used method for forming the carbon-carbon bond between an aromatic ring and an acyl group.[2] It typically involves the reaction of an arene with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3]
Mechanism and Rationale: The Lewis acid activates the acyl halide, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the benzophenone. The stability of the acylium ion prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[4]
Cost-Benefit Analysis:
| Metric | Assessment | Details |
| Reagent Cost | Low to Moderate | Starting materials like benzene derivatives and benzoyl chlorides are generally inexpensive and readily available in bulk.[5][6] The primary cost driver can be the Lewis acid, especially for large-scale synthesis where stoichiometric amounts are often required. |
| Yield & Purity | Variable (50-97%) | Yields can be high for electron-rich arenes but are significantly lower for deactivated systems.[7] Regioselectivity can be an issue with substituted benzenes, leading to mixtures of isomers and purification challenges. |
| Scalability | Established but Challenging | The reaction is scalable and widely used in industry.[8] However, the large quantities of corrosive and moisture-sensitive AlCl₃ present significant handling and waste disposal challenges.[3] The highly exothermic nature of the reaction also requires careful thermal management on a large scale. |
| Green Chemistry | Poor | The high E-factor (environmental factor) due to the use of stoichiometric amounts of Lewis acid and often halogenated solvents is a major drawback. The workup generates large volumes of acidic aqueous waste.[9] |
| Safety | Moderate to High Hazard | Anhydrous AlCl₃ is highly reactive with water, releasing HCl gas.[3] The reaction is often exothermic, and the use of hazardous solvents requires careful handling. |
Experimental Protocol: Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation
This protocol is adapted from established procedures for the synthesis of substituted benzophenones.
-
Materials: Anisole, benzoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 eq) in dry DCM under an inert atmosphere at 0 °C, slowly add a solution of benzoyl chloride (1.0 eq) in dry DCM.
-
After 15 minutes, add a solution of anisole (1.0 eq) in dry DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 4-methoxybenzophenone.
-
Grignard Reaction: Versatility for Complex Scaffolds
The Grignard reaction offers a powerful method for constructing benzophenones, particularly for sterically hindered or electronically diverse substrates.[10] This method involves the addition of an aryl magnesium halide (Grignard reagent) to an aryl nitrile or a Weinreb amide, followed by acidic hydrolysis.[10]
Mechanism and Rationale: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile or Weinreb amide. The resulting intermediate is then hydrolyzed to the desired ketone. The use of a Weinreb amide is particularly advantageous as it prevents the common side reaction of over-addition to form a tertiary alcohol.[10]
Cost-Benefit Analysis:
| Metric | Assessment | Details |
| Reagent Cost | Low to Moderate | Magnesium turnings and aryl halides are generally affordable starting materials.[3][10][11][12][13] The cost of preparing the Grignard reagent is relatively low. Substituted benzonitriles or Weinreb amides can have variable costs depending on their complexity. |
| Yield & Purity | Good to Excellent (65-90%) | This method often provides good to high yields and can be highly selective, especially when using Weinreb amides.[7] Purity is generally good, with the main byproducts arising from homo-coupling of the Grignard reagent (Wurtz coupling).[14] |
| Scalability | Good, with Safety Considerations | Grignard reactions are widely used in the pharmaceutical industry on a large scale.[15] However, the initiation of the Grignard reagent formation can be challenging to control on a large scale, and the reagents are highly sensitive to moisture and air, requiring stringent anhydrous conditions.[16] |
| Green Chemistry | Moderate | The atom economy can be moderate, with the generation of magnesium salts as byproducts. The use of ethereal solvents like diethyl ether or THF is common, though greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) are being explored.[14] |
| Safety | High Hazard | Grignard reagents are pyrophoric and react violently with water. The use of flammable ethereal solvents also poses a significant fire risk. Careful control of reaction conditions is essential. |
Experimental Protocol: Synthesis of 2-Aminobenzophenone via Grignard Reaction
This protocol is a generalized procedure for the synthesis of 2-aminobenzophenones from 2-aminobenzonitriles.[10]
-
Materials: Aryl bromide, magnesium turnings, iodine (catalyst), anhydrous diethyl ether, 2-aminobenzonitrile, hydrochloric acid (HCl).
-
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, activate magnesium turnings with a crystal of iodine. Add a solution of the aryl bromide in anhydrous diethyl ether dropwise to initiate and maintain a gentle reflux.
-
Grignard Addition: Cool the prepared Grignard reagent to 0 °C. Add a solution of 2-aminobenzonitrile in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and aqueous HCl and stir vigorously.
-
Workup: Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the 2-aminobenzophenone.
-
Suzuki-Miyaura Cross-Coupling: A Modern and Versatile Approach
The Suzuki-Miyaura cross-coupling has emerged as a powerful and versatile method for the synthesis of biaryl compounds, including benzophenones.[16] This palladium-catalyzed reaction involves the coupling of an arylboronic acid with an aryl halide or triflate.[16]
Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the arylboronic acid (activated by a base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Cost-Benefit Analysis:
| Metric | Assessment | Details |
| Reagent Cost | Moderate to High | While aryl halides can be relatively inexpensive, arylboronic acids and palladium catalysts can be costly, especially for large-scale synthesis.[15][17][18] The cost of palladium is a significant factor, although catalyst loadings are typically low (mol %).[19][20][21] |
| Yield & Purity | High to Excellent (70-95%) | The Suzuki-Miyaura reaction is known for its high yields and excellent functional group tolerance.[7] Purity is generally high, with byproducts often arising from homo-coupling of the starting materials. |
| Scalability | Excellent | This reaction is widely used in the pharmaceutical industry for large-scale synthesis due to its robustness and reliability.[16][22] However, challenges in scaling up can include catalyst deactivation, palladium removal from the final product, and ensuring efficient mixing.[23][24] |
| Green Chemistry | Good | The use of catalytic amounts of palladium and often milder reaction conditions are advantageous. The development of reactions in aqueous media further enhances its green credentials.[25] However, the generation of boronate waste and the use of organic solvents are still considerations. |
| Safety | Low to Moderate Hazard | The reagents are generally less hazardous than those used in Friedel-Crafts or Grignard reactions. The primary safety concern is the use of flammable solvents. |
Experimental Protocol: Synthesis of 4-Phenylbenzophenone via Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[26]
-
Materials: 4-Bromobenzophenone, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, ethanol, water.
-
Procedure:
-
In a round-bottom flask, combine 4-bromobenzophenone (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction mixture and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 4-phenylbenzophenone.
-
Heck Coupling: An Alternative Cross-Coupling Strategy
The Heck reaction provides another palladium-catalyzed route to form C-C bonds, typically between an aryl halide and an alkene.[1][27] While less common for direct benzophenone synthesis, it can be a valuable tool for preparing precursors or in specific cases, the benzophenone core itself. For instance, a double Heck reaction can be employed to synthesize stilbene derivatives, which can then be oxidized to benzophenones.[28]
Applicability: The Heck reaction's utility in benzophenone synthesis is more specialized. It can be advantageous when the desired substitution pattern is more readily accessible through an alkene precursor. The reaction conditions are often similar to those of the Suzuki-Miyaura coupling, utilizing a palladium catalyst and a base.
Due to the more niche application of the Heck reaction for direct benzophenone synthesis, a detailed cost-benefit analysis and experimental protocol are not included in this direct comparison. However, researchers should consider it as a potential alternative, particularly when other routes are not feasible.
Quantitative Comparison and Green Chemistry Metrics
To provide a more objective comparison, the following table summarizes key quantitative data and green chemistry metrics for the three primary synthetic methodologies.
| Methodology | Typical Yield | Atom Economy (Ideal) | E-Factor (Typical) | Reagent Cost | Catalyst Cost | Scalability |
| Friedel-Crafts Acylation | 50-97%[7] | ~50-60% | >10 | Low-Moderate[5][6] | Low | Established, but with challenges[8] |
| Grignard Reaction | 65-90%[7] | ~60-70% | 5-10 | Low-Moderate[3][10][11][12][13] | N/A | Good, with safety protocols[15] |
| Suzuki-Miyaura Coupling | 70-95%[7] | >80% | <5 | Moderate-High[15][17][18] | High (recyclable)[19][20][21] | Excellent[16][22] |
-
Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as (molecular weight of desired product / sum of molecular weights of all reactants) x 100%.[7][29]
-
E-Factor (Environmental Factor) is a practical measure of waste generation, calculated as the total mass of waste / mass of product. A lower E-factor is better.
Conclusion and Recommendations
The choice of the most appropriate synthetic methodology for substituted benzophenones depends heavily on the specific requirements of the project.
-
For large-scale, cost-sensitive syntheses of simple, electron-rich benzophenones, Friedel-Crafts acylation remains a viable, albeit environmentally challenging, option.
-
For the synthesis of complex, sterically hindered, or functionally diverse benzophenones, the Grignard reaction offers excellent versatility and good yields, provided that stringent safety and anhydrous conditions can be met.
-
For high-value products where yield, purity, and functional group tolerance are paramount, the Suzuki-Miyaura cross-coupling is often the superior choice, despite the higher initial cost of the catalyst. Its robustness and scalability make it a preferred method in the pharmaceutical industry.
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INOVATUS JOURNALS. (2025). DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. Retrieved from [Link]
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A Comparative Guide to Lewis Acid Catalysts in Benzophenone Synthesis: An Environmental Impact Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzophenone, a crucial building block in the pharmaceutical and fine chemical industries, has traditionally relied on Friedel-Crafts acylation catalyzed by homogeneous Lewis acids such as aluminum chloride (AlCl₃). While effective, this method is fraught with environmental and practical challenges. This guide provides an in-depth comparison of traditional Lewis acid catalysts with greener, heterogeneous alternatives, focusing on their environmental impact, catalytic performance, and reusability. We present supporting experimental data, detailed protocols, and mechanistic insights to empower researchers to make more sustainable choices in their synthetic endeavors.
The Environmental Burden of Traditional Benzophenone Synthesis
The classical approach to synthesizing benzophenone involves the Friedel-Crafts acylation of benzene with benzoyl chloride, using a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃)[1][2]. While this method is well-established, its environmental footprint is substantial.
Key Environmental Drawbacks of Homogeneous Lewis Acids (e.g., AlCl₃):
-
Stoichiometric Quantities: The catalyst is consumed in the reaction to form a complex with the product, necessitating its use in stoichiometric or even excess amounts[3]. This leads to a large volume of waste.
-
Hazardous Waste Generation: The aqueous work-up of the reaction mixture generates significant quantities of acidic and aluminum-containing effluent, which requires extensive treatment before disposal.
-
Corrosivity and Handling Issues: Anhydrous AlCl₃ is highly corrosive and moisture-sensitive, requiring stringent handling precautions and specialized equipment.
-
Lack of Recyclability: The homogeneous nature of the catalyst makes its recovery and reuse impractical, contributing to the overall waste and cost of the process.
These factors contribute to a high E-factor (Environmental Factor), a key metric in green chemistry that represents the mass ratio of waste to the desired product. The drive for more sustainable chemical manufacturing has therefore spurred the development of greener catalytic alternatives.
Greener Alternatives: A Shift Towards Heterogeneous Catalysis
To mitigate the environmental impact of benzophenone synthesis, research has focused on replacing homogeneous Lewis acids with solid, reusable catalysts. These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced waste generation.
Zeolites: Shape-Selective and Reusable Catalysts
Zeolites are crystalline aluminosilicates with a well-defined microporous structure, containing both Brønsted and Lewis acid sites. Zeolite H-beta has emerged as a particularly promising catalyst for Friedel-Crafts acylation reactions[4][5].
Advantages of Zeolite H-beta:
-
Catalytic Activity: Zeolite H-beta exhibits good catalytic activity for the benzoylation of aromatic compounds[4].
-
Shape Selectivity: The defined pore structure of zeolites can influence the regioselectivity of the reaction, favoring the formation of specific isomers.
-
Reusability: As a solid catalyst, zeolite H-beta can be recovered by simple filtration and reused multiple times, significantly reducing waste[4][6].
-
Reduced Corrosion: Zeolites are less corrosive than traditional Lewis acids, allowing for the use of standard reactors.
Supported Heteropolyacids: Highly Acidic and Efficient Catalysts
Heteropolyacids (HPAs), such as tungstophosphoric acid (TPA), are highly acidic compounds that can be supported on various materials like silica (SiO₂) or mesoporous materials (e.g., MCM-41) to create robust heterogeneous catalysts.
Advantages of Supported HPAs:
-
High Acidity: HPAs possess strong Brønsted acidity, which can be highly effective for Friedel-Crafts acylation.
-
High Activity: Supported HPAs can exhibit high catalytic activity, often surpassing that of zeolites.
-
Tunable Properties: The properties of the catalyst can be tuned by varying the type of HPA, the support material, and the loading of the active species.
Ionic Liquids: Dual-Role Catalysts and Solvents
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Certain ILs, particularly those containing metal halides like FeCl₃ or AlCl₃, can function as effective Lewis acid catalysts for Friedel-Crafts reactions.
Advantages of Ionic Liquids:
-
Low Volatility: ILs have negligible vapor pressure, reducing air pollution and exposure risks associated with volatile organic compounds (VOCs).
-
Reusability: The product can often be separated by extraction, allowing for the recycling of the ionic liquid[7][8][9].
-
Enhanced Reaction Rates: The unique solvent properties of ILs can sometimes lead to accelerated reaction rates.
Environmental Considerations for Ionic Liquids:
While often touted as "green" solvents, it is crucial to consider the entire life cycle of ionic liquids. Their synthesis can be complex, and their biodegradability and potential aquatic toxicity are areas of ongoing research and concern[10][11].
Metal-Organic Frameworks (MOFs): Emerging Porous Catalysts
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area and tunable porosity make them promising candidates for catalytic applications, including Friedel-Crafts reactions. While research into their use for benzophenone synthesis is still emerging, MOFs like Basolite C300 (a copper-based MOF) and Basolite F300 (an iron-based MOF) have shown catalytic activity in the related Friedel-Crafts alkylation of benzene[12].
Performance Comparison of Lewis Acid Catalysts in Benzophenone Synthesis
The choice of catalyst significantly impacts the efficiency, selectivity, and environmental footprint of benzophenone synthesis. The following table summarizes the performance of different Lewis acid catalysts based on available experimental data.
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Benzophenone (%) | Yield (%) | Reusability | Reference(s) |
| AlCl₃ | Benzoyl Chloride | Benzene (excess) | Reflux | 1-2 | High | ~80-90 | 80-89 | No | |
| Zeolite H-beta | Benzoyl Chloride | o-xylene | 140 | 6 | ~41 (of biphenyl) | 97.4 (to 4-phenylbenzophenone) | - | Yes | [4] |
| BmimCl-FeCl₃ | Benzoyl Chloride | Ionic Liquid | 25 | 0.5 | >99 | >99 | 97 | Yes | |
| Supported TPA | Benzoic Anhydride | - | 160 | 5 | 95.3 | High | - | Yes | [4] |
Note: Data for Zeolite H-beta is for the analogous benzoylation of biphenyl. Data for supported TPA is for the synthesis of 4-hydroxybenzophenone.
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the synthesis of benzophenone using a traditional and a greener Lewis acid catalyst are presented below.
Protocol 1: Traditional Synthesis of Benzophenone using Aluminum Chloride
This protocol is adapted from Organic Syntheses.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry, thiophene-free benzene
-
Dry carbon tetrachloride (CCl₄)
-
Ice
-
Water
Equipment:
-
5-L two-necked, round-bottomed flask
-
Mechanical stirrer
-
Separatory funnel
-
Thermometer
-
Reflux condenser with a gas trap
Procedure:
-
In the 5-L flask, combine 455 g (3.4 moles) of anhydrous AlCl₃ and 1 L of dry CCl₄.
-
Cool the flask in an ice bath until the temperature of the CCl₄ is between 10-15°C.
-
With stirring, add 50 cc of dry benzene all at once. The reaction should commence immediately, indicated by the evolution of hydrogen chloride gas.
-
Once the reaction has started, add salt to the ice bath to increase cooling efficiency.
-
Slowly add a mixture of 550 cc of benzene and 550 cc of CCl₄ from the separatory funnel at a rate that maintains the internal temperature between 5°C and 10°C. This addition typically takes 1-2 hours.
-
Continue stirring for an additional 3 hours at 10°C after the addition is complete.
-
Allow the mixture to stand for approximately 12 hours, during which it will warm to room temperature.
-
Slowly add about 500 cc of water to the stirred mixture. Use external cooling to manage the exothermic reaction.
-
Heat the mixture on a steam bath to remove the excess CCl₄, followed by steam distillation to remove any remaining CCl₄ and to hydrolyze the intermediate.
-
Separate the benzene layer, which contains the benzophenone.
-
Distill the benzene solution under reduced pressure to obtain the benzophenone product. The expected yield is 490–550 g (80–89%).
Protocol 2: Greener Synthesis of Benzophenone using Zeolite H-beta
This protocol is a representative procedure based on literature for Friedel-Crafts acylation using zeolite catalysts.
Materials:
-
Zeolite H-beta catalyst (activated)
-
Benzene
-
Benzoyl chloride
-
Anhydrous toluene (or another suitable solvent)
Equipment:
-
Three-necked round-bottomed flask
-
Magnetic stirrer
-
Reflux condenser
-
Thermometer
-
Heating mantle
Procedure:
-
Activate the zeolite H-beta catalyst by heating it at 550°C for 4-6 hours under a flow of dry air or nitrogen to remove any adsorbed water.
-
In the flask, add the activated zeolite H-beta catalyst (e.g., 10-20 wt% relative to benzoyl chloride).
-
Add benzene (can be used as both reactant and solvent) and anhydrous toluene.
-
Heat the mixture to the desired reaction temperature (e.g., 80-140°C) with stirring.
-
Slowly add benzoyl chloride to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and reactivated for reuse.
-
Wash the filtrate with a dilute sodium bicarbonate solution and then with water to remove any unreacted benzoyl chloride and HCl.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude benzophenone.
-
Purify the product by recrystallization or distillation.
Mechanistic Insights and Process Visualization
The underlying reaction mechanism for Friedel-Crafts acylation is electrophilic aromatic substitution. The role of the Lewis acid is to generate a highly reactive acylium ion electrophile.
Reaction Mechanism with AlCl₃
In the traditional method, AlCl₃ coordinates to the chlorine atom of benzoyl chloride, leading to the formation of a resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich benzene ring.
Caption: Workflow for benzophenone synthesis using a reusable zeolite catalyst.
Conclusion and Future Outlook
The environmental impact of chemical synthesis is a critical consideration for modern researchers and drug development professionals. In the case of benzophenone synthesis, there is a clear and compelling case for moving away from traditional homogeneous Lewis acid catalysts like AlCl₃. Greener, heterogeneous alternatives such as zeolites, supported heteropolyacids, and potentially ionic liquids and MOFs, offer significant advantages in terms of reduced waste, catalyst reusability, and improved safety profiles.
While the initial investment in developing and optimizing processes with these greener catalysts may be higher, the long-term benefits of a more sustainable and environmentally friendly manufacturing process are undeniable. Further research into the development of highly active, selective, and stable heterogeneous catalysts will continue to pave the way for a more sustainable future in the chemical industry.
References
-
Organic Syntheses, Coll. Vol. 1, p.95 (1941); Vol. 8, p.26 (1928). [Link]
- Chidambaram, M., Venkatesan, C., & Singh, A. P. (2002). Selective benzoylation of biphenyl to 4-phenylbenzophenone over zeolite H-beta.
-
Di Girolamo, M., L'Abbate, R., & Patrono, P. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Catalysts, 5(4), 2222-2237. [Link]
- Li, C., Zhang, H., Sun, Y., & Li, H. (2007). Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids.
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232-2235. [Link]
-
López-Asensio, J., Canos-Darós, M. J., & Valencia, S. (2022). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Catalysts, 12(5), 536. [Link]
- Wu, H., Zhang, J., & Li, C. (2009). Ionic liquids recycling for reuse. In Ionic Liquids: From Knowledge to Application (pp. 239-254). American Chemical Society.
-
Vedantu. (n.d.). How to convert benzene to benzophenone class 11 chemistry CBSE. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wang, Y., et al. (2018). Engineering the porosity and acidity of H-Beta zeolite by dealumination for the production of 2-ethylanthraquinone via 2-(4′-ethylbenzoyl)benzoic acid cyclization. RSC Advances, 8(19), 10386-10395. [Link]
-
Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. [Link]
-
Prodius, D., & Mudring, A. V. (2021). Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. Molecules, 26(21), 6435. [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Ionic Technologies. (2023, October 26). Recycling of Rare Earth Elements Using Ionic Liquids for Regenerative Manufacturing. [Link]
-
Roldán, M. A., et al. (2022). A New Series of Tungstophosphoric Acid-Polymeric Matrix Catalysts: Application in the Green Synthesis of 2-Benzazepines and Analogues. Catalysts, 12(10), 1184. [Link]
- Pham, T. P. T., Cho, C. W., & Yun, Y. S. (2020). Environmental fate and toxicity of ionic liquids: A review.
-
Zhang, C., et al. (2021). Green and sustainable recycling of lithium-ion batteries via an ionic liquid-driven cathode reduction method. Energy & Environmental Science, 14(11), 6047-6056. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Engineering the porosity and acidity of H-Beta zeolite by dealumination for the production of 2-ethylanthraquinone via 2-(4′-ethylbenzoyl)benzoic acid dehydration - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4'-ethoxybenzophenone
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a detailed, experience-driven framework for the proper disposal of 2-Chloro-4'-ethoxybenzophenone, a halogenated aromatic ketone. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance.
Hazard Assessment and Risk Mitigation: The "Why" Behind the Procedure
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While specific toxicological data for this compound may be limited, its structural class—a chlorinated benzophenone derivative—provides a strong basis for a conservative and cautious approach.
Inherent Hazards:
-
Aquatic Toxicity: The parent compound, benzophenone, is classified as very toxic to aquatic life with long-lasting effects[1]. The presence of a chlorine atom can increase the persistence and toxicity of organic compounds in the environment. Therefore, disposal down the drain or in any manner that allows entry into waterways is strictly prohibited to prevent ecological damage[1][2].
-
Suspected Carcinogenicity: Benzophenone is listed by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans"[1]. Halogenated organic compounds are often treated with a high degree of caution due to their potential for long-term health effects[3].
-
Combustion Byproducts: In the event of a fire or improper incineration, chlorinated organic materials can thermally decompose to produce highly toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and carbon dioxide[4][5].
Essential Safety Protocols: To mitigate these risks, all handling and disposal procedures must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
-
Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to prevent the inhalation of dust or potential vapors[3][6]. Ensure an eyewash station and emergency shower are readily accessible[3].
-
Personal Protective Equipment (PPE):
Waste Characterization and Segregation: A Critical Step
Proper disposal begins with correct classification and segregation at the point of generation. This is not merely a logistical step; it is a regulatory requirement and a cornerstone of safe waste management.
The generator of the waste is legally responsible for its proper characterization[1]. This compound must be classified as a hazardous waste .
The Halogenated/Non-Halogenated Divide: One of the most critical segregation practices in a laboratory is the separation of halogenated and non-halogenated organic waste[6][8].
-
Why Segregate? Halogenated waste requires high-temperature incineration with specialized scrubbers to safely neutralize the resulting acidic gases (like HCl). This process is fundamentally different and more costly than the disposal methods for non-halogenated solvents, which can sometimes be repurposed for fuel blending[8]. Commingling these waste streams leads to improper treatment and increases disposal costs for the entire waste volume.
-
Action: All waste containing this compound must be placed in a container explicitly designated for HALOGENATED ORGANIC WASTE .
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for collecting and managing this compound waste from generation to pickup.
Step 1: Container Preparation and Labeling
-
Select an Appropriate Container: Use a clean, dry, chemical-compatible container with a secure, vapor-tight lid. The container must be in good condition, free from cracks or leaks[9].
-
Apply a Hazardous Waste Label: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete the Label: Clearly write the full, unabbreviated chemical name: "this compound" and list any other chemical constituents in the waste stream[9]. Keep a running list of components as they are added.
Step 2: Waste Collection
-
Solid Waste: Transfer the solid chemical directly into the designated hazardous waste container using a dedicated spatula or scoop.
-
Contaminated Labware (e.g., glassware, weigh boats):
-
Rinse the contaminated item three times with a minimal amount of a suitable solvent (e.g., acetone, methanol).
-
Collect this solvent rinsate and pour it into the halogenated organic liquid waste container[9].
-
After this triple rinse, the glassware can typically be washed normally. Disposable items like weigh boats or contaminated paper towels should be placed in a sealed bag and disposed of as solid hazardous waste[9].
-
-
Solutions: Carefully pour solutions containing this compound into the designated halogenated organic liquid waste container. Use a funnel to prevent spills on the container's exterior[10].
Step 3: Container Management and Storage
-
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste[3][9]. This minimizes vapor release and prevents spills.
-
Do Not Overfill: Fill containers to a maximum of 90% capacity to allow for vapor expansion[10].
-
Store Safely: Store the waste container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet. Segregate it from incompatible materials like strong oxidizing agents[7][11].
Step 4: Arranging for Final Disposal
-
Once the container is full or the waste is no longer being generated, contact your institution's EHS office to schedule a waste pickup.
-
Ensure the label is complete and accurate before the scheduled pickup time.
Emergency Procedures: Spills and Exposures
Small Spill Response (Contained within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a chemical spill pillow[1].
-
Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container[1].
-
Wipe the area clean and decontaminate it as necessary. Place all cleanup materials in the hazardous waste container.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes[11].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[11].
-
Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention[4].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[11][12].
Data Summary & Disposal Workflow
For quick reference, the key operational parameters are summarized below.
| Parameter | Guideline | Rationale & Reference |
| Hazard Classification | Hazardous Waste; Aquatic Toxin; Suspected Carcinogen | Benzophenone derivatives are toxic to aquatic life[1]. Halogenated organics require specific disposal protocols[6]. |
| Primary PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against skin/eye irritation and potential absorption[3][6]. |
| Engineering Control | Chemical Fume Hood | Minimizes inhalation of dusts or potential vapors[3][6]. |
| Waste Segregation | Halogenated Organic Waste (Separate from non-halogenated) | Halogenated waste requires specific high-temperature incineration to prevent toxic byproducts[6][8]. |
| Disposal Route | Licensed Hazardous Waste Vendor via Institutional EHS | Ensures compliance with all local, state, and federal environmental regulations[2]. |
| Spill Cleanup | Inert Absorbent Material (e.g., vermiculite, sand) | Safely contains the solid material for subsequent disposal as hazardous waste[1]. |
| Prohibited Disposal | Do NOT dispose down the drain or in regular trash | Prevents environmental contamination and damage to aquatic ecosystems[1]. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Disposal workflow for this compound.
References
- Benzophenone - Safety Data Sheet. (2015). Retrieved from Global Safety Management, Inc.
- SAFETY DATA SHEET. (2025). MilliporeSigma. This SDS for a related compound details hazards such as being harmful if swallowed, causing skin/eye irritation, and being harmful to aquatic life, and explicitly states that release to the environment should be avoided.
- 4-Chlorobenzoic acid - SAFETY DATA SHEET. (2025). MilliporeSigma.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. This SOP describes the general hazards of halogenated organic liquids, including suspected carcinogenicity and organ damage, and specifies required PPE and engineering controls like fume hoods.
- 4-Chloro-4'-hydroxybenzophenone - SAFETY DATA SHEET. (2025). This SDS notes that thermal decomposition can lead to irritating gases and vapors, including hydrogen chloride, and outlines basic handling and storage procedures.
- This compound CAS#: 525561-43-7. ChemicalBook. This source provides basic chemical identity information for the specific compound .
- SAFETY DATA SHEET. (2025). Fisher Scientific.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
- Halogenated Solvents. Washington State University, Environmental Health & Safety.
- Safety Data Sheet: Benzophenone. (2025). Carl ROTH. This document specifies that benzophenone and its container must be disposed of as hazardous waste and should not be emptied into drains.
- SAFETY DATA SHEET: 2-Chloroacetophenone. (2024). Thermo Fisher Scientific Chemicals, Inc. This SDS highlights the potential for thermal decomposition to release hydrogen chloride gas and outlines emergency and handling procedures.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University, Campus Safety Division. This handbook provides general procedures for managing hazardous waste in a laboratory setting, including container selection, labeling, and handling of empty containers.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. This factsheet outlines general principles for hazardous waste handling, such as proper labeling, container management (not filling over 90%)
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. This document provides general laboratory safety rules, including personal apparel, housekeeping, and the use of PPE.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. This resource explicitly states that halogenated hydrocarbons require separate disposal in designated "Halogenated Organic Waste" containers and must never be poured down the drain.
- School Chemistry Laboratory Safety Guide. (2007). U.S. Centers for Disease Control and Prevention (CDC).
- SAFETY DATA SHEET: 2-Chlorobenzoyl chloride. (2025). Fisher Scientific. This SDS for a reactive chlorinated compound outlines detailed first-aid, handling, and disposal instructions, including the need for an approved waste disposal plant.
- Hazardous Waste Disposal Guide. (2023). Northwestern University, Research Safety.
- Safety Data Sheet: 2-Chlorobenzoic acid. Carl ROTH. This SDS confirms that the material and its container must be disposed of as hazardous waste and provides first-aid and spill cleanup procedures.
- Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98%. Cole-Parmer. This document provides detailed first-aid measures, handling and storage instructions, and information on hazardous decomposition products.
- Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency. This page outlines the EPA's regulations for wastewater discharges from facilities manufacturing organic chemicals.
- Chlorophene preservatives: Environment tier II assessment. (2019). Australian Government, Department of Health. This assessment discusses the environmental fate of chlorinated phenols, noting their toxicity to aquatic organisms and tendency to partition to sediments.
- GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor.
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency.
- Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency.
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Navigating the Safe Handling of 2-Chloro-4'-ethoxybenzophenone: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Chloro-4'-ethoxybenzophenone in a laboratory setting. By offering procedural, step-by-step guidance, we aim to be your preferred source for information on laboratory safety and chemical handling, building a foundation of trust that extends beyond the product itself.
Understanding the Compound: Hazard Profile
This compound is a substituted aromatic ketone. While comprehensive toxicological data for this specific compound is limited, related chlorinated and benzophenone-containing molecules are known to cause skin and eye irritation.[1] Inhalation of dust or mist may also be harmful.[1] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Required PPE | Justification |
| Weighing and preparing solutions | Safety goggles with side shields, chemical-resistant gloves (Nitrile or Neoprene), lab coat. | To prevent eye and skin contact with the solid compound. |
| Heating or reacting the compound | Chemical safety goggles, face shield, chemical-resistant gloves, flame-retardant lab coat. | To provide additional protection from potential splashes and thermal hazards. |
| Large-scale operations (>50g) | All of the above, plus respiratory protection (e.g., a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter). | To minimize inhalation exposure, especially when the potential for aerosolization is higher. |
| Cleaning spills | Chemical splash goggles, face shield, chemical-resistant gloves, disposable coveralls, and appropriate respiratory protection. | To ensure full-body protection during cleanup of a hazardous spill. |
For detailed information on PPE standards, refer to the Occupational Safety and Health Administration (OSHA) regulations in 29 CFR 1910.133 for eye and face protection and the American Chemistry Council for guidance on protective equipment.[1][3]
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety. The following workflow provides a step-by-step guide for its management.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Store: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store away from strong oxidizing agents.[2]
Handling Procedures
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.[4]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.
-
Spill Preparedness: Ensure that a spill kit containing appropriate absorbent materials is readily available.
First Aid Measures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated waste is crucial to protect the environment and comply with regulations.
-
Waste Segregation: Collect all waste materials, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the waste container tightly closed and store it in a designated satellite accumulation area.
-
Regulatory Compliance: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] Do not empty into drains.[2]
-
Professional Disposal: Arrange for the disposal of chemical waste through a licensed hazardous waste disposal company.
The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines on hazardous waste identification and management.[5]
Visualizing the Workflow: Chemical Spill Response
In the event of a spill, a clear and immediate response plan is essential. The following diagram outlines the critical steps to take.
Caption: Workflow for responding to a chemical spill.
Conclusion
The safe handling of this compound, as with any laboratory chemical, relies on a foundation of knowledge, preparedness, and adherence to established safety protocols. By understanding the potential hazards, utilizing the correct personal protective equipment, following systematic handling and disposal procedures, and being prepared for emergencies, researchers can mitigate risks and ensure a safe laboratory environment.
References
-
PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
ASHP. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
